Product packaging for Numidargistat(Cat. No.:CAS No. 2095732-06-0)

Numidargistat

カタログ番号: B609684
CAS番号: 2095732-06-0
分子量: 287.12 g/mol
InChIキー: ZZJLMZYUGLJBSO-LAEOZQHASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Numidargistat (also known as CB-1158 or INCB001158) is an orally bioavailable, highly potent, and selective inhibitor of human arginase 1 (ARG1), an enzyme that plays a key immunosuppressive role in the tumor microenvironment (TME) . By competitively inhibiting the manganese-dependent enzyme ARG1, this compound blocks the hydrolysis of L-arginine to L-ornithine and urea . This mechanism restores intratumoral L-arginine levels, which in turn stimulates T-cell proliferation and activation by promoting the synthesis of nitric oxide and pro-inflammatory cytokines . Consequently, this activity helps to reverse myeloid cell-mediated immune suppression and promotes antitumor immune responses against cancer cells . Its research value is significant in immuno-oncology, having been investigated in clinical trials for various solid tumors, including renal cell cancer, breast cancer, non-small cell lung cancer, and adenocarcinoma of the gastroesophageal junction . As a first-in-class pharmacological tool, this compound has been instrumental in validating the therapeutic potential of extracellular arginase inhibition and continues to be a critical compound for studying cancer metabolism and combination immunotherapy strategies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22BN3O5 B609684 Numidargistat CAS No. 2095732-06-0

特性

IUPAC Name

(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJLMZYUGLJBSO-LAEOZQHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095732-06-0
Record name Numidargistat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095732060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CB-1158
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NUMIDARGISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFD73D535A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Numidargistat's Mechanism of Action in T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat (also known as CB-1158 or INCB01158) is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase. In the context of immuno-oncology, this compound's primary mechanism of action revolves around the restoration of T-cell function within the tumor microenvironment (TME). This guide provides an in-depth technical overview of the core mechanism by which this compound facilitates T-cell activation, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism: Reversal of L-Arginine Depletion-Induced T-Cell Suppression

The central mechanism of this compound in promoting T-cell activation is its ability to inhibit arginase, thereby preventing the depletion of L-arginine in the TME. Myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and some tumor cells express high levels of arginase 1 (ARG1) and arginase 2 (ARG2), which catabolize the essential amino acid L-arginine into ornithine and urea.[1][2][3] The resulting local depletion of L-arginine impairs T-cell function through several key mechanisms:

  • Downregulation of T-Cell Receptor (TCR) Signaling Components: L-arginine is critical for the proper expression of the CD3ζ chain, a vital component of the TCR complex responsible for signal transduction.[4][5][6] L-arginine deprivation leads to a sustained downregulation of CD3ζ, thereby impairing the T-cell's ability to respond to antigenic stimulation.[4][7]

  • Inhibition of T-Cell Proliferation: The lack of L-arginine arrests T-cells in the G0-G1 phase of the cell cycle, preventing their clonal expansion upon activation.[8]

  • Reduced Cytokine Production: L-arginine availability is essential for the production of key effector cytokines by T-cells, such as interferon-gamma (IFN-γ) and granzyme B, which are crucial for anti-tumor immunity.[4][9]

This compound, by inhibiting arginase, increases the extracellular concentration of L-arginine, thus reversing these immunosuppressive effects and restoring the capacity of T-cells to mount an effective anti-tumor response.

Quantitative Data

The following tables summarize the key quantitative data related to this compound's activity and its effects on T-cell function.

Parameter Value Source(s)
IC50 (Recombinant Human ARG1) 86 nM, 98 nM[3][10]
IC50 (Recombinant Human ARG2) 296 nM, 249 nM[3][10]
IC50 (Native Human ARG1) Granulocyte lysate: 178 nMErythrocyte lysate: 116 nMHepatocyte lysate: 158 nMCancer patient plasma: 122 nM[10]
Cellular IC50 HepG2 cells: 32 µMK562 cells: 139 µMPrimary human hepatocytes: 210 µM[10]

Table 1: Inhibitory Activity of this compound (CB-1158)

Experimental Model Effect of this compound (CB-1158) Source(s)
In vitro co-culture of human T-cells and granulocytes Restored T-cell proliferation in a dose-dependent manner by blocking arginase activity and maintaining extracellular L-arginine levels.[3]
In vitro co-culture of human T-cells and myeloid cells Rescued T-cell proliferation and secretion of IFN-γ and granzyme B.[9]
In vivo murine syngeneic tumor models (e.g., LLC, CT26) Increased number of tumor-infiltrating CD8+ T-cells.Elevated levels of Th1 T-cell cytokines in the tumor.Increased expression of T-cell and NK-cell activation markers.Dose-dependent increases in plasma and tumor L-arginine levels.[2][3][9]

Table 2: Effects of this compound on T-Cell Activation and Anti-Tumor Immunity

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Numidargistat_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_TCell T-Cell MDSC MDSC Arginase Arginase MDSC->Arginase releases L-Arginine L-Arginine Arginase->L-Arginine depletes Ornithine_Urea Ornithine + Urea L-Arginine->Ornithine_Urea converted to TCR TCR Complex L-Arginine->TCR restores CD3_zeta CD3ζ Chain TCR->CD3_zeta requires Proliferation Proliferation CD3_zeta->Proliferation enables Cytokine_Production IFN-γ, Granzyme B CD3_zeta->Cytokine_Production enables This compound This compound This compound->Arginase inhibits

This compound's core mechanism of action in the TME.

TCell_Activation_Signaling Antigen_MHC Antigen/MHC TCR TCR Antigen_MHC->TCR CD3_zeta CD3ζ TCR->CD3_zeta Signal_Transduction Signal Transduction CD3_zeta->Signal_Transduction L-Arginine_High High L-Arginine (this compound) L-Arginine_High->CD3_zeta maintains expression L-Arginine_Low Low L-Arginine (Arginase Activity) L-Arginine_Low->CD3_zeta downregulates expression Suppression T-Cell Suppression L-Arginine_Low->Suppression Gene_Expression Gene Expression (e.g., NFAT, AP-1, NF-κB) Signal_Transduction->Gene_Expression T-Cell_Activation T-Cell Activation Gene_Expression->T-Cell_Activation Proliferation Proliferation T-Cell_Activation->Proliferation Cytokine_Release Cytokine Release (IFN-γ, Granzyme B) T-Cell_Activation->Cytokine_Release

Impact of L-arginine on TCR signaling and T-cell activation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells 1. Isolate Myeloid Cells (e.g., from PBMCs or tumor) and T-Cells Label_TCells 2. Label T-Cells with Proliferation Dye (e.g., CFSE) Isolate_Cells->Label_TCells Co-culture 3. Co-culture Myeloid Cells and Labeled T-Cells Label_TCells->Co-culture Add_Stimulation 4. Add T-Cell Stimulus (e.g., anti-CD3/CD28 beads) Co-culture->Add_Stimulation Add_this compound 5. Add this compound (or vehicle control) Add_Stimulation->Add_this compound Incubate 6. Incubate for 72-96 hours Add_this compound->Incubate Analyze_Proliferation 7. Analyze T-Cell Proliferation (CFSE dilution by Flow Cytometry) Incubate->Analyze_Proliferation Analyze_Cytokines 8. Measure Cytokines in Supernatant (e.g., ELISA, Luminex) Incubate->Analyze_Cytokines

Workflow for in vitro T-cell suppression assay.

Experimental Protocols

Key Experiment: In Vitro T-Cell Proliferation Assay with Myeloid Cell Co-culture

This assay is fundamental to demonstrating the ability of this compound to reverse myeloid cell-mediated T-cell suppression.

1. Cell Isolation and Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Isolate T-cells and myeloid cells (e.g., monocytes or granulocytes) from PBMCs using magnetic-activated cell sorting (MACS) with relevant antibody-coated beads (e.g., CD3+ for T-cells, CD14+ for monocytes).

  • Label the isolated T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.

2. Co-culture Setup:

  • Plate the isolated myeloid cells in a 96-well flat-bottom plate at a desired density (e.g., 1 x 10^5 cells/well).

  • Add the labeled T-cells to the wells containing myeloid cells at a specific T-cell to myeloid cell ratio (e.g., 2:1).

  • Culture the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

3. T-Cell Stimulation and this compound Treatment:

  • Stimulate T-cells using anti-CD3/CD28 antibody-coated beads or soluble anti-CD3 and anti-CD28 antibodies at pre-determined optimal concentrations.

  • Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 to 96 hours.

4. Analysis:

  • T-Cell Proliferation: Harvest the cells and analyze by flow cytometry. Gate on the T-cell population and measure the dilution of the proliferation dye (e.g., CFSE). The percentage of proliferated cells and the proliferation index can be calculated using appropriate software (e.g., FlowJo).

  • Cytokine Analysis: Collect the culture supernatants before harvesting the cells. Measure the concentration of key cytokines such as IFN-γ and granzyme B using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

Relationship to Methionine Metabolism

Based on the current scientific literature, the primary mechanism of action of this compound in T-cell activation is centered on the L-arginine metabolic pathway. While the methionine cycle is also crucial for T-cell activation, particularly for epigenetic modifications and protein synthesis, there is no direct evidence to suggest that this compound's effects are mediated through alterations in methionine metabolism. The restoration of T-cell function by this compound is predominantly attributed to the increased availability of L-arginine.

Conclusion

This compound's mechanism of action in T-cell activation is a well-defined process of reversing the immunosuppressive effects of L-arginine depletion in the tumor microenvironment. By potently inhibiting arginase, this compound restores the necessary L-arginine levels for proper T-cell receptor signaling, proliferation, and the production of effector cytokines. This targeted approach provides a strong rationale for its use in combination with other immunotherapies to enhance anti-tumor immune responses.

References

INCB01158: A Deep Dive into Arginase Inhibition and its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key mechanism of immune evasion within the TME is the depletion of essential amino acids required for robust anti-tumor immune responses. L-arginine, a critical substrate for T-cell proliferation and function, is a prime target for enzymatic depletion by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). These cells upregulate the enzyme arginase, which hydrolyzes L-arginine into ornithine and urea, thereby creating an arginine-depleted "desert" that suppresses T-cell activity. INCB01158, also known as Numidargistat, is a potent and orally bioavailable small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2). By blocking the activity of arginase, INCB01158 aims to restore L-arginine levels within the TME, unleashing the full potential of the host's anti-tumor immunity. This technical guide provides a comprehensive overview of INCB01158, its mechanism of action, its multifaceted role in modulating the TME, and a summary of key preclinical and clinical findings.

The Role of Arginase in the Tumor Microenvironment

Arginase-expressing myeloid cells, including MDSCs and M2-polarized TAMs, are key architects of the immunosuppressive TME.[1] These cells are recruited to the tumor site and, through the production of arginase, actively suppress the adaptive immune response.[2] The depletion of L-arginine has several profound effects on T-cells:

  • Impaired T-cell Receptor (TCR) Signaling: L-arginine is essential for the expression of the CD3ζ chain, a critical component of the TCR complex. Its depletion leads to decreased CD3ζ expression, impairing the ability of T-cells to recognize and respond to tumor antigens.[3]

  • Inhibition of T-cell Proliferation: Arginine is a precursor for the synthesis of polyamines, which are essential for cell cycle progression. Arginine deprivation arrests T-cells in the G0-G1 phase of the cell cycle, preventing their clonal expansion.[4]

  • Reduced Cytokine Production: The production of key anti-tumor cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), by T-cells is diminished in an arginine-depleted environment.[5]

  • Promotion of T-regulatory Cell (Treg) Function: Arginine depletion can favor the function of immunosuppressive Tregs, further dampening the anti-tumor immune response.[3]

By targeting arginase, INCB01158 directly counteracts this central mechanism of immune evasion.

Mechanism of Action of INCB01158

INCB01158 is a competitive inhibitor of arginase, binding to the active site of the enzyme and preventing the hydrolysis of L-arginine.[6] This leads to a localized increase in L-arginine concentrations within the TME, reversing the immunosuppressive effects described above.[7][8] The restoration of L-arginine levels promotes:

  • Enhanced T-cell and Natural Killer (NK) Cell Proliferation and Activation: With sufficient L-arginine, T-cells and NK cells can proliferate and mount a more effective cytotoxic response against tumor cells.[8]

  • Increased Pro-inflammatory Cytokine Production: The restoration of arginine levels allows for the increased synthesis of nitric oxide and the secretion of pro-inflammatory cytokines and chemokines, which further activates the anti-tumor immune response.[7]

  • Modulation of Myeloid Cell Phenotype: By altering the metabolic landscape, arginase inhibition may also influence the polarization of myeloid cells, potentially shifting them from an immunosuppressive M2-like phenotype to a more pro-inflammatory M1-like state.

The following diagram illustrates the signaling pathway affected by INCB01158:

INCB01158_Mechanism_of_Action cluster_TME Tumor Microenvironment Myeloid_Cell Myeloid Cell (MDSC, TAM) Arginase Arginase Myeloid_Cell->Arginase secretes L_Arginine L-Arginine Arginase->L_Arginine depletes Ornithine_Urea Ornithine + Urea L_Arginine->Ornithine_Urea hydrolyzed to T_Cell T-Cell L_Arginine->T_Cell required for Proliferation_Activation Proliferation & Activation T_Cell->Proliferation_Activation leads to INCB01158 INCB01158 INCB01158->Arginase inhibits Anti_Tumor_Immunity Anti-Tumor Immunity Proliferation_Activation->Anti_Tumor_Immunity

Caption: Mechanism of action of INCB01158 in the tumor microenvironment.

Quantitative Data Summary

Table 1: In Vitro Potency of INCB01158
TargetIC50 (nM)Source
Recombinant Human Arginase 186 - 89[6][9]
Recombinant Human Arginase 2296[6]
Native Arginase 1 (Human Granulocyte Lysate)178[6]
Native Arginase 1 (Human Erythrocyte Lysate)116[6]
Native Arginase 1 (Human Hepatocyte Lysate)158[6]
Native Arginase 1 (Cancer Patient Plasma)122[6]
Table 2: Preclinical In Vivo Efficacy of INCB01158
Tumor ModelTreatmentOutcomeSource
Multiple syngeneic mouse modelsINCB01158 monotherapyReduced tumor growth[5]
B16 and CT26 modelsINCB01158 + CD8+ or NK cell depletionBlocked anti-tumor efficacy[10]
Multiple syngeneic mouse modelsINCB01158 + Checkpoint blockade (e.g., anti-PD-1)Augmented tumor growth inhibition[5]
Multiple syngeneic mouse modelsINCB01158 + Adoptive T-cell or NK-cell therapyAugmented tumor growth inhibition[5]
Multiple syngeneic mouse modelsINCB01158 + GemcitabineAugmented tumor growth inhibition[6]
Table 3: Clinical Efficacy of INCB01158 (Select Data from NCT02903914)
Treatment ArmPatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Source
INCB01158 MonotherapyAdvanced/Metastatic Solid Tumors1.4% (1 partial response)20% (stable disease)[11]
INCB01158 + PembrolizumabAnti-PD-1/PD-L1-naive Head/Neck Squamous Cell Carcinoma19.2% (1 complete, 4 partial responses)-[11][12]
INCB01158 + PembrolizumabMicrosatellite-Stable Colorectal Cancer (MSS-CRC)-30%[13]

Note: Clinical trial data is subject to ongoing updates and further analysis.

Key Experimental Protocols

Arginase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published methodologies.[7][14]

Principle: Arginase activity is measured by the quantification of urea produced from the hydrolysis of L-arginine. Urea reacts with a chromogen to produce a colored product that can be measured spectrophotometrically.

Materials:

  • Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • MnCl2 solution (10 mM)

  • L-arginine solution (0.5 M)

  • Acidic stop solution (e.g., H2SO4:H3PO4:H2O at 1:3:7)

  • α-isonitrosopropiophenone (in ethanol or DMSO)

  • Urea standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or plasma samples in Arginase Assay Buffer.

  • Arginase Activation: Add MnCl2 to the samples and incubate at 55-56°C for 10 minutes to activate the enzyme.

  • Enzymatic Reaction: Add L-arginine solution to initiate the reaction and incubate at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding the acidic stop solution.

  • Color Development: Add α-isonitrosopropiophenone and heat at 95-100°C for 30-60 minutes.

  • Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the urea concentration from a standard curve and calculate arginase activity.

T-Cell Proliferation Assay

This protocol is a general guideline based on standard immunological techniques.[15][16]

Principle: T-cell proliferation is assessed by measuring the incorporation of a fluorescent dye (e.g., CFSE) or a radioactive tracer (e.g., [3H]-thymidine) into newly synthesized DNA of dividing cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • Complete RPMI-1640 medium

  • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

  • INCB01158

  • CFSE (Carboxyfluorescein succinimidyl ester) or [3H]-thymidine

  • 96-well culture plates

  • Flow cytometer or liquid scintillation counter

Procedure:

  • Cell Labeling (for CFSE): Label T-cells with CFSE according to the manufacturer's protocol.

  • Cell Culture: Plate the T-cells in 96-well plates.

  • Treatment: Add INCB01158 at various concentrations.

  • Stimulation: Add T-cell stimulation reagents.

  • Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Analysis:

    • CFSE: Harvest cells, stain for surface markers if desired, and analyze by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.

    • [3H]-thymidine: Pulse the cells with [3H]-thymidine for the last 18-24 hours of culture. Harvest the cells onto filter mats and measure radioactivity using a liquid scintillation counter.

Flow Cytometry for Immune Cell Profiling in the TME

This protocol outlines a general workflow for analyzing immune cell populations in tumor samples.[8][17]

Principle: Fluorescently labeled antibodies are used to identify and quantify different immune cell subsets within a single-cell suspension of a tumor based on their unique surface and intracellular protein expression.

Materials:

  • Fresh tumor tissue

  • Tumor dissociation kit

  • Red blood cell lysis buffer

  • FACS buffer (PBS with BSA and sodium azide)

  • Fc block (to prevent non-specific antibody binding)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80)

  • Fixation/permeabilization buffer (for intracellular staining, e.g., for FoxP3)

  • Flow cytometer

Procedure:

  • Tumor Dissociation: Process fresh tumor tissue into a single-cell suspension using a tumor dissociation kit and mechanical disruption.

  • Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.

  • Cell Staining:

    • Block Fc receptors with Fc block.

    • Incubate cells with a cocktail of fluorescently labeled antibodies against surface markers.

    • For intracellular staining, fix and permeabilize the cells before incubating with antibodies against intracellular targets.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to gate on specific immune cell populations and quantify their frequencies.

Visualizing Workflows and Pathways

Experimental Workflow: Preclinical Evaluation of INCB01158

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Endpoint Analyses Arginase_Assay Arginase Activity Assay T_Cell_Prolif T-Cell Proliferation Assay Tumor_Implantation Syngeneic Tumor Implantation Treatment Treatment with INCB01158 (monotherapy or combination) Tumor_Implantation->Treatment Tumor_Growth Tumor Growth Monitoring Treatment->Tumor_Growth Endpoint_Analysis Endpoint Analysis Tumor_Growth->Endpoint_Analysis Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) Endpoint_Analysis->Flow_Cytometry IHC Immunohistochemistry (Spatial Analysis) Endpoint_Analysis->IHC Cytokine_Analysis Cytokine/Chemokine Profiling Endpoint_Analysis->Cytokine_Analysis

Caption: A typical preclinical workflow for evaluating INCB01158.

Logical Relationship: Overcoming Immune Suppression

Immune_Suppression_Reversal Tumor_Immune_Evasion Tumor Immune Evasion Arginine_Depletion Arginine Depletion by Myeloid Cells Tumor_Immune_Evasion->Arginine_Depletion T_Cell_Suppression T-Cell Suppression Arginine_Depletion->T_Cell_Suppression Arginine_Restoration Arginine Restoration INCB01158_Intervention INCB01158 INCB01158_Intervention->Arginine_Depletion blocks INCB01158_Intervention->Arginine_Restoration T_Cell_Reactivation T-Cell Reactivation Arginine_Restoration->T_Cell_Reactivation Enhanced_Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity T_Cell_Reactivation->Enhanced_Anti_Tumor_Immunity

Caption: Logical flow of how INCB01158 reverses immune suppression.

Conclusion and Future Directions

INCB01158 represents a promising therapeutic strategy to counteract a key mechanism of immune evasion in the tumor microenvironment. By inhibiting arginase and restoring L-arginine levels, INCB01158 has demonstrated the potential to enhance anti-tumor immunity both as a monotherapy and in combination with other immunotherapies, particularly checkpoint inhibitors. The preclinical data strongly support its mechanism of action, and early clinical data have shown encouraging signs of activity in certain patient populations.

Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from arginase inhibition. A deeper understanding of the complex interplay between arginine metabolism and other immunosuppressive pathways within the TME will be crucial for designing more effective combination therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of INCB01158 across a range of solid tumors.

References

CB-1158: A Selective Arginase Inhibitor for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CB-1158 (also known as INCB001158 or Numidargistat) is a first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of arginase (ARG).[1][2] Arginase is a critical enzyme in the tumor microenvironment (TME) that suppresses the immune system by depleting L-arginine, an amino acid essential for the activation, proliferation, and survival of cytotoxic T-cells and Natural Killer (NK) cells.[3][4] By inhibiting arginase, CB-1158 aims to restore L-arginine levels in the TME, thereby reversing myeloid-derived suppressor cell (MDSC)-mediated immunosuppression and enhancing the anti-tumor immune response.[5][6] This technical guide provides a comprehensive overview of CB-1158, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Arginase, particularly Arginase-1 (ARG1), is highly expressed by immunosuppressive myeloid cells, such as MDSCs, tumor-associated macrophages (TAMs), and neutrophils, within the TME.[7] ARG1 catalyzes the hydrolysis of L-arginine to L-ornithine and urea. This depletion of L-arginine in the TME has two major consequences for anti-tumor immunity:

  • T-cell Dysfunction: T-cells require L-arginine for the expression of the T-cell receptor (TCR) CD3ζ chain, a critical component for TCR signaling.[7] L-arginine deprivation leads to the downregulation of the CD3ζ chain, impairing T-cell activation, proliferation, and cytokine production (e.g., IFNγ).[7]

  • Competition with Nitric Oxide Synthase (NOS): Arginase competes with inducible nitric oxide synthase (iNOS) for their common substrate, L-arginine.[8][9] Reduced L-arginine availability limits the production of nitric oxide (NO) by iNOS, a molecule that can have anti-tumor effects.[9]

CB-1158 is a competitive inhibitor that binds to the active site of arginase, preventing the breakdown of L-arginine.[10] This leads to an increase in extracellular L-arginine concentrations within the TME, which in turn is expected to:

  • Restore T-cell proliferation and effector functions.[5]

  • Enhance the activity of other immune cells, such as NK cells.[5]

  • Potentially increase NO production by iNOS.

The following diagram illustrates the proposed mechanism of action of CB-1158.

CB-1158_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) MDSC Myeloid-Derived Suppressor Cell (MDSC) Arginase Arginase-1 MDSC->Arginase secretes L_Arginine L-Arginine Arginase->L_Arginine depletes Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea produces T_Cell T-Cell L_Arginine->T_Cell required for TCR TCR Signaling T_Cell->TCR Proliferation Proliferation & Effector Function TCR->Proliferation CB1158 CB-1158 CB1158->Arginase inhibits

Caption: Mechanism of action of CB-1158 in the tumor microenvironment.

Quantitative Data

In Vitro Potency
TargetAssayIC50 (nM)Reference(s)
Recombinant Human Arginase-1Biochemical Assay86 - 98[6][11][12][13][14]
Recombinant Human Arginase-2Biochemical Assay296[14]
Native Arginase-1 (Human Granulocyte Lysate)Cellular Assay178[14]
Native Arginase-1 (Human Erythrocyte Lysate)Cellular Assay116[14]
Native Arginase-1 (Human Hepatocyte Lysate)Cellular Assay158[14]
Native Arginase-1 (Cancer Patient Plasma)Cellular Assay122[14]
Preclinical In Vivo Efficacy
Tumor ModelTreatmentOutcomeReference(s)
Lewis Lung Carcinoma (LLC)CB-1158 (100 mg/kg, BID)Significant tumor growth inhibition[15]
CT26 (Colon Carcinoma)CB-1158 (100 mg/kg, BID)Significant tumor growth inhibition[15]
B16 (Melanoma)CB-1158 (100 mg/kg, BID)Significant tumor growth inhibition[5]
4T1 (Breast Cancer)CB-1158 (100 mg/kg, BID)Modest tumor growth inhibition[5]
4T1 (Breast Cancer)CB-1158 + anti-PD-1 + anti-CTLA-4Reduced tumor growth and lung metastases[4][11]
Pharmacokinetics (Phase 1 Clinical Trial - NCT02903914)
Parameter50 mg BID Dose100 mg BID DoseReference(s)
Tmax (hours)~4~4[16][17][18]
Half-life (hours)~6~6[16][17][18]
Steady-state plasma trough levels (µM)1.64.5[16][17][18]
Plasma Arginine Increase2.4-fold4-fold[16][17][18]
Clinical Trial Demographics (NCT02903914)
CharacteristicMonotherapy (n=107)Combination with Pembrolizumab (n=153)Reference(s)
Median Age (years)62.0Not specified[18]
Male (%)Not specified64.6[18]
ECOG Performance Status 1 (%)Not specified62.6[18]
Median Prior TherapiesNot specified2[18]

Experimental Protocols

Arginase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for measuring arginase activity in various biological samples.[1][8][9][19]

Materials:

  • Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Sample (cell lysate, tissue homogenate, plasma)

  • 5x Substrate Buffer (containing L-arginine and MnCl2)

  • Urea Standard

  • Reagent A and Reagent B (for color development)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 430 nm

Procedure:

  • Sample Preparation:

    • Cell Lysates: Harvest ~10^6 cells, wash with PBS, and lyse in 100 µL of lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors and 0.4% Triton X-100). Centrifuge to pellet debris and collect the supernatant.[1][8]

    • Tissue Homogenates: Homogenize tissue in ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant.[19]

    • Plasma/Serum: If high levels of urea are expected, pretreat the sample to remove urea using a 10 kDa molecular weight cut-off filter.[9]

  • Assay Reaction:

    • Add 40 µL of sample to two wells of a 96-well plate (one for the sample and one for the sample blank).

    • Prepare a 1 mM Urea Standard. Add 50 µL of the standard and 50 µL of dH2O to separate wells.[1][8]

    • Prepare the 5x Substrate Buffer by mixing Arginine Buffer and Mn Solution.[1][8]

    • To the "sample" well, add 10 µL of 5x Substrate Buffer. Do not add to the "sample blank" well at this stage.[1][8]

    • Incubate the plate at 37°C for a specified time (e.g., 2 hours). The incubation time may need to be optimized based on the arginase activity in the samples.[1][8]

  • Urea Detection:

    • Prepare the Urea Reagent by mixing equal volumes of Reagent A and Reagent B.[1][8]

    • Add 200 µL of the Urea Reagent to all wells. This will stop the arginase reaction.[1][8]

    • Add 10 µL of 5x Substrate Buffer to the "sample blank" well.[1][8]

    • Incubate the plate at room temperature for 60 minutes.[9]

  • Measurement:

    • Read the optical density at 430 nm using a microplate reader.

    • Calculate the arginase activity based on the difference in absorbance between the sample and sample blank, relative to the urea standard.

T-cell Proliferation Assay

This assay assesses the ability of CB-1158 to restore T-cell proliferation in the presence of immunosuppressive myeloid cells.[6][14]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or cancer patients

  • Myeloid-derived suppressor cells (MDSCs) or granulocytes (optional, can be present within PBMCs)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), and antibiotics

  • T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))

  • CB-1158

  • Cell proliferation reagent (e.g., CellTiter-Glo®, BrdU, or [3H]-thymidine)

  • 96-well cell culture plate

  • Luminometer, spectrophotometer, or liquid scintillation counter

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Co-culture Setup:

    • Seed PBMCs (containing T-cells and myeloid cells) in a 96-well plate.

    • Add T-cell activation reagents to the wells (e.g., plate-bound anti-CD3 and soluble anti-CD28).[14]

    • Add a dose-titration of CB-1158 or vehicle control to the wells.

  • Incubation:

    • Incubate the plate for a period of 2 to 5 days at 37°C in a humidified CO2 incubator.[14]

  • Proliferation Measurement:

    • CellTiter-Glo®: Add the CellTiter-Glo® reagent to the wells, which measures ATP levels as an indicator of cell viability and proliferation. Read the luminescence on a luminometer.[14]

    • BrdU Incorporation: Add BrdU to the wells during the final hours of incubation. After incubation, fix and permeabilize the cells, and detect BrdU incorporation using an anti-BrdU antibody in an ELISA format.

    • [3H]-Thymidine Incorporation: Add [3H]-thymidine to the wells during the final hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

Syngeneic Mouse Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of CB-1158 in immunocompetent mice.[20][21]

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., LLC, CT26, B16, 4T1)

  • CB-1158 formulated for oral gavage

  • Vehicle control (e.g., water)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Inject a suspension of tumor cells subcutaneously or orthotopically into the mice.[22]

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer CB-1158 (e.g., 100 mg/kg) or vehicle control orally, typically twice daily (BID).[22]

  • Monitoring:

    • Measure tumor volume with calipers and record body weights regularly (e.g., 2-3 times per week).[22]

    • Monitor the general health of the animals.

  • Endpoint:

    • Euthanize the mice when tumors reach a predetermined size or at the end of the study.

    • Tumors can be harvested for further analysis (e.g., immunohistochemistry, flow cytometry).

Immunohistochemistry for Arginase-1

This protocol is for the detection of Arginase-1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[11][23][24][25]

Materials:

  • FFPE tissue sections on slides

  • Deparaffinization and rehydration solutions (e.g., xylene, ethanol series)

  • Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

  • Peroxidase blocking solution

  • Protein blocking solution

  • Primary antibody against Arginase-1

  • Biotinylated secondary antibody

  • Streptavidin-HRP reagent

  • DAB substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol to rehydrate the tissue.

  • Antigen Retrieval:

    • Heat the slides in antigen retrieval solution to unmask the antigenic epitopes.

  • Staining:

    • Block endogenous peroxidase activity.

    • Block non-specific protein binding.

    • Incubate with the primary anti-Arginase-1 antibody.

    • Wash and incubate with the biotinylated secondary antibody.

    • Wash and incubate with Streptavidin-HRP.

    • Apply DAB substrate and monitor for color development.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate the slides and mount with a coverslip.

  • Analysis:

    • Examine the slides under a microscope to assess the expression and localization of Arginase-1.

Measurement of L-Arginine in Plasma and Tumor

This protocol describes the quantification of L-arginine levels using a competitive ELISA or HPLC.[2][26][27][28]

Materials:

  • Plasma or tumor interstitial fluid (TIF) samples

  • L-Arginine ELISA kit or HPLC system

  • L-Arginine standards

Procedure (ELISA):

  • Sample Preparation:

    • Collect blood and separate plasma by centrifugation.

    • Extract TIF from harvested tumors.

  • ELISA:

    • Follow the manufacturer's instructions for the L-Arginine ELISA kit. This typically involves adding samples and standards to a microplate pre-coated with an anti-L-arginine antibody, followed by the addition of an enzyme-conjugated L-arginine and a substrate for color development.

  • Measurement:

    • Read the absorbance on a microplate reader.

    • Calculate the L-arginine concentration based on the standard curve.

Procedure (HPLC):

  • Sample Preparation:

    • Deproteinize plasma or TIF samples.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable column and detector for amino acid analysis.

  • Quantification:

    • Determine the L-arginine concentration by comparing the peak area to that of known standards.[2][28]

Visualizations

Experimental Workflow: Preclinical In Vivo Study

Preclinical_Workflow cluster_workflow Preclinical In Vivo Efficacy and PD Workflow start Start tumor_implant Tumor Cell Implantation (Syngeneic Model) start->tumor_implant tumor_growth Tumor Growth to Palpable Size tumor_implant->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Initiation (CB-1158 or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint Tumor size limit or study duration analysis Tumor/Blood Collection & Analysis endpoint->analysis finish Finish analysis->finish

Caption: A typical workflow for a preclinical in vivo study of CB-1158.

Logical Relationship: CB-1158 and Immune Checkpoint Blockade

Combination_Therapy_Logic cluster_combo Rationale for Combination Therapy CB1158 CB-1158 Arginase_Inhibition Arginase Inhibition CB1158->Arginase_Inhibition Arginine_Restoration L-Arginine Restoration Arginase_Inhibition->Arginine_Restoration T_Cell_Function Enhanced T-Cell Function Arginine_Restoration->T_Cell_Function Synergistic_Effect Synergistic Anti-Tumor Effect T_Cell_Function->Synergistic_Effect Checkpoint_Inhibitor Immune Checkpoint Inhibitor (e.g., anti-PD-1) PD1_Blockade PD-1/PD-L1 Blockade Checkpoint_Inhibitor->PD1_Blockade Sustained_T_Cell_Activity Sustained Anti-Tumor T-Cell Activity PD1_Blockade->Sustained_T_Cell_Activity Sustained_T_Cell_Activity->Synergistic_Effect

Caption: Logical relationship for combining CB-1158 with immune checkpoint inhibitors.

Conclusion

CB-1158 is a potent and selective arginase inhibitor with a clear mechanism of action aimed at overcoming a key immune escape pathway in the tumor microenvironment. Preclinical data have demonstrated its ability to inhibit tumor growth, both as a single agent and in combination with other immunotherapies, by restoring L-arginine levels and enhancing anti-tumor immunity.[5][11] Early clinical data have shown that CB-1158 is well-tolerated and achieves on-target pharmacodynamic effects.[16][17][18] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of CB-1158 and other arginase inhibitors in the field of immuno-oncology. Continued research is warranted to identify the patient populations most likely to benefit from this therapeutic strategy and to optimize its use in combination with other cancer treatments.

References

The Arginase Inhibitor Numidargistat: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat, also known as CB-1158 or INCB01158, is a potent, orally bioavailable small molecule inhibitor of the enzyme arginase.[1] Developed by Calithera Biosciences and Incyte Corporation, it has been investigated primarily for its potential as an immuno-oncology agent.[2] Arginase is a critical enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea.[3] In the tumor microenvironment (TME), elevated arginase activity, primarily by myeloid-derived suppressor cells (MDSCs), leads to the depletion of L-arginine.[3][4] This amino acid is essential for T-cell proliferation and activation.[3] By inhibiting arginase, this compound aims to restore L-arginine levels in the TME, thereby enhancing the anti-tumor immune response.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Mechanism of Action

This compound is a competitive inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[1] ARG1 is a cytosolic enzyme predominantly found in the liver, while ARG2 is a mitochondrial enzyme with broader tissue distribution.[5] In the context of cancer, MDSCs in the TME express high levels of ARG1, leading to localized L-arginine depletion and subsequent T-cell dysfunction.[4] By blocking this activity, this compound increases the bioavailability of L-arginine for T-cells, promoting their proliferation and effector functions.[3] This, in turn, can lead to an enhanced immune-mediated anti-tumor response.[3]

Signaling Pathway of Arginase Inhibition

The following diagram illustrates the proposed signaling pathway affected by this compound.

cluster_TME Tumor Microenvironment (TME) MDSC Myeloid-Derived Suppressor Cell (MDSC) Arginase1 Arginase 1 (ARG1) MDSC->Arginase1 expresses L_Arginine L-Arginine Arginase1->L_Arginine depletes T_Cell_Suppression T-Cell Suppression (Reduced Proliferation & Function) Arginase1->T_Cell_Suppression leads to Ornithine_Urea Ornithine + Urea L_Arginine->Ornithine_Urea converted to T_Cell T-Cell L_Arginine->T_Cell required for activation Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity promotes This compound This compound (CB-1158) This compound->Arginase1 inhibits

Caption: Signaling pathway of this compound-mediated arginase inhibition in the TME.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetSourceIC50 (nM)Reference(s)
Recombinant Human Arginase 1-86[1]
Recombinant Human Arginase 2-296[1]
Native Arginase 1Human Granulocyte Lysate178
Native Arginase 1Human Erythrocyte Lysate116
Native Arginase 1Human Hepatocyte Lysate158
Native Arginase 1Cancer Patient Plasma122
Table 2: Preclinical In Vivo Efficacy of this compound in Mouse Syngeneic Tumor Models
Tumor ModelMouse StrainThis compound DoseCombination Agent(s)OutcomeReference(s)
CT26 (Colon Carcinoma)BALB/c100 mg/kg, p.o., twice dailyAnti-PD-L1Inhibition of tumor growth
CT26 (Colon Carcinoma)BALB/c100 mg/kg, p.o., twice dailyGemcitabineInhibition of tumor growth[4]
4T1 (Breast Cancer)BALB/c100 mg/kg, p.o., twice dailyAnti-CTLA-4 and Anti-PD-1Inhibition of tumor growth
LLC (Lewis Lung Carcinoma)C57BL/6100 mg/kg, p.o., twice dailyGemcitabineInhibition of tumor growth[4]
Table 3: Phase I Clinical Trial Data for this compound (INCB001158)
ParameterMonotherapy (50-150 mg BID)Combination with Pembrolizumab (50-100 mg BID)Reference(s)
Number of Patients107153[1]
Median Treatment Duration56 days84 days[1]
Grade ≥3 Treatment-Emergent AEs45.8%51.7%[1]

Experimental Protocols

In Vitro Arginase Inhibition Assay

This protocol is a generalized procedure based on available information for determining the inhibitory activity of this compound on arginase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant or native arginase.

Materials:

  • Recombinant human arginase 1 or 2

  • Cell lysates (e.g., from human granulocytes, erythrocytes, or hepatocytes)

  • L-arginine solution

  • Manganese chloride (MnCl2) solution

  • Urea detection reagent (e.g., containing o-phthaldialdehyde and N-(1-naphthyl)ethylenediamine)

  • 96-well microplates

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of recombinant arginase or cell lysate containing native arginase in a suitable buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add the arginase solution, MnCl2 (as a cofactor), and the diluted this compound or vehicle control. Pre-incubate for a specified time at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the L-arginine solution to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Urea Detection: Stop the reaction and measure the amount of urea produced. This is typically done by adding a colorimetric reagent that reacts with urea to produce a detectable signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

start Start enzyme_prep Prepare Arginase Solution (Recombinant or Lysate) start->enzyme_prep compound_dil Prepare Serial Dilutions of this compound start->compound_dil reaction_setup Set up Reaction in 96-well Plate: Arginase + MnCl2 + this compound/Vehicle enzyme_prep->reaction_setup compound_dil->reaction_setup pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation add_substrate Add L-Arginine to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation detect_urea Stop Reaction and Add Urea Detection Reagent incubation->detect_urea read_plate Measure Absorbance detect_urea->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro arginase inhibition assay.

In Vivo Syngeneic Tumor Model (CT26)

This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound in the CT26 syngeneic mouse model.

Objective: To assess the anti-tumor activity of this compound alone or in combination with other agents in an immunocompetent mouse model.

Materials:

  • CT26 colon carcinoma cells

  • BALB/c mice

  • This compound formulation for oral gavage

  • Combination agent(s) (e.g., anti-PD-L1 antibody)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture: Culture CT26 cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of CT26 cells (e.g., 1 x 10^6 cells) into the flank of BALB/c mice.[6]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size, begin measurements with calipers.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., ~100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).

  • Drug Administration: Administer this compound (e.g., 100 mg/kg) orally twice daily. Administer combination agents according to the specified schedule.

  • Tumor Measurement and Body Weight: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue treatment and monitoring until the study endpoint is reached (e.g., tumors reach a maximum size, or a predetermined time point).

  • Data Analysis: Analyze tumor growth inhibition, survival, and other relevant endpoints.

start Start cell_culture Culture CT26 Cells start->cell_culture tumor_implant Subcutaneous Injection of CT26 Cells into BALB/c Mice cell_culture->tumor_implant tumor_monitoring Monitor Tumor Growth tumor_implant->tumor_monitoring randomization Randomize Mice into Treatment Groups tumor_monitoring->randomization treatment Administer this compound and/or Combination Agents randomization->treatment data_collection Measure Tumor Volume and Body Weight treatment->data_collection endpoint Continue until Study Endpoint data_collection->endpoint data_analysis Analyze Tumor Growth and Survival Data endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vivo CT26 syngeneic tumor model.

Conclusion

This compound is a first-in-class arginase inhibitor that has demonstrated potent in vitro activity and preclinical in vivo efficacy in various tumor models. Its mechanism of action, centered on the restoration of L-arginine levels in the tumor microenvironment to enhance anti-tumor immunity, represents a promising approach in immuno-oncology. While early clinical trial results have shown that this compound is generally well-tolerated and achieves its pharmacodynamic goal of increasing plasma arginine, its anti-tumor activity has been limited.[1][3] Further research is warranted to fully understand the complex role of arginine metabolism in cancer and to identify patient populations that may derive the most benefit from arginase inhibition. This technical guide provides a foundational understanding of the discovery and preclinical development of this compound for researchers and drug development professionals in the field of oncology.

References

An In-depth Technical Guide to Numidargistat: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Numidargistat, also known as CB-1158 or INCB001158, is a potent, orally bioavailable small molecule inhibitor of the enzyme arginase.[1][2] By targeting arginase, this compound modulates the tumor microenvironment, restoring arginine levels crucial for T-cell activation and proliferation, thereby promoting an anti-tumor immune response.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended for professionals in the fields of oncology, immunology, and drug development.

Chemical Structure and Identification

This compound is a synthetic aminopyrrolidine derivative containing a boronic acid moiety, which is crucial for its inhibitory activity against arginase.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid
Synonyms CB-1158, INCB001158
CAS Number 2095732-06-0
Molecular Formula C11H22BN3O5
Molecular Weight 287.12 g/mol
SMILES B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)--INVALID-LINK--N)(O)O
InChI InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m0/s1
InChIKey ZZJLMZYUGLJBSO-LAEOZQHASA-N

Physicochemical and Pharmacokinetic Properties

This compound exhibits drug-like properties, including oral bioavailability and potent enzyme inhibition. A summary of its key quantitative properties is presented below.

Table 2: Physicochemical and Pharmacokinetic Profile of this compound

PropertyValueReference
IC50 (Arginase 1) 86 nM[4]
IC50 (Arginase 2) 296 nM[4]
Solubility in Water >100 mM[5]
Solubility in DMSO 55 mg/mL[6]
Oral Bioavailability (Mouse) 52%[7]
Half-life (Human) ~6 hours[7][8]
Tmax (Human) 4 hours[7]
Volume of Distribution (Human) Low[8]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the competitive inhibition of arginase, a key enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea.[1] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and other immune-suppressive cells express high levels of arginase, leading to the depletion of L-arginine. This amino acid is essential for T-cell proliferation and function. By inhibiting arginase, this compound restores local L-arginine concentrations, thereby reversing this immunosuppressive mechanism and enhancing the anti-tumor activity of T-cells.

Numidargistat_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_TCell T-Cell MDSC MDSCs / Myeloid Cells Arginase Arginase MDSC->Arginase expresses Arginine_depletion L-Arginine Depletion Arginase->Arginine_depletion causes Arginine_restoration L-Arginine Restoration TCell_dysfunction T-Cell Dysfunction / Proliferation Arrest Arginine_depletion->TCell_dysfunction TCell_activation T-Cell Activation & Proliferation Anti_tumor_immunity Anti-Tumor Immunity TCell_activation->Anti_tumor_immunity This compound This compound This compound->Arginase inhibits Arginine_restoration->TCell_activation

Fig. 1: this compound's Mechanism of Action in the TME.

Experimental Protocols

In Vitro Arginase Inhibition Assay

A common method to determine the inhibitory potency of compounds like this compound is through an in vitro arginase inhibition assay using recombinant human arginase 1 and 2.

Objective: To determine the IC50 value of this compound against recombinant human arginase 1 and 2.

Materials:

  • Recombinant human arginase 1 and 2

  • L-arginine

  • Manganese chloride (MnCl2)

  • Urea detection reagent

  • This compound

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Enzyme Activation: Pre-incubate the recombinant arginase with MnCl2 to ensure full enzymatic activity.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add the activated arginase enzyme, the diluted this compound, and L-arginine to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 20 minutes).

  • Reaction Termination and Urea Detection: Stop the reaction and add a urea detection reagent that forms a colored product with the urea generated.

  • Data Analysis: Measure the absorbance of the colored product using a plate reader. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

Arginase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Activation Activate Arginase with MnCl2 Reaction_Setup Combine Enzyme, Inhibitor, and L-Arginine in 96-well plate Enzyme_Activation->Reaction_Setup Compound_Dilution Prepare Serial Dilutions of this compound Compound_Dilution->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Reaction_Stop Stop Reaction & Add Urea Detection Reagent Incubation->Reaction_Stop Absorbance_Measurement Measure Absorbance Reaction_Stop->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

Fig. 2: Workflow for In Vitro Arginase Inhibition Assay.
In Vivo Tumor Growth Inhibition Studies

The anti-tumor efficacy of this compound is evaluated in syngeneic mouse models of cancer.

Objective: To assess the single-agent and combination anti-tumor activity of this compound in vivo.

Animal Model: Syngeneic mouse models (e.g., CT26 colon carcinoma in BALB/c mice).

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, checkpoint inhibitor monotherapy, combination therapy).

  • Drug Administration: Administer this compound orally, typically twice daily, at a specified dose (e.g., 100 mg/kg).[4]

  • Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., immune cell profiling).

  • Data Analysis: Compare tumor growth rates between the different treatment groups to determine the efficacy of this compound.

Clinical Development

This compound has been investigated in clinical trials for the treatment of various solid tumors, both as a monotherapy and in combination with other immunotherapies, such as PD-1 inhibitors.[8] Early-phase clinical trials have demonstrated that this compound is generally well-tolerated and effectively inhibits plasma arginase activity, leading to increased plasma arginine levels.[8]

Conclusion

This compound is a first-in-class arginase inhibitor with a well-defined chemical structure and promising pharmacological properties. Its ability to modulate the tumor microenvironment by restoring arginine levels provides a novel approach to cancer immunotherapy. The data presented in this guide, including its physicochemical characteristics, mechanism of action, and experimental methodologies, offer a valuable resource for researchers and clinicians working on the development of new cancer therapies.

References

In Vitro Enzymatic Inhibition of Numidargistat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat (also known as CB-1158 or INCB01158) is a potent, orally bioavailable small-molecule inhibitor of the arginase enzymes, ARG1 and ARG2.[1][2][3][4] Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[5] In the tumor microenvironment, upregulation of arginase by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) leads to the depletion of L-arginine, an amino acid essential for T-cell proliferation and function. This depletion results in immunosuppression, allowing cancer cells to evade the host's immune system. This compound, by inhibiting arginase, aims to restore L-arginine levels, thereby enhancing anti-tumor immune responses. This technical guide provides an in-depth overview of the in vitro studies on this compound's enzymatic inhibition, focusing on its activity against arginase 1 and 2.

Quantitative Inhibition Data

This compound has been demonstrated to be a potent inhibitor of both recombinant human arginase 1 (ARG1) and arginase 2 (ARG2). Furthermore, its inhibitory activity has been confirmed in various native human cell and plasma preparations. The following tables summarize the key quantitative data from in vitro studies.

Target EnzymeInhibitorIC50 (nM)Source
Recombinant Human Arginase 1This compound (CB-1158)86[1][2][3]
Recombinant Human Arginase 2This compound (CB-1158)296[1][2][3]
Recombinant Human Arginase 1OATD-02 (Reference Inhibitor)69 ± 2[6]
Recombinant Human Arginase 2OATD-02 (Reference Inhibitor)335 ± 32[6]

Table 1: Inhibitory Activity of this compound against Recombinant Human Arginases. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data for the reference inhibitor OATD-02 is included for comparison.

Source of Native Arginase 1InhibitorIC50 (nM)
Human Granulocyte LysateThis compound (CB-1158)178
Human Erythrocyte LysateThis compound (CB-1158)116
Human Hepatocyte LysateThis compound (CB-1158)158
Cancer Patient PlasmaThis compound (CB-1158)122

Table 2: Inhibitory Activity of this compound against Native Human Arginase 1 in Various Biological Samples. These data demonstrate the ability of this compound to inhibit the native form of the enzyme in a complex biological matrix.

Cell Line/Primary CellsInhibitorIC50 (µM)
Human HepG2 CellsThis compound (CB-1158)32
Human K562 CellsNumidargististat (CB-1158)139
Primary Human HepatocytesThis compound (CB-1158)210

Table 3: Inhibitory Activity of this compound in Cell-Based Assays. These assays measure the ability of this compound to inhibit intracellular arginase activity.

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize the enzymatic inhibition of this compound.

Recombinant Arginase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on purified recombinant human arginase 1 and 2.

Materials:

  • Recombinant human arginase 1 and 2

  • This compound (or other test compounds)

  • L-arginine hydrochloride (substrate)

  • Manganese chloride (MnCl2) (cofactor)

  • Assay buffer (e.g., 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Urea detection reagent (e.g., a chromogen that forms a colored complex with urea)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate the recombinant arginase enzyme with MnCl2 in the assay buffer to ensure the presence of the essential cofactor.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the activated arginase enzyme, the diluted this compound, and BSA.

  • Initiation of Reaction: Add L-arginine to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a urea detection reagent. This reagent often contains an acidic component to halt the enzymatic activity.

  • Color Development: Allow the color to develop according to the manufacturer's instructions for the urea detection reagent.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Arginase Inhibition Assay

This assay measures the ability of this compound to penetrate cells and inhibit intracellular arginase activity.

Materials:

  • Arginase-expressing cell lines (e.g., HepG2, K-562) or primary cells (e.g., human hepatocytes)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated and dialyzed

  • This compound

  • Urea detection kit

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-titration of this compound in the cell culture medium. Include wells with media alone as a background control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for compound uptake and inhibition of intracellular arginase.

  • Harvesting Supernatant: After incubation, collect the cell culture supernatant.

  • Urea Measurement: Determine the concentration of urea in the supernatant using a commercially available urea detection kit.

  • Data Analysis: Subtract the background urea levels (from media-only wells). Calculate the percentage of inhibition of urea production at each this compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway of Arginase-Mediated Immunosuppression and its Inhibition by this compound

Arginase_Pathway cluster_TME Tumor Microenvironment (TME) cluster_T_Cell T-Cell MDSC Myeloid-Derived Suppressor Cell (MDSC) Arginase Arginase (ARG1/2) MDSC->Arginase expresses L_Arginine L-Arginine Arginase->L_Arginine depletes L_Ornithine L-Ornithine + Urea L_Arginine->L_Ornithine hydrolyzes to T_Cell_Proliferation T-Cell Proliferation & Function L_Arginine->T_Cell_Proliferation essential for Immunosuppression Immunosuppression L_Arginine->Immunosuppression depletion leads to This compound This compound This compound->Arginase inhibits

Caption: Mechanism of arginase-mediated immunosuppression and its reversal by this compound.

Experimental Workflow for In Vitro Arginase Inhibition Assay

Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Arginase - this compound Dilutions - L-Arginine (Substrate) start->reagents plate_setup Set up 96-well Plate: - Add Arginase - Add this compound reagents->plate_setup reaction Initiate Reaction: Add L-Arginine plate_setup->reaction incubation Incubate at 37°C reaction->incubation stop_reaction Stop Reaction & Add Urea Detection Reagent incubation->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analysis Data Analysis: Calculate % Inhibition & IC50 read_plate->analysis end End analysis->end

Caption: A generalized workflow for determining the in vitro enzymatic inhibition of arginase.

Logical Relationship of this compound's Mechanism of Action

Logical_Relationship This compound This compound Arginase_Inhibition Arginase Inhibition (ARG1 & ARG2) This compound->Arginase_Inhibition leads to L_Arginine_Restoration L-Arginine Level Restoration Arginase_Inhibition->L_Arginine_Restoration results in T_Cell_Function_Enhancement Enhanced T-Cell Proliferation & Function L_Arginine_Restoration->T_Cell_Function_Enhancement promotes Anti_Tumor_Immunity Increased Anti-Tumor Immunity T_Cell_Function_Enhancement->Anti_Tumor_Immunity contributes to

References

Preclinical Profile of Numidargistat: An In-depth Technical Overview for Solid Tumor Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Numidargistat (also known as CB-1158 and INCB001158) is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase. In the tumor microenvironment, arginase-expressing myeloid cells deplete L-arginine, an amino acid crucial for the proliferation and function of T cells and Natural Killer (NK) cells. By inhibiting arginase, this compound aims to restore L-arginine levels, thereby reversing this immunosuppressive mechanism and enhancing anti-tumor immunity. This technical guide provides a comprehensive summary of the key preclinical data for this compound in the context of solid tumors.

Quantitative In Vitro and In Vivo Efficacy

This compound has demonstrated potent inhibition of arginase activity in both enzymatic and cellular assays, which translates to anti-tumor efficacy in various preclinical solid tumor models, both as a monotherapy and in combination with other anti-cancer agents.

In Vitro Potency
Target/Cell LineIC50 (nM)
Recombinant Human Arginase 186[1]
Recombinant Human Arginase 2296[1]
HepG2 (human liver carcinoma)32,000
K-562 (human myelogenous leukemia)139,000[2]
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Tumor ModelTreatmentDosing RegimenOutcome
CT26 (colorectal carcinoma)This compound monotherapy100 mg/kg, p.o., twice dailyReduced tumor growth[3]
CT26 (colorectal carcinoma)This compound + anti-PD-L1This compound: 100 mg/kg, p.o., twice daily; anti-PD-L1: 5 mg/kg, i.p., on days 5, 7, 9, 11, 13, and 15Synergistic tumor growth inhibition[1]
CT26 (colorectal carcinoma)This compound + GemcitabineThis compound: 100 mg/kg, p.o., twice daily; Gemcitabine: 50 mg/kg, i.p., on days 10 and 16Combination activity observed[1][4]
4T1 (breast cancer)This compound + anti-CTLA-4 + anti-PD-1This compound: 100 mg/kg, p.o., twice daily; anti-CTLA-4: 5 mg/kg, i.p., on days 2, 5, and 8; anti-PD-1: 5 mg/kg, i.p., on days 3, 6, and 9Combination activity observed[1]
LLC (Lewis lung carcinoma)This compound + GemcitabineThis compound: 100 mg/kg, p.o., twice daily; Gemcitabine: 60 mg/kg, i.p., on days 6 and 10Combination activity observed[1][4]

Key Preclinical Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are the protocols for key experiments conducted with this compound.

Recombinant Arginase Inhibition Assay

This assay determines the direct inhibitory activity of this compound on purified arginase enzymes.[5][6]

  • Enzyme Preparation : Recombinant human Arginase 1 (ARG1) and Arginase 2 (ARG2) are biosynthesized in an E. coli expression system and purified.

  • Reaction Mixture : The enzymatic reaction is conducted in an assay buffer (100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4) containing 1 mg/mL BSA, 200 µM MnCl₂, and the respective L-arginine hydrochloride substrate (10 mM for ARG1, 20 mM for ARG2).

  • Inhibitor Addition : Serial dilutions of this compound are added to the reaction mixture.

  • Incubation : The reaction is incubated for 1 hour at 37°C.

  • Urea Detection : The amount of urea produced is determined colorimetrically. A developing reagent (containing o-phthaldialdehyde and N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the absorbance is measured at 515 nm.[5]

  • IC50 Calculation : The IC50 values are calculated by fitting the normalized absorbance values to a four-parameter equation.

Intracellular Arginase Activity Assay

This assay measures the ability of this compound to inhibit arginase within cancer cells.[7]

  • Cell Seeding :

    • HepG2 cells are seeded at 100,000 cells per well one day prior to treatment.

    • K-562 cells are seeded at 200,000 cells per well on the day of treatment.

  • Treatment : Cells are treated with a dose-titration of this compound in SILAC RPMI-1640 media containing 5% heat-inactivated and dialyzed FBS, antibiotics/anti-mycotic, 10 mM L-arginine, 0.27 mM L-lysine, and 2 mM L-glutamine.

  • Incubation : The cells are incubated for 24 hours.

  • Urea Measurement : The culture medium is harvested, and the amount of urea generated is determined. Wells containing media without cells serve as background controls.

Syngeneic Mouse Tumor Models

These in vivo models are used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.[1][4]

  • Animal Model : Female BALB/c mice (for CT26 and 4T1 models) or C57BL/6 mice (for LLC model) are used.

  • Tumor Cell Implantation :

    • CT26 and LLC : 1 x 10⁶ cells are injected subcutaneously into the right flank.

    • 4T1 : 1 x 10⁵ cells are injected orthotopically into the mammary fat pad.

  • Treatment Administration :

    • This compound : Administered orally by gavage, typically at a dose of 100 mg/kg twice daily. The vehicle control is water.

    • Checkpoint Inhibitors (anti-PD-L1, anti-CTLA-4, anti-PD-1) : Administered via intraperitoneal (i.p.) injection at specified doses and schedules.

    • Gemcitabine : Administered via i.p. injection at specified doses and schedules.

  • Tumor Measurement : Tumor volume is measured three times per week using digital calipers and calculated using the formula: (length × width²)/2.

  • Euthanasia : Mice are euthanized when tumors become necrotic or reach a volume of 2000 mm³.

Visualized Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.

Numidargistat_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) MDSC Myeloid-Derived Suppressor Cell (MDSC) Arginase Arginase-1 MDSC->Arginase expresses L_Arginine L-Arginine Arginase->L_Arginine depletes L_Ornithine L-Ornithine + Urea Arginase->L_Ornithine converts to TCR TCR Signaling L_Arginine->TCR required for Suppression Suppression T_Cell T Cell / NK Cell T_Cell->TCR Proliferation Proliferation & Effector Function T_Cell->Proliferation TCR->Proliferation Suppression->T_Cell This compound This compound This compound->Arginase inhibits In_Vivo_Efficacy_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Monitoring Monitoring and Analysis Cell_Culture 1. Culture Syngeneic Tumor Cells (e.g., CT26) Implantation 2. Implant Tumor Cells Subcutaneously in Mice Cell_Culture->Implantation Randomization 3. Randomize Mice into Treatment Groups Implantation->Randomization Dosing 4. Administer Treatment: - Vehicle (Control) - this compound (p.o.) - Combination Agent (i.p.) Randomization->Dosing Tumor_Measurement 5. Measure Tumor Volume (3x per week) Dosing->Tumor_Measurement Endpoint 6. Euthanize at Endpoint (e.g., tumor volume > 2000 mm³) Tumor_Measurement->Endpoint Analysis 7. Analyze Data: - Tumor Growth Inhibition - Survival Analysis Endpoint->Analysis

References

INCB01158: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB01158, an orally bioavailable small molecule, is a potent inhibitor of arginase, an enzyme implicated in tumor immune evasion. By depleting the local environment of arginine, an amino acid crucial for T-cell proliferation and function, arginase-expressing myeloid-derived suppressor cells (MDSCs) create an immunosuppressive shield around tumors. INCB01158 is designed to counteract this mechanism, thereby restoring anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of INCB01158, based on currently available data.

Pharmacokinetics

The pharmacokinetic profile of INCB01158 has been primarily characterized in a first-in-human, Phase 1 clinical trial (NCT02903914) involving patients with advanced/metastatic solid tumors. The study evaluated single-agent INCB01158 in escalating oral doses of 50 mg, 75 mg, 100 mg, and 150 mg administered twice daily (BID).[1][2][3]

Key Pharmacokinetic Parameters of INCB01158 (Monotherapy)
Parameter50 mg BID100 mg BID150 mg BID
Tmax (Time to Maximum Concentration) ~4 h[4]~4 h[4]Data not available
Half-life (t½) ~6 h[4]~6 h[4]Data not available
Steady-State Trough Concentration (Cmin) 1.6 µM[4]4.5 µM[4]Data not available
Area Under the Curve (AUC) Data not availableData not availableData not available

Note: Comprehensive Cmax and AUC data across all dose levels are not publicly available at this time.

The recommended Phase 2 dose (RP2D) for INCB01158 was established at 100 mg BID.[2]

Pharmacodynamics

The pharmacodynamic effects of INCB01158 are directly linked to its mechanism of action as an arginase inhibitor. The primary intended effect is the restoration of arginine levels in the plasma and tumor microenvironment, leading to enhanced T-cell function.

Target Engagement and Biomarker Modulation
Biomarker50 mg BID100 mg BID
Arginase Inhibition >90%[4]>90%[4]
Fold Increase in Plasma Arginine 2.4-fold[4]4-fold[4]

As demonstrated in the Phase 1 trial, INCB01158 achieved greater than 90% arginase inhibition at steady-state trough concentrations for both the 50 mg and 100 mg BID doses.[4] This target engagement resulted in a dose-dependent increase in plasma arginine levels.[1][3][4]

Experimental Protocols

Clinical Trial: NCT02903914

Study Design: This was a Phase 1, open-label, non-randomized, dose-escalation study. The dose-escalation phase followed a standard 3+3 design to determine the safety, tolerability, and RP2D of INCB01158 as a single agent and in combination with pembrolizumab.[5]

Patient Population: Patients with advanced/metastatic solid tumors were enrolled.[1][3]

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at pre-dose and at multiple time points post-dose on Cycle 1 Day 1 and at other specified times to determine parameters such as Cmax, tmax, and AUC.[6]

Pharmacodynamic Assessments: Plasma samples were collected to measure arginine levels and arginase activity at baseline and throughout treatment to assess the biological activity of INCB01158.[4][5]

Preclinical Mouse Tumor Models

Methodology: In preclinical studies, INCB01158 was evaluated in syngeneic mouse tumor models. These models utilize immunocompetent mice, which are essential for studying the immunomodulatory effects of the drug.[1][7] Tumor cells are implanted, and once tumors are established, mice are treated with INCB01158, vehicle control, or combination therapies.

Assessments: Key endpoints in these studies included tumor growth inhibition, analysis of the tumor microenvironment for immune cell infiltration (e.g., CD8+ T cells), and measurement of plasma and tumor arginine levels.[4][8]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Arginase Inhibition and T-Cell Activation

INCB01158_Mechanism_of_Action INCB01158 Mechanism of Action cluster_TME Tumor Microenvironment cluster_TCell T-Cell MDSC Myeloid-Derived Suppressor Cell (MDSC) Arginase Arginase MDSC->Arginase secretes Arginine_depletion Arginine Depletion Arginase->Arginine_depletion catalyzes T_Cell_Suppression T-Cell Suppression Arginine_depletion->T_Cell_Suppression T_Cell T-Cell T_Cell_Suppression->T_Cell T_Cell_Activation T-Cell Activation & Proliferation T_Cell->T_Cell_Activation requires Arginine INCB01158 INCB01158 INCB01158->Arginase inhibits

Caption: INCB01158 inhibits arginase, reversing T-cell suppression.

General Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Preclinical Evaluation Workflow Start Start Tumor_Implantation Tumor Cell Implantation in Syngeneic Mice Start->Tumor_Implantation Tumor_Growth Allow Tumor Growth to Established Size Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize into Treatment Groups Tumor_Growth->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle Group 1 INCB01158_Treat INCB01158 Treatment Treatment_Groups->INCB01158_Treat Group 2 Combo Combination Therapy Treatment_Groups->Combo Group 3 Monitoring Monitor Tumor Growth and Animal Health Vehicle->Monitoring INCB01158_Treat->Monitoring Combo->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Pharmacokinetic and Pharmacodynamic Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for in vivo preclinical studies of INCB01158.

Conclusion

INCB01158 is a potent arginase inhibitor that has demonstrated target engagement and a favorable pharmacokinetic and safety profile in early clinical development. The pharmacodynamic effect of increased plasma arginine levels supports its mechanism of action. Further clinical investigation is warranted to fully elucidate its therapeutic potential in combination with other immunotherapies for the treatment of advanced solid tumors.

References

Numidargistat's impact on nitric oxide synthesis in immune cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Numidargistat's Impact on Nitric Oxide Synthesis in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as CB-1158 or INCB001158) is a potent, orally available, small-molecule inhibitor of the enzyme arginase.[1][2][3] Arginase plays a critical role in the tumor microenvironment by depleting the amino acid L-arginine, which is essential for the function of anti-tumor immune cells, particularly T-cells. In immune cell metabolism, a crucial bifurcation point exists for the utilization of L-arginine. It can be metabolized by either arginase or nitric oxide synthase (NOS).[4][5][6] These two enzymes compete for the same substrate, and their relative activity dictates downstream immunological outcomes.[5] Myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), often express high levels of arginase, leading to L-arginine depletion and subsequent immunosuppression.[7][8] By inhibiting arginase, this compound aims to restore local L-arginine levels, thereby enhancing the functions of immune effector cells, in part through the promotion of nitric oxide (NO) synthesis.[7] This guide provides a detailed overview of the mechanism, quantitative effects, and experimental protocols related to this compound's influence on the L-arginine-NO axis in immune cells.

Core Mechanism: Re-routing L-arginine Metabolism

The primary mechanism of action for this compound in the immune context is the competitive inhibition of arginase. In immune cells, L-arginine serves as a substrate for two key enzymes:

  • Nitric Oxide Synthase (NOS): Primarily the inducible isoform (iNOS or NOS2) in M1-polarized macrophages. NOS metabolizes L-arginine to produce citrulline and nitric oxide (NO).[9][10] NO is a critical signaling molecule with pro-inflammatory and cytotoxic properties that aid in anti-tumor and anti-pathogen responses.[10][11]

  • Arginase (ARG): Primarily Arginase 1 (ARG1) in M2-polarized macrophages and MDSCs. Arginase hydrolyzes L-arginine into ornithine and urea.[8][9] This pathway limits L-arginine availability for NOS, thus suppressing NO production. The downstream products, ornithine and urea, are precursors for polyamines and proline, which are involved in cellular proliferation and tissue repair.[8]

By blocking the arginase pathway, this compound effectively increases the bioavailability of intracellular L-arginine for the competing NOS enzyme. This metabolic shift enhances the production of NO, which contributes to relieving the immunosuppressive state within the tumor microenvironment.[6][7]

cluster_pathways L-Arginine Metabolic Pathways in Immune Cells cluster_nos NOS Pathway cluster_arg Arginase Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Arginase Arginase (ARG) L_Arginine->Arginase Substrate NO Nitric Oxide (NO) + L-Citrulline NOS->NO Immunity Pro-inflammatory Anti-tumor Immunity NO->Immunity Ornithine L-Ornithine + Urea Arginase->Ornithine Suppression Immunosuppression Tissue Repair Ornithine->Suppression This compound This compound This compound->Arginase Inhibits

Caption: L-Arginine competition between NOS and Arginase pathways.

Quantitative Data: Potency of this compound

This compound is a potent inhibitor of both human arginase isoforms, ARG1 and ARG2. Its inhibitory activity has been quantified through various biochemical and cell-based assays, typically reported as the half-maximal inhibitory concentration (IC50).

Target EnzymeAssay TypeIC50 (nM)Reference
Recombinant Human Arginase 1Biochemical86[1][2]
Recombinant Human Arginase 2Biochemical296[1][2]
Recombinant Human Arginase 1Biochemical69 ± 2[12]
Recombinant Human Arginase 2Biochemical335 ± 32[12]
Native Arginase 1 (Human Granulocyte Lysate)Cell-based178[1]
Native Arginase 1 (Human Erythrocyte Lysate)Cell-based116[1]
Native Arginase 1 (Human Hepatocyte Lysate)Cell-based158[1]
Native Arginase 1 (Cancer Patient Plasma)Biochemical122[1]

Impact on Nitric Oxide Synthesis

The direct consequence of arginase inhibition by this compound is the increased availability of L-arginine for NOS, leading to enhanced NO production. While specific quantitative data for this compound's effect on NO synthesis in immune cells is proprietary or embedded in broader studies, experiments with other arginase inhibitors clearly demonstrate this principle. For instance, the arginase inhibitor nor-NOHA has been shown to significantly increase NO secretion in relevant cell types.

Cell TypeTreatment Group% Increase in NO Secretion (vs. Control)Reference
Human Aortic Endothelial CellsDoxorubicin + nor-NOHA20.8%[4]
Mouse Peritoneal MacrophagesDoxorubicin + nor-NOHA171.0%[4]

These data illustrate the significant potential of arginase inhibition to boost NO production in immune cells like macrophages.

Experimental Protocols

Cell-Based Arginase Inhibition Assay

This protocol is designed to determine the IC50 of an arginase inhibitor like this compound in a cellular context by measuring the production of urea.

Methodology:

  • Cell Culture: Human K562 leukemic cells are seeded into 96-well plates at a density of approximately 6.4 x 10⁴ cells per 100 µL per well and cultured.[13]

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium (e.g., OptiMEM).

  • Treatment: Replace the existing medium in the cell plates with 80 µL of fresh medium. Add 10 µL of the serially diluted this compound to the respective wells.

  • Substrate Addition: Add 10 µL of a pre-warmed mixture containing L-arginine hydrochloride (final concentration 5 mM) and MnCl₂ (final concentration 5 µM) to initiate the arginase reaction.[13]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Urea Detection:

    • After incubation, collect 50 µL of the supernatant from each well.

    • Mix the supernatant with 75 µL of a developing reagent (e.g., a solution containing α-isonitrosopropiophenone).

    • Incubate as required by the specific urea assay kit to allow for color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of urea produced. Plot the percentage of arginase inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

cluster_workflow Workflow: Cell-Based Arginase Inhibition Assay A 1. Seed K562 cells in 96-well plate B 2. Add serial dilutions of this compound A->B C 3. Add L-Arginine & MnCl₂ solution B->C D 4. Incubate 24h at 37°C C->D E 5. Collect supernatant D->E F 6. Measure urea concentration E->F G 7. Calculate IC50 F->G

Caption: Experimental workflow for arginase inhibition assay.

Nitric Oxide Measurement in Macrophage Cultures

This protocol uses the Griess assay to quantify nitrite (a stable breakdown product of NO), as an indicator of NO production by macrophages following treatment with an arginase inhibitor.

Methodology:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate until they reach the desired confluence.[14]

  • Cell Stimulation: Treat the cells with stimulating agents such as Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce the expression of iNOS.[14]

  • Inhibitor Treatment: Concurrently with stimulation, treat the cells with various concentrations of this compound. Include a vehicle control group (no inhibitor).

  • Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) to allow for NO production.

  • Sample Collection: Collect the cell culture supernatant for analysis.

  • Griess Assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • A purple/magenta color will develop.

  • Data Analysis: Measure the absorbance at 540-550 nm. Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The increase in nitrite concentration in this compound-treated wells compared to the control indicates enhanced NO production.

Downstream Immunological Consequences

The inhibition of arginase by this compound and the subsequent increase in NO synthesis have profound effects on the anti-tumor immune response.

  • T-Cell Re-activation: L-arginine depletion is a primary mechanism by which MDSCs suppress T-cell function. Restoring L-arginine levels allows for the normal proliferation and activation of T-cells.[7]

  • Enhanced Cytotoxicity: Increased NO production by myeloid cells contributes to a pro-inflammatory microenvironment, which can enhance the cytotoxic activity of T-cells and natural killer (NK) cells against tumor cells.[7][10]

  • Repolarization of Macrophages: Shifting L-arginine metabolism away from the ARG1 pathway (associated with M2-like, pro-tumor macrophages) towards the NOS pathway can help repolarize macrophages to a more M1-like, anti-tumor phenotype.

cluster_logic Logical Cascade of this compound's Immunomodulatory Effect A This compound B Inhibition of Arginase in Myeloid Cells A->B C Increased L-Arginine Availability B->C D Increased Substrate for NOS C->D F Restored T-Cell Proliferation & Function C->F E Enhanced Nitric Oxide (NO) Synthesis D->E G Enhanced Anti-Tumor Immunity E->G F->G

Caption: Logical flow from arginase inhibition to immune response.

Conclusion

This compound represents a targeted therapeutic strategy aimed at reversing a key metabolic mechanism of immune evasion in cancer. By potently inhibiting arginase, it restores L-arginine levels within the tumor microenvironment, thereby redirecting this crucial amino acid towards the nitric oxide synthase pathway in immune cells. This action not only enhances the production of the pro-inflammatory mediator nitric oxide but also replenishes the L-arginine required for T-cell activation and proliferation. The data and protocols outlined in this guide provide a technical foundation for understanding and investigating the immunomodulatory effects of this compound, highlighting its potential as a valuable component of cancer immunotherapy.

References

Beyond T-Cells: Unraveling the Broader Immunomodulatory Landscape of CB-1158

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Immunomodulatory Effects of the Arginase Inhibitor CB-1158

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CB-1158, a potent and orally bioavailable small-molecule inhibitor of arginase (ARG), is a clinical-stage immuno-oncology agent. While its role in reinvigorating T-cell-mediated anti-tumor immunity is a primary focus, a significant body of evidence reveals that the immunomodulatory effects of CB-1158 extend far beyond this single cell type. This technical guide delves into the multifaceted impact of CB-1158 on the broader immune landscape, with a particular focus on its influence on myeloid cells and Natural Killer (NK) cells. By inhibiting arginase, predominantly expressed by immunosuppressive myeloid cells within the tumor microenvironment (TME), CB-1158 orchestrates a shift from an immunologically "cold" to a "hot" state, thereby creating a more favorable environment for anti-tumor immune responses. This document provides a comprehensive overview of the mechanism of action, quantitative data on its biological activity, detailed experimental protocols from key studies, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Central Role of Arginase in Immune Suppression

Myeloid cells, including myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and neutrophils, are abundant in many tumor types and are key drivers of immune evasion.[1][2] A defining feature of these immunosuppressive cells is the expression of arginase 1 (ARG1), an enzyme that hydrolyzes the amino acid L-arginine into urea and L-ornithine.[1] This depletion of L-arginine in the TME has profound consequences for anti-tumor immunity, as both T-cells and Natural Killer (NK) cells are auxotrophic for this essential amino acid, requiring it for their proliferation and effector functions.[2][3] By targeting arginase, CB-1158 directly counteracts this key mechanism of myeloid cell-mediated immune suppression.

Mechanism of Action Beyond T-Cells

The primary mechanism of CB-1158 is the competitive inhibition of arginase 1 and, to a lesser extent, arginase 2.[4] This inhibition leads to a restoration of L-arginine levels in the TME. While this directly benefits T-cell function, the ripple effects on other immune cell populations are significant.

Repolarization of Myeloid Cells

CB-1158's most direct non-T-cell effect is on the function of myeloid cells themselves. By inhibiting their primary immunosuppressive tool, CB-1158 can influence their phenotype. Evidence suggests that arginase inhibition can promote a shift from an immunosuppressive M2 macrophage phenotype towards a pro-inflammatory M1 phenotype.[5][6] This is supported by the observation of increased levels of Th1/NK/M1-associated chemokines and cytokines in the TME following CB-1158 treatment.[5][6]

Enhancement of Natural Killer (NK) Cell Function

NK cells, critical components of the innate immune system with potent anti-tumor activity, are also highly dependent on L-arginine for their proliferation and cytotoxic function.[2][7] By restoring L-arginine availability, CB-1158 directly promotes NK cell-mediated anti-tumor responses. Studies have shown that the anti-tumor efficacy of CB-1158 is dependent on the presence of NK cells, and treatment leads to an increased infiltration of NK cells into the tumor.[2][4][7]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of CB-1158 from various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of CB-1158

TargetSourceIC50 (nM)Reference
Recombinant Human Arginase 1Biochemical Assay86 - 98[4][8]
Recombinant Human Arginase 2Biochemical Assay249 - 296[4][8]
Native Arginase 1Human Granulocyte Lysate178[1]
Native Arginase 1Human Erythrocyte Lysate116[1]
Native Arginase 1Human Hepatocyte Lysate158[1]
Native Arginase 1Cancer Patient Plasma122[1]
Endogenous ArginaseHuman Neutrophils160[8]

Table 2: Pharmacodynamic Effects of CB-1158 in Clinical Trials

ParameterDoseFold IncreasePatient PopulationReference
Plasma Arginine Levels50 mg BID2.4-foldAdvanced Solid Tumors[9]
Plasma Arginine Levels100 mg BID4-foldAdvanced Solid Tumors[9]
Plasma Arginase Inhibition50 mg and 100 mg BID>90%Advanced Solid Tumors[9]
Plasma Arginine Increase50 to 150 mg BID≥ 1.5-foldAdvanced Solid Tumors[10]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the immunomodulatory effects of CB-1158 beyond T-cells.

G cluster_TME Tumor Microenvironment (TME) Myeloid Cells Myeloid Cells Arginase Arginase Myeloid Cells->Arginase expresses L-Arginine L-Arginine Arginase->L-Arginine depletes NK Cells NK Cells L-Arginine->NK Cells required for proliferation & function Tumor Cells Tumor Cells NK Cells->Tumor Cells induces apoptosis CB-1158 CB-1158 CB-1158->Arginase inhibits

Caption: CB-1158 inhibits arginase, restoring L-arginine for NK cell function.

G cluster_Myeloid Myeloid Cell Polarization M2 Macrophage Immunosuppressive M2 Macrophage Arginase Activity Arginase Activity M2 Macrophage->Arginase Activity high M1 Macrophage Pro-inflammatory M1 Macrophage Pro-inflammatory Cytokines Pro-inflammatory Cytokines M1 Macrophage->Pro-inflammatory Cytokines produces Arginase Activity->M2 Macrophage promotes M2 phenotype CB-1158 CB-1158 CB-1158->M1 Macrophage promotes shift to CB-1158->Arginase Activity inhibits

Caption: CB-1158 shifts myeloid cells from an M2 to an M1 phenotype.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the non-T-cell immunomodulatory effects of CB-1158.

In Vitro Myeloid Cell-Mediated T-Cell/NK-Cell Suppression Assay
  • Objective: To determine the ability of CB-1158 to reverse myeloid cell-mediated suppression of lymphocyte proliferation.

  • Methodology:

    • Isolation of Immune Cells:

      • Myeloid cells (e.g., granulocytes, MDSCs) are isolated from human peripheral blood or mouse bone marrow using density gradient centrifugation and magnetic-activated cell sorting (MACS).

      • T-cells or NK cells are isolated from peripheral blood mononuclear cells (PBMCs) using negative selection kits.

    • Co-culture:

      • T-cells or NK cells are labeled with a proliferation dye (e.g., CFSE or CellTrace Violet).

      • Labeled lymphocytes are co-cultured with the isolated myeloid cells at various ratios (e.g., 1:1, 1:2).

      • T-cells are stimulated with anti-CD3/CD28 antibodies, while NK cells are stimulated with IL-2 or IL-15.

      • A dose-response of CB-1158 is added to the co-cultures.

    • Analysis:

      • After a defined incubation period (e.g., 3-5 days), cells are harvested.

      • Lymphocyte proliferation is assessed by flow cytometry, measuring the dilution of the proliferation dye.

      • The concentration of CB-1158 that restores lymphocyte proliferation is determined.[2][5][8]

Syngeneic Mouse Tumor Models
  • Objective: To evaluate the in vivo anti-tumor efficacy of CB-1158 and characterize the resulting changes in the tumor immune infiltrate.

  • Methodology:

    • Tumor Implantation:

      • Immunocompetent mice (e.g., C57BL/6 or BALB/c) are subcutaneously inoculated with syngeneic tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma, or LLC Lewis lung carcinoma).[1][8]

    • Treatment:

      • Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, CB-1158).

      • CB-1158 is administered orally, typically twice daily (BID).[11]

    • Efficacy Assessment:

      • Tumor growth is monitored regularly by caliper measurements.

    • Immunophenotyping:

      • At the end of the study, tumors are excised, dissociated into single-cell suspensions.

      • Immune cell populations (including myeloid cells, NK cells, and their activation states) are quantified and characterized by multi-color flow cytometry using a panel of antibodies against cell surface and intracellular markers.

    • Cytokine and Gene Expression Analysis:

      • Tumor homogenates are analyzed for cytokine and chemokine levels using multiplex assays (e.g., Luminex).

      • RNA is extracted from tumor tissue to assess the expression of immune-related genes by qPCR or RNA sequencing.[2][3]

Immune Cell Depletion Studies
  • Objective: To determine the specific immune cell populations required for the anti-tumor efficacy of CB-1158.

  • Methodology:

    • Tumor Model Setup: As described in section 5.2.

    • Antibody-Mediated Depletion:

      • Prior to and during CB-1158 treatment, mice are injected with depleting antibodies targeting specific immune cell subsets (e.g., anti-NK1.1 for NK cells, anti-CD8 for CD8+ T-cells).

    • Analysis:

      • The anti-tumor effect of CB-1158 in the presence and absence of specific immune cell populations is compared to determine their contribution to the therapeutic effect.[4][7]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of CB-1158.

G cluster_workflow In Vivo Efficacy and Immunophenotyping Workflow A 1. Syngeneic Tumor Cell Implantation B 2. Tumor Growth to Palpable Size A->B C 3. Randomization and Treatment Initiation (Vehicle vs. CB-1158) B->C D 4. Monitor Tumor Growth C->D E 5. End of Study: Tumor Excision D->E F Flow Cytometry (Immune Cell Infiltrate) E->F G Multiplex Cytokine Assay E->G H RNA Sequencing (Gene Expression) E->H

Caption: Workflow for in vivo analysis of CB-1158's anti-tumor effects.

Conclusion

The immunomodulatory effects of CB-1158 are not confined to the T-cell compartment. By targeting arginase expressed by immunosuppressive myeloid cells, CB-1158 initiates a cascade of events that reshapes the tumor microenvironment. The restoration of L-arginine levels directly empowers NK cells, while the inhibition of myeloid cell-derived arginase activity contributes to their phenotypic reprogramming. This broader impact on the innate and adaptive immune systems underscores the potential of CB-1158 as a foundational therapy in immuno-oncology, with a strong rationale for combination with other immunotherapies, including checkpoint inhibitors. Further research into the nuanced effects of CB-1158 on dendritic cells and other myeloid subsets will continue to illuminate its full therapeutic potential.

References

The Differential Inhibition of Arginase-1 and Arginase-2 by Numidargistat: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat, also known as CB-1158 or INCB01158, is a potent, orally bioavailable small molecule inhibitor of the arginase enzymes, ARG1 and ARG2.[1][2][3] Arginase is a critical enzyme that hydrolyzes L-arginine to ornithine and urea.[4] There are two isoforms in mammals, Arginase-1 (ARG1) and Arginase-2 (ARG2), which differ in their tissue distribution, subcellular localization, and physiological roles.[5][6] ARG1 is a cytosolic enzyme highly expressed in the liver as part of the urea cycle, while ARG2 is a mitochondrial enzyme found in various tissues, including the kidneys and prostate.[5][7] In the tumor microenvironment (TME), the upregulation of arginase by myeloid-derived suppressor cells (MDSCs) and other immune cells leads to the depletion of L-arginine, an amino acid essential for T-cell proliferation and function.[8][9][10] This L-arginine depletion represents a key mechanism of tumor immune evasion. This compound is being investigated as a cancer immunotherapy agent due to its ability to inhibit arginase, restore L-arginine levels, and consequently enhance anti-tumor immune responses.[11] This technical guide provides an in-depth analysis of the differential inhibition of ARG1 and ARG2 by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Quantitative Data: Inhibition of Arginase-1 and Arginase-2 by this compound

The inhibitory activity of this compound against both recombinant and native human Arginase-1 and Arginase-2 has been characterized through various in vitro assays. The following tables summarize the key quantitative data, demonstrating a preferential inhibition of ARG1 over ARG2.

Table 1: Inhibitory Activity of this compound against Recombinant Human Arginase

Enzyme IsoformIC50 (nM)
Arginase-1 (ARG1)86[1][2]
Arginase-2 (ARG2)296[1][2]

Table 2: Inhibitory Activity of this compound against Native Human Arginase in Cell Lysates and Plasma

Source of Native ArginaseIC50 (nM)
Human Granulocyte Lysate (ARG1)178[1][2]
Human Erythrocyte Lysate (ARG1)116[1][2]
Human Hepatocyte Lysate (ARG1)158[1][2]
Cancer Patient Plasma (ARG1)122[1][2]

Table 3: Inhibitory Activity of this compound against Intracellular Arginase in Human Cell Lines

Cell LineIC50 (µM)
HepG2 (Hepatocellular Carcinoma)32[1][2]
K562 (Chronic Myelogenous Leukemia)139[1][2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the quantitative data tables.

Recombinant Arginase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of purified recombinant arginase by 50% (IC50).

Principle: The enzymatic activity of arginase is measured by the colorimetric detection of urea, a product of L-arginine hydrolysis. The assay is performed in the presence of varying concentrations of the inhibitor to determine its potency.

Materials:

  • Recombinant human Arginase-1 (ARG1)[12]

  • Recombinant human Arginase-2 (ARG2)[12]

  • L-arginine (substrate)[13]

  • Manganese chloride (MnCl2, cofactor)[13]

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4)[13]

  • Developing reagent (e.g., containing o-phthaldialdehyde (OPA) and N-(1-naphthyl)ethylenediamine dihydrochloride (NED))[13]

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant arginase enzyme (either ARG1 or ARG2) to each well.

  • Add the serially diluted this compound or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Initiate the enzymatic reaction by adding a solution of L-arginine and MnCl2 to each well.[13]

  • Incubate the reaction for a defined period (e.g., 60 minutes at 37°C).[13]

  • Stop the reaction and add the developing reagent to each well.[13] This reagent reacts with the urea produced to generate a colored product.

  • Incubate for a further period to allow for color development (e.g., 20 minutes at room temperature).[13]

  • Measure the absorbance of each well at a specific wavelength (e.g., 515 nm) using a spectrophotometer.[13]

  • Plot the absorbance values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Native Arginase Inhibition Assay in Cell Lysates and Plasma

This assay measures the inhibitory effect of this compound on the native arginase present in biological samples.

Principle: Similar to the recombinant enzyme assay, this method quantifies the reduction in urea production from L-arginine in the presence of the inhibitor, but uses cell lysates or plasma as the source of the enzyme.

Materials:

  • Human granulocytes, erythrocytes, hepatocytes, or cancer patient plasma[12]

  • Lysis buffer (for cells)

  • L-arginine

  • MnCl2

  • Assay Buffer

  • Developing reagent

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare cell lysates by homogenizing the cells in a suitable lysis buffer and centrifuging to remove cellular debris. Plasma samples can be used directly.

  • Perform serial dilutions of this compound.

  • In a 96-well plate, add a fixed amount of cell lysate or plasma to each well.

  • Add the diluted this compound or vehicle control.

  • Follow steps 4-10 as described in the "Recombinant Arginase Inhibition Assay" protocol.

Intracellular Arginase Activity Assay

This assay assesses the ability of this compound to inhibit arginase activity within intact cells.

Principle: Cells are cultured in the presence of the inhibitor, and the amount of urea released into the culture medium is measured as an indicator of intracellular arginase activity.

Materials:

  • Arginase-expressing cell lines (e.g., HepG2, K562)[1]

  • Cell culture medium (e.g., SILAC RPMI-1640) supplemented with L-arginine[1]

  • This compound

  • 96-well cell culture plates

  • Urea assay kit

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.[1]

  • Treat the cells with a dose-titration of this compound in fresh culture medium containing a known concentration of L-arginine.[1] Include wells with media but no cells as a background control.

  • Incubate the cells for a specified period (e.g., 24 hours).[1]

  • Harvest the culture medium from each well.[1]

  • Determine the concentration of urea in the harvested medium using a commercial urea assay kit, following the manufacturer's instructions.

  • Subtract the background urea levels (from the cell-free wells) from the values obtained for the cell-containing wells.

  • Calculate the IC50 value by plotting the percentage of urea production inhibition against the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by arginase inhibition and the general workflow of the experimental assays.

Arginase_Inhibition_Pathway cluster_TME Tumor Microenvironment (TME) cluster_T_Cell T-Cell MDSC Myeloid-Derived Suppressor Cell (MDSC) Arginase1 Arginase-1 (ARG1) MDSC->Arginase1 secretes L_Arginine L-Arginine Arginase1->L_Arginine hydrolyzes L_Arginine_TCell L-Arginine Arginase1->L_Arginine_TCell depletes L_Ornithine L-Ornithine + Urea L_Arginine->L_Ornithine converted to L_Arginine->L_Arginine_TCell uptake T_Cell T-Cell TCR T-Cell Receptor (TCR) Signaling Proliferation Proliferation & Activation TCR->Proliferation L_Arginine_TCell->TCR This compound This compound This compound->Arginase1 inhibits

Caption: Signaling pathway of arginase-mediated immune suppression and its reversal by this compound.

Arginase_Inhibition_Workflow cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation cluster_Detection 3. Detection & Analysis A Prepare Serial Dilutions of this compound C Incubate Arginase with this compound A->C B Prepare Arginase Source (Recombinant, Lysate, or Cells) B->C D Add L-Arginine to Initiate Reaction C->D E Incubate for Enzymatic Reaction D->E F Stop Reaction & Add Developing Reagent E->F G Measure Absorbance (Colorimetric Detection of Urea) F->G H Calculate IC50 G->H

References

The Untapped Potential of Numidargistat in Non-Cancer Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Numidargistat (INCB001158), a potent and orally bioavailable small molecule inhibitor of arginase (ARG), has been a focal point of research in the field of immuno-oncology. Its mechanism of action, centered on the restoration of L-arginine levels within the tumor microenvironment to enhance anti-tumor immunity, holds significant, yet largely unexplored, potential for the treatment of non-cancer inflammatory diseases. This technical guide synthesizes the current understanding of arginase's role in the pathophysiology of key inflammatory conditions, presents the pharmacological profile of this compound, and provides a scientific rationale for its investigation as a novel therapeutic agent in diseases such as rheumatoid arthritis, inflammatory bowel disease, psoriasis, and asthma. Detailed experimental protocols for relevant preclinical models are provided to facilitate further research in this promising area.

Introduction: The Central Role of Arginase in Inflammation

Arginase, an enzyme that hydrolyzes L-arginine to ornithine and urea, exists in two isoforms: ARG1 (cytosolic) and ARG2 (mitochondrial). While its role in the urea cycle is well-established, emerging evidence has illuminated its critical function in regulating immune responses and inflammation.[1] In inflammatory states, the upregulation of arginase by myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), leads to the depletion of L-arginine in the microenvironment. This amino acid is essential for the proliferation and function of T lymphocytes. Consequently, L-arginine deprivation impairs T cell-mediated immunity and promotes an immunosuppressive milieu, a hallmark of chronic inflammation.

Furthermore, the competition between arginase and inducible nitric oxide synthase (iNOS) for their common substrate, L-arginine, is a critical determinant of the inflammatory response. While iNOS produces nitric oxide (NO), a pro-inflammatory and anti-proliferative molecule, arginase shunts L-arginine towards the production of ornithine, a precursor for polyamines and proline, which are involved in cell proliferation and tissue remodeling. An imbalance in this pathway, favoring arginase activity, is implicated in the pathogenesis of several inflammatory diseases.

This compound: A Potent Arginase Inhibitor

This compound is a highly potent inhibitor of both human arginase 1 (ARG1) and arginase 2 (ARG2). Its pharmacological properties make it an excellent candidate for investigating the therapeutic potential of arginase inhibition in inflammatory diseases.

ParameterValueReference
Target Arginase 1 (ARG1), Arginase 2 (ARG2)--INVALID-LINK--
IC50 (ARG1) 98 nM[1]
IC50 (ARG2) ~3-fold less potent than ARG1--INVALID-LINK--
Administration Oral[1]
Known Indications Investigated in combination with immunotherapy for various cancers[1]

Potential Applications in Non-Cancer Inflammatory Diseases

The established role of arginase in the pathophysiology of several chronic inflammatory diseases provides a strong rationale for exploring the therapeutic utility of this compound.

Rheumatoid Arthritis (RA)

Pathophysiological Rationale: In RA, the synovial fluid and serum of patients exhibit significantly elevated levels of arginase activity.[1] This heightened activity is thought to contribute to the inflammatory pannus formation and joint destruction by promoting the proliferation of synovial fibroblasts and suppressing anti-inflammatory T cell responses. By inhibiting arginase, this compound could potentially restore L-arginine levels in the synovium, thereby skewing the immune response towards an anti-inflammatory phenotype and reducing synovial hyperplasia.

Inflammatory Bowel Disease (IBD)

Pathophysiological Rationale: Arginase 1 expression is markedly upregulated in the inflamed intestinal mucosa of patients with IBD and correlates with the degree of inflammation.[2] This overexpression leads to L-arginine depletion, which impairs T cell-mediated mucosal immunity and promotes a pro-inflammatory environment. Furthermore, arginase activity has been linked to alterations in the gut microbiome. Inhibition of arginase with this compound could potentially restore mucosal immune homeostasis and ameliorate intestinal inflammation.

Psoriasis

Pathophysiological Rationale: The hyperproliferative keratinocytes in psoriatic lesions exhibit a significant overexpression of arginase 1.[3] This leads to a local depletion of L-arginine, which in turn limits the production of nitric oxide (NO) by iNOS. NO is known to have anti-proliferative effects on keratinocytes. By inhibiting arginase, this compound could increase the bioavailability of L-arginine for iNOS, leading to increased NO production and a subsequent reduction in keratinocyte hyperproliferation and plaque formation.

Asthma

Pathophysiological Rationale: Increased arginase activity in the airways is a key feature of asthma, contributing to airway hyperresponsiveness and remodeling. Arginase competes with iNOS for L-arginine, leading to reduced production of the bronchodilator NO. Furthermore, the products of the arginase pathway, polyamines and proline, contribute to airway smooth muscle proliferation and collagen deposition. This compound, by inhibiting arginase, could restore NO production, leading to bronchodilation, and potentially mitigate airway remodeling.

Signaling Pathways and Experimental Workflows

Arginase-Mediated Immune Suppression Signaling Pathway

Arginase_Pathway cluster_microenvironment Inflammatory Microenvironment cluster_outcomes Cellular Outcomes L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase iNOS iNOS L-Arginine->iNOS Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea T_Cell_Suppression T-Cell Suppression & Proliferation Defect Arginase->T_Cell_Suppression L-Arginine Depletion NO_Citrulline NO + L-Citrulline iNOS->NO_Citrulline Inflammation_Proliferation Inflammation & Cell Proliferation Ornithine_Urea->Inflammation_Proliferation Vasodilation_Antiproliferation Vasodilation & Anti-proliferation NO_Citrulline->Vasodilation_Antiproliferation

Caption: The competitive metabolism of L-arginine by arginase and iNOS in the inflammatory microenvironment.

Proposed Mechanism of Action of this compound in Inflammatory Diseases

Numidargistat_MOA This compound This compound Arginase Arginase This compound->Arginase Inhibits L-Arginine_Restoration L-Arginine Restoration Arginase->L-Arginine_Restoration Leads to T_Cell_Activation T-Cell Activation & Proliferation L-Arginine_Restoration->T_Cell_Activation iNOS_Activity Increased iNOS Activity L-Arginine_Restoration->iNOS_Activity Anti_Inflammatory_Effects Anti-Inflammatory Effects T_Cell_Activation->Anti_Inflammatory_Effects NO_Production Increased NO Production iNOS_Activity->NO_Production NO_Production->Anti_Inflammatory_Effects

Caption: Proposed mechanism of this compound in restoring immune function and promoting anti-inflammatory effects.

Preclinical Experimental Workflow for Evaluating this compound

Experimental_Workflow Model_Induction Induce Inflammatory Disease Model (e.g., CIA, DSS Colitis) Treatment Administer this compound (vs. Vehicle Control) Model_Induction->Treatment Clinical_Scoring Monitor Clinical Signs (e.g., Arthritis Score, DAI) Treatment->Clinical_Scoring Tissue_Collection Collect Tissues (e.g., Joints, Colon) Clinical_Scoring->Tissue_Collection Histopathology Histopathological Analysis Tissue_Collection->Histopathology Biochemical_Analysis Biochemical & Immunological Analysis (e.g., Cytokines, Arginase Activity, Immune Cell Profiling) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: A generalized workflow for the preclinical evaluation of this compound in models of inflammatory disease.

Detailed Experimental Protocols for Key Preclinical Models

Collagen-Induced Arthritis (CIA) in Mice (Model for Rheumatoid Arthritis)
  • Animals: DBA/1 mice, 8-10 weeks old.

  • Induction:

    • Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).

    • Administer 100 µL of the emulsion intradermally at the base of the tail.

    • On day 21, administer a booster injection of bovine type II collagen (100 µg per mouse) emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment: Begin oral administration of this compound or vehicle daily from the day of the booster injection.

  • Assessment:

    • Monitor mice for signs of arthritis (redness, swelling) and score each paw on a scale of 0-4.

    • Measure paw thickness using a digital caliper.

    • At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.

    • Analyze serum for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (Model for IBD)
  • Animals: C57BL/6 mice, 8-12 weeks old.

  • Induction:

    • Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 days.

    • Monitor mice daily for weight loss, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Treatment: Administer this compound or vehicle orally daily, starting concurrently with DSS administration.

  • Assessment:

    • At the end of the study, measure colon length and weight.

    • Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.

    • Measure myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration.

    • Analyze colon tissue homogenates for cytokine levels.

Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
  • Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.

  • Induction:

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.

  • Treatment: Administer this compound or vehicle orally or topically daily.

  • Assessment:

    • Score the severity of skin inflammation (erythema, scaling, thickness) daily using a modified Psoriasis Area and Severity Index (PASI).

    • Measure ear thickness with a digital caliper.

    • At the end of the study, collect skin biopsies for histological analysis of epidermal thickness, parakeratosis, and immune cell infiltration.

    • Analyze skin homogenates for the expression of pro-inflammatory cytokines (e.g., IL-17, IL-22, IL-23).

Ovalbumin (OVA)-Induced Allergic Asthma in Mice
  • Animals: BALB/c mice, 6-8 weeks old.

  • Induction:

    • Sensitize mice by intraperitoneal injection of OVA (20 µg) emulsified in aluminum hydroxide on days 0 and 14.

    • Challenge the sensitized mice with aerosolized OVA (1%) for 30 minutes on days 24, 25, and 26.

  • Treatment: Administer this compound or vehicle orally or intranasally prior to each OVA challenge.

  • Assessment:

    • Measure airway hyperresponsiveness to methacholine using a whole-body plethysmograph 24 hours after the final challenge.

    • Collect bronchoalveolar lavage (BAL) fluid to determine inflammatory cell counts (eosinophils, neutrophils, lymphocytes).

    • Analyze BAL fluid for cytokine levels (e.g., IL-4, IL-5, IL-13).

    • Perform histological analysis of lung tissue for inflammation and mucus production.

Conclusion and Future Directions

The compelling preclinical evidence for the role of arginase in the pathogenesis of rheumatoid arthritis, inflammatory bowel disease, psoriasis, and asthma, coupled with the potent inhibitory activity of this compound, provides a strong foundation for its investigation in these debilitating non-cancer inflammatory conditions. The detailed experimental protocols provided herein offer a roadmap for researchers to rigorously evaluate the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular mechanisms by which arginase inhibition modulates the inflammatory cascade in these diverse diseases and on establishing a clear dose-response relationship. The successful translation of these preclinical findings could position this compound as a first-in-class oral therapy for a range of chronic inflammatory disorders, addressing a significant unmet medical need.

References

Methodological & Application

Application Notes and Protocols: Numidargistat In Vivo Experimental Protocol for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Numidargistat, also known as CB-1158 or INCB01158, is a first-in-class, potent, and orally bioavailable small-molecule inhibitor of the enzyme arginase.[1][2][3] Arginase is a critical enzyme in the tumor microenvironment (TME) that suppresses the anti-tumor immune response by depleting L-arginine, an amino acid essential for T-cell proliferation and function.[3][4] By inhibiting arginase, this compound aims to restore L-arginine levels, enhance anti-tumor immunity, and inhibit tumor growth.[3][5] These application notes provide a detailed protocol for utilizing this compound in preclinical syngeneic mouse models to evaluate its efficacy as a monotherapy and in combination with other anti-cancer agents.

Mechanism of Action

In the TME, myeloid cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) express high levels of arginase 1 (ARG1).[4] ARG1 catalyzes the hydrolysis of L-arginine into L-ornithine and urea, thereby depleting the extracellular L-arginine pool.[4] T-cells are dependent on extracellular L-arginine for their activation and proliferation.[4] L-arginine deprivation leads to the downregulation of the CD3ζ chain of the T-cell receptor complex, impairing T-cell function and proliferation.[6] this compound is a potent inhibitor of both human arginase 1 (ARG1) and arginase 2 (ARG2), blocking this immunosuppressive mechanism.[1][7] This action restores local L-arginine concentrations, promoting T-cell-mediated anti-tumor immunity.[3]

Numidargistat_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_TCell T-Cell Function MDSC Myeloid Cells (MDSC, TAMs) Arginase Arginase 1 (ARG1) MDSC->Arginase expresses L_Arginine L-Arginine Arginase->L_Arginine depletes Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea hydrolyzes Arginine Arginine L_Arginine->Arginine T_Cell T-Cell L_Arginine->T_Cell required for Suppression Immune Suppression Ornithine_Urea->Suppression leads to Proliferation T-Cell Proliferation & Activation T_Cell->Proliferation This compound This compound (CB-1158) This compound->Arginase inhibits

Caption: this compound mechanism of action in the TME.

Quantitative Data Summary

This compound has been characterized by its potent inhibitory activity against recombinant and native arginase from various sources.

Target EnzymeSourceIC50 (nM)
Arginase 1 (ARG1)Recombinant Human86[1][7]
Arginase 2 (ARG2)Recombinant Human296[1][7]
Native Arginase 1Human Granulocyte Lysate178[1][7]
Native Arginase 1Human Erythrocyte Lysate116[1][7]
Native Arginase 1Human Hepatocyte Lysate158[1][7]
Native Arginase 1Cancer Patient Plasma122[1][7]

Experimental Protocols

Materials and Reagents
  • Compound: this compound (CB-1158)

  • Vehicle (Oral Gavage): Sterile Water[1] or a formulation of DMSO, PEG300, Tween-80, and Saline.[1]

  • Cell Lines (Syngeneic Models):

    • CT26 (Colon Carcinoma, BALB/c mice)[1]

    • 4T1 (Mammary Carcinoma, BALB/c mice)[1]

    • LLC (Lewis Lung Carcinoma, C57BL/6 mice)[1]

    • B16-F10 (Melanoma, C57BL/6 mice)[4]

  • Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Combination Agents (Optional):

    • Anti-PD-L1 antibody[1]

    • Gemcitabine[1]

  • General Supplies: Sterile syringes and needles, oral gavage needles, calipers, cell culture reagents, etc.

Preparation of this compound Formulation

For reliable experimental results, it is recommended to prepare the working solution freshly on the same day of use.[1]

Method 1: Water Vehicle

  • For studies where this compound is administered in water, ensure the compound is adequately suspended or dissolved to achieve a homogenous mixture for accurate dosing.[1]

Method 2: DMSO/PEG300/Tween-80/Saline Vehicle This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).[1]

  • To prepare 1 mL of the final working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix thoroughly.[1]

  • Add 50 μL of Tween-80 to the mixture and mix again.[1]

  • Add 450 μL of Saline (0.9% NaCl) to reach the final volume of 1 mL and mix until a clear solution is formed.[1]

Syngeneic Mouse Model Workflow

The following is a general workflow for establishing tumor models to test the efficacy of this compound.

Experimental_Workflow Start Animal Acclimatization (1 week) Implant Tumor Cell Implantation (Day 0) Start->Implant Randomize Randomization into Treatment Groups (e.g., n=10/group) Implant->Randomize Treat Begin Treatment (Day 1) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight (3x per week) Treat->Monitor Monitor->Monitor Continue treatment Endpoint Study Endpoint (Tumor volume > 2000 mm³ or necrosis) Monitor->Endpoint Endpoint criteria met Analysis Pharmacodynamic & Histological Analysis Endpoint->Analysis

Caption: General experimental workflow for in vivo efficacy studies.

Protocol for Tumor Implantation:

  • Cell Culture: Culture tumor cells according to standard protocols. Harvest cells during the logarithmic growth phase and ensure high viability (>95%).

  • Subcutaneous (s.c.) Implantation (CT26, LLC, B16):

    • Resuspend 1 x 10⁶ cells in 100-200 μL of sterile PBS or serum-free media.[1]

    • Inject the cell suspension subcutaneously into the right flank of the mouse.[1]

  • Orthotopic Implantation (4T1):

    • Resuspend 1 x 10⁵ cells in an appropriate volume of sterile PBS.[1]

    • Inject the cell suspension into the mammary fat pad.[1]

Dosing and Administration (Monotherapy)
  • Dose: 100 mg/kg.[1][7]

  • Route of Administration: Oral gavage (p.o.).[1]

  • Dosing Frequency: Twice per day (BID).[1]

  • Treatment Start: Begin dosing on day 1 (one day after tumor implantation).[1]

  • Control Group: Administer the corresponding vehicle on the same schedule.[1]

Combination Therapy Protocols

This compound has shown enhanced anti-tumor activity when combined with checkpoint inhibitors or chemotherapy.[1][5]

Combination AgentMouse ModelDose & RouteDosing Schedule
Anti-PD-L1 CT265 mg/kg, i.p.Days 5, 7, 9, 11, 13, 15[1]
Gemcitabine CT2650 mg/kg, i.p.Days 10 and 16[1]
Gemcitabine LLC60 mg/kg, i.p.Days 6 and 10[1]
Anti-CTLA-4 4T15 mg/kg, i.p.Days 2, 5, 8[7]
Anti-PD-1 4T15 mg/kg, i.p.Days 3, 6, 9[7]

Note: this compound is administered at 100 mg/kg p.o. BID starting on Day 1 in all combination studies.[1]

Efficacy Assessment
  • Tumor Growth Monitoring: Measure tumor dimensions using digital calipers three times per week. Calculate tumor volume using the formula: Volume = (Length × Width²)/2 .[1]

  • Body Weight: Record the body weight of each animal three times per week as an indicator of general health and treatment-related toxicity.[1]

  • Study Endpoints: Euthanize mice when tumors become necrotic or reach a predetermined volume, typically 2000 mm³.[1][7]

Pharmacodynamic (PD) Analysis

To confirm the mechanism of action of this compound, PD studies can be performed on samples collected at the study endpoint.

  • Immune Cell Infiltration: Tumors can be harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify changes in tumor-infiltrating immune cells, such as an increase in cytotoxic T-cells and a decrease in myeloid cells.[1][7]

  • Plasma Arginine Levels: Collect blood samples to measure plasma L-arginine concentrations via mass spectrometry to confirm systemic target engagement.[4]

Toxicity Assessment

While specific toxicology studies for this compound are not detailed in the provided literature, a general assessment of toxicity is crucial during efficacy studies.

  • Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in posture, activity, grooming, or labored breathing.[8]

  • Body Weight Loss: Significant body weight loss (>15-20%) is a key indicator of toxicity and may require a dosing holiday or euthanasia.[9]

  • Gross Necropsy: At the end of the study, major organs can be collected for weight analysis and histopathological examination to identify any treatment-related toxicities.[10]

References

Application Notes and Protocols for Assessing INCB01158 Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB01158, also known as Numidargistat, is a potent and orally active small-molecule inhibitor of arginase-1 (ARG1) and arginase-2 (ARG2)[1][2]. Arginase is a critical enzyme in the tumor microenvironment (TME) that depletes L-arginine, an amino acid essential for T-cell proliferation and function. By inhibiting arginase, INCB01158 aims to restore L-arginine levels, thereby reversing myeloid cell-mediated immune suppression and enhancing anti-tumor immunity[3][4]. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of INCB01158 in vitro.

Mechanism of Action

Tumor-infiltrating myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized tumor-associated macrophages (TAMs), express high levels of arginase. Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea, depleting the TME of L-arginine. This L-arginine deprivation impairs T-cell receptor (TCR) signaling, reduces T-cell proliferation, and promotes an immunosuppressive environment conducive to tumor growth[5][6][7]. INCB01158 blocks this activity, leading to increased L-arginine availability and subsequent enhancement of T-cell-mediated anti-tumor responses.

cluster_TME Tumor Microenvironment (TME) MDSC MDSC / M2 TAM ARG1 Arginase-1 (ARG1) MDSC->ARG1 expresses L_Arginine L-Arginine ARG1->L_Arginine depletes Ornithine_Urea L-Ornithine + Urea L_Arginine->Ornithine_Urea hydrolyzes to T_Cell T-Cell L_Arginine->T_Cell essential for Suppression Immune Suppression (Reduced Proliferation, Impaired Function) T_Cell->Suppression leads to INCB01158 INCB01158 INCB01158->ARG1 inhibits

Figure 1: INCB01158 Mechanism of Action.

Key Cell-Based Assays

A panel of cell-based assays is recommended to comprehensively evaluate the efficacy of INCB01158. These assays are designed to:

  • Confirm the direct inhibitory effect on arginase activity.

  • Assess the reversal of myeloid-induced T-cell suppression.

  • Quantify the impact on T-cell proliferation and cytokine production.

  • Evaluate the cytotoxic effects on tumor cells in co-culture models.

cluster_Assays Cell-Based Assay Suite Start INCB01158 Efficacy Testing Arginase_Assay 1. Arginase Activity Assay Start->Arginase_Assay Direct Target Engagement TCell_Suppression_Assay 2. T-Cell Suppression Reversal Assay Arginase_Assay->TCell_Suppression_Assay Functional Consequence Proliferation_Assay 3. T-Cell Proliferation Assay TCell_Suppression_Assay->Proliferation_Assay Cytokine_Assay 4. Cytokine Release Assay TCell_Suppression_Assay->Cytokine_Assay Cytotoxicity_Assay 5. Tumor Cell Cytotoxicity Assay TCell_Suppression_Assay->Cytotoxicity_Assay End Comprehensive Efficacy Profile Proliferation_Assay->End Data Integration Cytokine_Assay->End Data Integration Cytotoxicity_Assay->End Data Integration

Figure 2: Experimental Workflow Overview.

Experimental Protocols

Arginase Activity Assay

Objective: To determine the in vitro potency of INCB01158 by measuring the inhibition of arginase activity in cell lysates.

Principle: This colorimetric assay quantifies the amount of urea produced from the hydrolysis of L-arginine by arginase. The urea concentration is directly proportional to the arginase activity.

Materials:

  • Arginase-expressing cells (e.g., human MDSCs, M2-polarized macrophages, or HepG2 cells)

  • INCB01158

  • Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • L-arginine solution

  • Colorimetric Arginase Activity Assay Kit (commercially available)[8][9]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Lysate Preparation:

    • Culture arginase-expressing cells to a density of approximately 1 x 10^6 cells/mL.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold Arginase Assay Buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the arginase enzyme.

  • Assay Procedure:

    • Prepare a serial dilution of INCB01158 in Arginase Assay Buffer.

    • In a 96-well plate, add the cell lysate to each well.

    • Add the different concentrations of INCB01158 or vehicle control to the respective wells.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the L-arginine substrate solution to all wells.

    • Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 2 hours).

    • Stop the reaction and add the urea detection reagents according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (e.g., 430 nm or 570 nm depending on the kit).

  • Data Analysis:

    • Calculate the percentage of arginase inhibition for each concentration of INCB01158 compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of INCB01158 to determine the IC50 value.

Data Presentation:

INCB01158 Conc. (nM)Absorbance (OD)% Inhibition
0 (Vehicle)0.8500
10.76510
100.63825
1000.42550
10000.17080
100000.08590
T-Cell Suppression Reversal Assay

Objective: To evaluate the ability of INCB01158 to reverse the suppressive effect of myeloid cells on T-cell proliferation.

Principle: This co-culture assay measures the proliferation of T-cells in the presence of arginase-producing myeloid cells, with and without INCB01158. T-cell proliferation is typically assessed by measuring the dilution of a fluorescent dye like CFSE.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD3/CD28 T-cell activation beads

  • MDSCs or in vitro generated M2-polarized macrophages

  • INCB01158

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • Complete RPMI-1640 medium

  • 96-well U-bottom plates

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood.

    • Isolate or generate MDSCs/M2 macrophages.

    • Label the T-cell population within the PBMCs with CFSE according to the manufacturer's protocol.

  • Co-culture Setup:

    • In a 96-well plate, seed the CFSE-labeled PBMCs.

    • Add the MDSCs or M2 macrophages at a specific suppressor-to-effector ratio (e.g., 1:2).

    • Add a serial dilution of INCB01158 or vehicle control to the wells.

    • Stimulate the T-cells with anti-CD3/CD28 beads.

    • Include control wells: T-cells alone (stimulated and unstimulated), and T-cells with myeloid cells without INCB01158.

  • Incubation and Analysis:

    • Incubate the co-culture for 3-5 days at 37°C in a CO2 incubator.

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Analyze the samples by flow cytometry, gating on the T-cell population.

    • Measure the dilution of CFSE fluorescence as an indicator of cell proliferation.

  • Data Analysis:

    • Quantify the percentage of proliferated T-cells in each condition.

    • Calculate the reversal of suppression by comparing the proliferation in the presence of myeloid cells and INCB01158 to the proliferation in the presence of myeloid cells alone.

Data Presentation:

ConditionSuppressor:Effector RatioINCB01158 (nM)% Proliferated T-Cells
T-Cells alone (unstimulated)-0<1%
T-Cells alone (stimulated)-085%
T-Cells + MDSCs1:2020%
T-Cells + MDSCs1:21045%
T-Cells + MDSCs1:210070%
T-Cells + MDSCs1:2100082%
Cytokine Release Assay

Objective: To measure the effect of INCB01158 on the cytokine production profile of immune cells in a co-culture system.

Principle: Following the co-culture described in the T-cell suppression reversal assay, the supernatant is collected and analyzed for the presence of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) using methods like ELISA or multiplex bead arrays.

Materials:

  • Supernatants from the T-Cell Suppression Reversal Assay

  • ELISA kits or multiplex bead array kits for desired cytokines[10][11]

  • Plate reader or flow cytometer compatible with the chosen assay format

Protocol:

  • Supernatant Collection:

    • Prior to harvesting the cells for proliferation analysis in the T-Cell Suppression Reversal Assay, centrifuge the 96-well plates.

    • Carefully collect the culture supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Measurement:

    • Perform the ELISA or multiplex bead assay according to the manufacturer's protocol.

    • Briefly, this involves incubating the supernatant with capture antibodies, followed by detection antibodies and a substrate for signal generation.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the supernatants from the different experimental conditions.

    • Compare the cytokine levels in INCB01158-treated co-cultures to the control co-cultures.

Data Presentation:

ConditionINCB01158 (nM)IFN-γ (pg/mL)IL-2 (pg/mL)IL-10 (pg/mL)
T-Cells + MDSCs015050500
T-Cells + MDSCs10400150450
T-Cells + MDSCs1001200500300
T-Cells + MDSCs100025001000200
Tumor Cell Cytotoxicity Assay

Objective: To determine if the enhanced T-cell function mediated by INCB01158 leads to increased killing of tumor cells.

Principle: This assay involves a three-way co-culture of tumor cells, myeloid cells, and T-cells. The viability of the tumor cells is measured after treatment with INCB01158.

Materials:

  • Tumor cell line (e.g., a line known to be susceptible to T-cell killing)

  • MDSCs or M2-polarized macrophages

  • Antigen-specific T-cells (if available) or activated PBMCs

  • INCB01158

  • Cell viability reagent (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells, or a luciferase-based assay)

  • 96-well flat-bottom plates

  • Fluorescence microscope or plate reader

Protocol:

  • Co-culture Setup:

    • Seed the tumor cells in a 96-well plate and allow them to adhere overnight.

    • Add the MDSCs or M2 macrophages to the wells.

    • Add the T-cells at a specific effector-to-target ratio (e.g., 10:1).

    • Add a serial dilution of INCB01158 or vehicle control.

  • Incubation and Analysis:

    • Incubate the co-culture for 24-72 hours.

    • Measure tumor cell viability using the chosen method. For example, if using Calcein-AM and PI, wash the cells and incubate with the dyes, then image and quantify the live (green) and dead (red) tumor cells.

  • Data Analysis:

    • Calculate the percentage of tumor cell lysis for each condition.

    • % Lysis = 100 x (Spontaneous Death - Experimental Death) / (Spontaneous Death - Maximum Killing)

    • Compare the cytotoxicity in the INCB01158-treated wells to the control wells.

Data Presentation:

ConditionE:T RatioINCB01158 (nM)% Tumor Cell Lysis
Tumor Cells + T-Cells10:1015%
Tumor Cells + T-Cells + MDSCs10:105%
Tumor Cells + T-Cells + MDSCs10:11012%
Tumor Cells + T-Cells + MDSCs10:110035%
Tumor Cells + T-Cells + MDSCs10:1100060%

Conclusion

The described cell-based assays provide a robust framework for the preclinical evaluation of INCB01158 efficacy. By systematically assessing its impact on arginase activity, T-cell function, cytokine production, and tumor cell killing, researchers can gain a comprehensive understanding of its immunomodulatory potential. The data generated from these protocols will be invaluable for guiding further drug development and clinical trial design.

References

Application Notes and Protocols for Numidargistat (CB-1158) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Numidargistat, also known as CB-1158, is a potent and orally bioavailable small-molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Arginase is a key enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea.[3][4] In the tumor microenvironment, increased arginase activity by myeloid-derived suppressor cells (MDSCs) leads to the depletion of L-arginine, an amino acid crucial for T-cell proliferation and function.[5][6] By inhibiting arginase, this compound restores L-arginine levels, thereby enhancing anti-tumor immune responses.[4][5] These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in in vitro cell culture experiments.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Alternate NamesCB-1158, INCB01158[5]
Molecular FormulaC₁₁H₂₂BN₃O₅[5]
Molecular Weight287.12 g/mol [4][5]
CAS Number2095732-06-0[2][5]
AppearanceOff-white to light yellow solid[2]

Table 2: Solubility of this compound

SolventConcentrationNotesReference
DMSO55 mg/mL (152.76 mM)Requires ultrasonication. Hygroscopic DMSO can impact solubility.[1]
Water100 mg/mL (348.29 mM)Requires ultrasonication.[2]
PBS100 mg/mL (277.75 mM)Clear solution.[1]

Table 3: In Vitro Inhibitory Activity of this compound

TargetCell Line/EnzymeIC₅₀Reference
Recombinant Human Arginase 1-86 nM[1][2]
Recombinant Human Arginase 2-296 nM[1][2]
Native Arginase 1 (Human Granulocyte Lysate)-178 nM[1][2]
Native Arginase 1 (Human Erythrocyte Lysate)-116 nM[1][2]
Native Arginase 1 (Human Hepatocyte Lysate)-158 nM[1][2]
Arginase (Human HepG2 cells)HepG232 µM[1][2]
Arginase (Human K562 cells)K562139 µM[1][2]
Arginase (Primary Human Hepatocytes)-210 µM[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 287.12 g/mol = 0.0028712 g = 2.87 mg

  • Weigh this compound:

    • Carefully weigh out 2.87 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Aid Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[1][2] Gentle warming can also be applied if necessary.[1]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine Final Concentration:

    • Decide on the final concentration of this compound required for your experiment. The IC₅₀ values in Table 3 can serve as a guide.

  • Serial Dilution (Example for a final concentration of 10 µM):

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium. This results in a 100 µM intermediate solution.

    • Prepare the final working solution by adding a specific volume of the intermediate solution to your cell culture plate wells. For example, to achieve a 10 µM final concentration in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated wells. This is crucial to account for any effects of the solvent on the cells.

  • Immediate Use:

    • It is recommended to prepare fresh working solutions for each experiment and use them promptly.[1]

Mandatory Visualizations

Signaling Pathway of this compound Action

Numidargistat_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell T-Cell MDSC Myeloid-Derived Suppressor Cell (MDSC) Arginase Arginase (ARG1/ARG2) MDSC->Arginase secretes L_Arginine L-Arginine Arginase->L_Arginine depletes Ornithine_Urea Ornithine + Urea L_Arginine->Ornithine_Urea converted to L_Arginine_available Increased L-Arginine T_Cell T-Cell TCR T-Cell Receptor (TCR) T_Cell->TCR signaling Proliferation Proliferation & Activation TCR->Proliferation Cytokines Effector Cytokines (e.g., IFN-γ) TCR->Cytokines L_Arginine_available->T_Cell This compound This compound (CB-1158) This compound->Arginase inhibits

Caption: this compound inhibits arginase, increasing L-arginine for T-cell activation.

Experimental Workflow for this compound Solution Preparation

Numidargistat_Preparation_Workflow cluster_StockSolution Stock Solution Preparation (10 mM) cluster_WorkingSolution Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve sonicate 3. Vortex & Sonicate until Clear dissolve->sonicate aliquot 4. Aliquot into Single-Use Tubes sonicate->aliquot store 5. Store at -80°C (6 months) or -20°C (1 month) aliquot->store thaw 6. Thaw Stock Solution Aliquot store->thaw dilute 7. Dilute in Cell Culture Medium to Final Concentration thaw->dilute control 8. Prepare Vehicle Control (DMSO) thaw->control treat 9. Add to Cell Culture dilute->treat control->treat

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Note and Protocol: Arginase Activity Assay in the Presence of INCB01158

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arginase, a critical enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3] In the tumor microenvironment, elevated arginase activity, particularly by myeloid-derived suppressor cells (MDSCs), leads to the depletion of L-arginine.[4][5] This amino acid is essential for T-cell proliferation and function, and its depletion results in immune suppression, allowing cancer cells to evade immune surveillance.[4][5] INCB01158 (also known as Numidargistat or CB-1158) is a potent and orally bioavailable small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[6][7][8] By inhibiting arginase, INCB01158 aims to restore L-arginine levels in the tumor microenvironment, thereby enhancing anti-tumor immune responses.[4][5] This document provides a detailed protocol for assessing the in vitro activity of INCB01158 against arginase.

Signaling Pathway

Arginase_Inhibition_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell T-Cell L-Arginine L-Arginine L-Arginine_Immune L-Arginine Arginase Arginase L-Ornithine + Urea L-Ornithine + Urea INCB01158 INCB01158 T-Cell Proliferation T-Cell Proliferation Anti-tumor Immunity Anti-tumor Immunity

Data Presentation

Table 1: Inhibitory Activity of INCB01158 on Human Arginase Isoforms

EnzymeIC50 (nM)
Recombinant Human Arginase 186[6]
Recombinant Human Arginase 2296[6]
Native Arginase 1 (Human Granulocyte Lysate)178[6]
Native Arginase 1 (Human Erythrocyte Lysate)116[6]
Native Arginase 1 (Human Hepatocyte Lysate)158[6]
Native Arginase 1 (Cancer Patient Plasma)122[6]

Experimental Protocols

This protocol describes a colorimetric assay to determine the inhibitory activity of INCB01158 on arginase. The assay measures the amount of urea produced from the enzymatic cleavage of L-arginine.

Materials and Reagents
  • Recombinant Human Arginase 1 (or other arginase-containing samples like cell/tissue lysates)

  • INCB01158 (this compound)

  • L-Arginine

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Manganese Chloride (MnCl₂) (10 mM)

  • Urea Standard

  • Reagent A (e.g., containing acid and an oxidizing agent)

  • Reagent B (e.g., containing a chromogen that reacts with urea)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the kit)[9][10]

  • Incubator (37°C)

Experimental Workflow

Arginase_Assay_Workflow A Prepare Reagents (Arginase, INCB01158, Buffers) B Plate Arginase Enzyme A->B C Add INCB01158 dilutions (Pre-incubation) B->C D Initiate reaction with L-Arginine C->D E Incubate at 37°C D->E F Stop Reaction E->F G Add Urea Detection Reagents F->G H Incubate at Room Temperature G->H I Measure Absorbance H->I J Data Analysis (IC50 determination) I->J

Detailed Protocol

1. Preparation of Reagents

  • Arginase Activation Buffer: Prepare a solution of 50 mM Tris-HCl (pH 7.5) containing 10 mM MnCl₂.

  • L-Arginine Substrate: Prepare a 0.5 M solution of L-arginine in water.

  • INCB01158 Stock Solution: Prepare a high-concentration stock solution of INCB01158 in DMSO (e.g., 10 mM).

  • INCB01158 Dilutions: Prepare a serial dilution of INCB01158 in the Arginase Activation Buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM. Include a vehicle control (DMSO at the same final concentration as in the INCB01158 dilutions).

  • Urea Standards: Prepare a series of urea standards (e.g., 0 to 1 mM) by diluting a stock solution in water.

2. Sample Preparation (if not using recombinant enzyme)

  • Cell Lysates: Harvest approximately 1 x 10⁶ cells and lyse them in 100 µL of 10 mM Tris-HCl (pH 7.4) containing protease inhibitors and 0.4% (w/v) Triton X-100.[9][11] Centrifuge at 14,000 x g for 10 minutes at 4°C and collect the supernatant.[9][11]

  • Tissue Homogenates: Homogenize 10 mg of tissue in 100 µL of ice-cold Arginase Assay Buffer.[1] Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[1]

  • Plasma/Serum Samples: If samples contain high levels of urea, it is recommended to remove it using a 10 kDa molecular weight cut-off filter.[2][9]

3. Arginase Activity Assay

  • Enzyme Activation: In a 96-well plate, add 25 µL of the arginase-containing sample (recombinant enzyme or prepared lysate/homogenate) to each well. Add 25 µL of Arginase Activation Buffer. For samples from cancer patients, a pre-incubation step at 55-56°C for 10 minutes may be performed to activate the enzyme.[12]

  • Inhibitor Pre-incubation: Add 25 µL of the INCB01158 dilutions or vehicle control to the appropriate wells. Incubate for 10-15 minutes at room temperature.

  • Enzymatic Reaction: Initiate the reaction by adding 25 µL of 0.5 M L-arginine to all wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[11][12]

  • Stop Reaction: Stop the reaction by adding 200 µL of an acidic solution (e.g., a mixture of H₂SO₄:H₃PO₄:H₂O in a 1:3:7 ratio).[12]

  • Urea Detection:

    • Add 25 µL of 9% α-isonitrosopropiophenone (in ethanol) or an equivalent urea detection reagent from a commercial kit.[12]

    • Incubate at 95-100°C for 30-60 minutes.[12]

    • Cool the plate to room temperature.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm for the α-isonitrosopropiophenone method).[12]

4. Data Analysis

  • Urea Standard Curve: Plot the absorbance of the urea standards against their known concentrations to generate a standard curve.

  • Calculate Urea Concentration: Determine the concentration of urea produced in each sample well by interpolating from the urea standard curve.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the INCB01158 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Controls

  • No-Enzyme Control: A well containing all reagents except the arginase source to measure background absorbance.

  • Vehicle Control: A well containing the arginase source and the vehicle (DMSO) without INCB01158 to determine maximal enzyme activity.

  • Positive Control Inhibitor: If available, a known arginase inhibitor can be used as a positive control for the assay.

This detailed protocol provides a robust framework for researchers to accurately assess the inhibitory potential of INCB01158 on arginase activity, contributing to a better understanding of its mechanism of action and its development as an immuno-oncology agent.

References

Application Notes and Protocols: Combining Numidargistat with Checkpoint Inhibitors In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the TME often express high levels of arginase (ARG), an enzyme that depletes L-arginine, an amino acid crucial for T-cell proliferation and function.[1][2] This L-arginine depletion leads to T-cell anergy and exhaustion, thereby suppressing the anti-tumor immune response.[1][2]

Numidargistat (also known as CB-1158 or INCB01158) is a potent, orally bioavailable small molecule inhibitor of arginase, primarily targeting arginase 1 (ARG1) and to a lesser extent arginase 2 (ARG2).[3][4] By inhibiting arginase activity, this compound aims to restore L-arginine levels in the TME, thereby enhancing T-cell-mediated anti-tumor immunity.[5] Checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, work by blocking inhibitory signals that prevent T-cell activation. Combining this compound with checkpoint inhibitors presents a promising strategy to synergistically enhance anti-tumor immune responses by both restoring T-cell function and removing inhibitory signals.[6]

These application notes provide detailed protocols for in vitro co-culture systems to evaluate the combination of this compound with checkpoint inhibitors, focusing on assessing T-cell activation, cytotoxicity, and cytokine production.

Mechanism of Action: Synergy between this compound and Checkpoint Inhibitors

The combination of this compound and checkpoint inhibitors targets two distinct but complementary mechanisms of immune evasion utilized by tumor cells.

cluster_TCell T-Cell Tumor Cells Tumor Cells PD1 PD-1 Tumor Cells->PD1 PD-L1 MDSC MDSCs/TAMs Arginine L-Arginine MDSC->Arginine Arginase TCell CD8+ T-Cell Activation T-Cell Activation, Proliferation, & Cytotoxicity TCell->Activation TCR TCR TCR->TCell Arginine->TCell Required for function Ornithine Ornithine + Urea Arginine->Ornithine Depletion This compound This compound This compound->MDSC Inhibits Arginase CheckpointInhibitor Checkpoint Inhibitor (e.g., anti-PD-1) CheckpointInhibitor->PD1 Blocks Interaction cluster_setup Co-Culture Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A 1. Isolate PBMCs and Tumor Cells B 2. Seed Tumor Cells in 96-well plate A->B C 3. Add PBMCs to Tumor Cells B->C D 4. Add this compound and/or Checkpoint Inhibitor C->D E 5. Co-culture for 48-72 hours D->E F 6a. Cytotoxicity Assay (e.g., LDH, Calcein AM) E->F G 6b. T-Cell Activation (Flow Cytometry for CD69, CD25) E->G H 6c. Cytokine Analysis (ELISA/CBA for IFN-γ, TNF-α) E->H

References

Application Notes: Immunohistochemistry for Arginase in Tumors Treated with CB-1158

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arginase, particularly Arginase-1 (Arg1), has emerged as a critical enzyme in the tumor microenvironment (TME) that facilitates immune evasion.[1] Expressed by immunosuppressive myeloid cells such as Myeloid-Derived Suppressor Cells (MDSCs) and polymorphonuclear cells (PMNs), Arg1 depletes the local concentration of L-arginine.[1][2] This amino acid is essential for the proliferation and effector functions of T cells and Natural Killer (NK) cells.[3][4] The resulting L-arginine scarcity impairs anti-tumor immunity, allowing for unchecked tumor growth.[4]

CB-1158 (Numidargistat) is a potent, first-in-class, orally bioavailable small-molecule inhibitor of both Arginase-1 (Arg1) and Arginase-2 (Arg2).[1][5] By blocking arginase activity, CB-1158 aims to restore L-arginine levels within the TME, thereby rescuing T cell and NK cell proliferation and enhancing the immune-mediated anti-tumor response.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) staining of Arginase-1 in tumor tissues. This technique is crucial for researchers, scientists, and drug development professionals to verify the presence and cellular localization of the drug target (Arginase-1) and to assess the immune landscape in pre-clinical and clinical samples from studies involving CB-1158.

Mechanism of Action of CB-1158

CB-1158 functions by directly inhibiting the enzymatic activity of arginase. In the TME, myeloid cells release arginase, which breaks down L-arginine into ornithine and urea.[4] This depletion of L-arginine suppresses T-cell activation and proliferation.[6] CB-1158 blocks this process, leading to increased local L-arginine levels, which in turn promotes the function of tumor-infiltrating immune cells like CD8+ T cells and NK cells.[1][3] This shift towards a pro-inflammatory TME can lead to tumor growth inhibition.[1]

MOA cluster_TME Tumor Microenvironment (TME) MDSC Myeloid Cells (MDSC, PMN) ARG1 Arginase-1 (Arg1) MDSC->ARG1 secretes L_Arg L-Arginine ARG1->L_Arg consumes T_Cell T-Cell / NK-Cell Function L_Arg->T_Cell required for Orn_Urea L-Ornithine + Urea Suppression Immune Suppression T_Cell->Suppression prevents CB1158 CB-1158 CB1158->ARG1 inhibits

Caption: Mechanism of CB-1158 in the tumor microenvironment.

Quantitative Data for CB-1158

The efficacy of CB-1158 has been quantified in various assays, demonstrating its potent inhibitory action and on-target pharmacodynamic effects.

Table 1: In Vitro Inhibitory Activity of CB-1158

Target Enzyme IC50 Value (nM) Source
Recombinant Human Arginase-1 86 - 98 [1][8]
Recombinant Human Arginase-2 249 - 296 [1][8]

| Endogenous Arginase (Human Neutrophils) | 160 |[8] |

Table 2: In Vivo Pharmacodynamic Effects of CB-1158

Study Type Model Dose Effect on Arginine Levels Source
Pre-clinical Mouse (LLC Syngeneic) BID Oral Dosing 3-4 fold increase in tumor arginine [6]
Phase 1 Clinical Human Patients 50 mg BID 2.4-fold increase in plasma arginine [2]

| Phase 1 Clinical | Human Patients | 100 mg BID | 4-fold increase in plasma arginine |[2] |

Experimental Protocol: Immunohistochemistry Staining for Arginase-1

This protocol provides a generalized procedure for the detection of Arginase-1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required depending on the specific antibody, tissue type, and detection system used.

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_final Finalization start FFPE Tissue Block section Sectioning (4µm) & Mounting on Slides start->section bake Baking (60°C) section->bake deparaf Deparaffinization & Rehydration bake->deparaf retrieval Antigen Retrieval (HIER, pH 9) deparaf->retrieval block Peroxidase Block retrieval->block p_ab Primary Antibody (Anti-Arg1) block->p_ab detection Detection System (e.g., HRP Polymer) p_ab->detection chromogen Chromogen (DAB Substrate) detection->chromogen counterstain Counterstain (Hematoxylin) chromogen->counterstain dehydrate Dehydration counterstain->dehydrate mount Mounting & Coverslipping dehydrate->mount scan Microscopy & Image Analysis mount->scan

Caption: General workflow for Immunohistochemistry (IHC) staining.

1. Materials and Reagents

  • FFPE tissue sections (4 µm) on positively charged slides[9]

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., Leica Bond ER Solution 2 or Diva Decloaker, pH 9 recommended)[9][10]

  • Peroxidase blocking solution (e.g., 3% H2O2)[9]

  • Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)

  • Protein Block/Background blocking solution (optional)[10]

  • Primary Antibody: Rabbit Monoclonal Anti-Arginase-1 (e.g., Clone EP261)[10]

  • Antibody Diluent

  • Polymer-based Detection System (e.g., HRP-conjugated)[11]

  • Chromogen Substrate (e.g., DAB)[10]

  • Counterstain: Hematoxylin[10]

  • Bluing Reagent (e.g., Tacha's Bluing Solution)[10]

  • Mounting Medium

  • Positive Control Tissue: Normal human liver tissue[10][12]

  • Negative Control: Omitting the primary antibody.

2. Specimen Preparation

  • Fix tissue specimens in 10% neutral buffered formalin.[9]

  • Process and embed the tissue in paraffin.

  • Cut 4 µm sections and mount them on positively charged glass slides.[9]

  • Bake the slides for a minimum of 30-60 minutes at 60-65°C.[9][12]

3. Deparaffinization and Rehydration

  • Immerse slides in xylene (2 changes, 5 minutes each).

  • Rehydrate through a series of graded ethanol solutions:

    • 100% Ethanol (2 changes, 3 minutes each).

    • 95% Ethanol (2 changes, 3 minutes each).

    • 70% Ethanol (1 change, 3 minutes).

  • Rinse thoroughly in deionized water.

4. Antigen Retrieval

  • Perform Heat-Induced Epitope Retrieval (HIER).[9]

  • Immerse slides in a high pH (e.g., pH 9.0) retrieval solution.[9]

  • Heat the slides in a decloaking chamber or water bath at 98-125°C for 10-30 minutes, following manufacturer instructions.[9][12]

  • Allow slides to cool to room temperature for at least 20 minutes.[12]

  • Rinse slides in deionized water, followed by wash buffer.[12]

5. Immunostaining Procedure (Manual Protocol)

  • Peroxidase Block : Incubate slides with peroxidase blocking solution for 5-15 minutes at room temperature to quench endogenous peroxidase activity.[9][10] Rinse well with wash buffer.

  • Protein Block (Optional) : To reduce non-specific background staining, incubate with a protein blocking solution for 10-20 minutes.[10]

  • Primary Antibody : Apply the Arginase-1 primary antibody, diluted according to the manufacturer's datasheet (e.g., 1:100-1:400), and incubate for 30-60 minutes at room temperature or overnight at 4°C.[9][11]

  • Wash : Rinse slides thoroughly with wash buffer (3 changes, 5 minutes each).

  • Detection System : Apply the HRP-polymer conjugated secondary antibody/detection system and incubate for 20-30 minutes at room temperature.[11]

  • Wash : Rinse slides thoroughly with wash buffer (3 changes, 5 minutes each).

  • Chromogen : Apply the DAB chromogen substrate and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.[10]

  • Wash : Rinse slides immediately and thoroughly with deionized water to stop the reaction.

  • Counterstain : Immerse slides in Hematoxylin for 0.5-5 minutes.[11]

  • Wash : Rinse gently in running tap water.

  • Bluing : Dip slides in a bluing reagent for approximately 1 minute.[10]

  • Wash : Rinse in deionized water.

6. Dehydration and Mounting

  • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

  • Clear in xylene.

  • Apply a drop of permanent mounting medium and place a coverslip.

Interpretation of Results

  • Positive Staining : Arginase-1 exhibits cytoplasmic and sometimes nuclear localization.[10] The presence of a brown (DAB) precipitate at the cellular site indicates positive staining.

  • Localization : In the tumor microenvironment, Arg1 staining is expected primarily in the cytoplasm of myeloid cells.[1]

  • Positive Control : Hepatocytes in the normal liver tissue should show strong, distinct cytoplasmic staining, validating the staining run.[12]

  • Negative Control : The slide with the primary antibody omitted should show no specific staining.

  • Effect of CB-1158 : It is critical to understand that IHC detects the presence of the Arginase-1 protein, not its enzymatic activity. Therefore, treatment with CB-1158 is not expected to decrease the intensity of Arg1 IHC staining. The primary utility of IHC in this context is to confirm the expression of the target enzyme in the tumor and its surrounding myeloid infiltrate. To assess the pharmacodynamic effect of CB-1158, IHC for Arg1 should be correlated with other markers, such as an increase in tumor-infiltrating CD8+ T cells and NK cells, or direct measurement of L-arginine levels.[1][3]

References

Topic: Measuring Arginine and Ornithine Levels as Pharmacodynamic Biomarkers for Numidargistat (INCB01158) Administration

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

L-arginine is a semi-essential amino acid crucial for numerous physiological processes, including protein synthesis, nitric oxide (NO) production, and immune cell function.[1][2][3] The enzyme arginase catalyzes the hydrolysis of L-arginine into L-ornithine and urea, a key step in the urea cycle.[2][4] In certain pathological conditions, such as cancer, myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment express high levels of arginase.[5][6] This enzymatic activity depletes L-arginine, impairing the proliferation and activation of T-cells and thus promoting an immunosuppressive environment that allows tumor growth.[2][5]

Numidargistat (also known as CB-1158 or INCB01158) is a potent, orally available small-molecule inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[5][7] By blocking arginase activity, this compound is designed to restore extracellular arginine levels, thereby enhancing T-cell-mediated anti-tumor immune responses.[5][8] Monitoring the plasma concentrations of arginine and its direct metabolite, ornithine, serves as a critical pharmacodynamic (PD) biomarker to confirm the on-target activity of this compound in preclinical and clinical studies.[6] An increase in the arginine-to-ornithine (Arg/Orn) ratio is a robust indicator of effective arginase inhibition.[9]

This application note provides detailed protocols for the collection of biological samples and the quantification of arginine and ornithine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold-standard analytical method for this purpose.[10][11]

Arginase Inhibition Pathway

The diagram below illustrates the metabolic pathway of arginine and the mechanism of action for this compound. Arginase converts arginine to ornithine and urea. This compound inhibits this conversion, making more arginine available for downstream processes like T-cell activation.

cluster_0 Arginine Metabolism cluster_1 Pharmacological Intervention Arginine L-Arginine Ornithine L-Ornithine + Urea Arginine->Ornithine Hydrolysis TCell T-Cell Activation & Proliferation Arginine->TCell Supports Arginase Arginase (ARG1/ARG2) Arginase->Arginine This compound This compound (Arginase Inhibitor) This compound->Arginase Inhibits

Caption: Mechanism of this compound action on the arginine metabolic pathway.

Experimental Workflow

A systematic workflow is essential for accurate biomarker analysis. The process begins with dosing and sample collection, followed by precise laboratory procedures for sample preparation and analysis, and concludes with data interpretation.

Dosing 1. Subject Dosing (this compound) Collection 2. Blood Sample Collection (e.g., K2-EDTA tubes) Dosing->Collection Separation 3. Plasma Separation (Centrifugation) Collection->Separation Storage 4. Sample Storage (-80°C) Separation->Storage Preparation 5. Sample Preparation (Protein Precipitation) Storage->Preparation LCMS 6. LC-MS/MS Analysis Preparation->LCMS Data 7. Data Processing & Quantification LCMS->Data Report 8. Results & Interpretation Data->Report

Caption: Overall experimental workflow from subject dosing to data analysis.

Protocols

Protocol 1: Biological Sample Collection and Handling

Accurate quantification begins with proper sample collection and handling to ensure analyte stability.

Materials:

  • Blood collection tubes (e.g., K2-EDTA Vacutainer® tubes)

  • Centrifuge with refrigeration capabilities

  • Cryogenic vials

  • -80°C freezer

Procedure:

  • Blood Collection: Collect whole blood samples into K2-EDTA tubes at predefined time points (e.g., pre-dose, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.

  • Aliquoting: Carefully transfer the resulting plasma supernatant into clearly labeled cryogenic vials. Avoid disturbing the buffy coat.

  • Storage: Immediately freeze the plasma aliquots and store them at -80°C until analysis.[12] Proper and rapid storage is crucial to prevent degradation of amino acids.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol uses a simple protein precipitation method to extract arginine and ornithine from the plasma matrix.[12][13]

Materials:

  • Frozen plasma samples

  • Stable isotope-labeled internal standards (IS): L-Arginine-¹³C₆ and L-Ornithine-¹³C₅ (or other appropriate standards)

  • LC-MS grade acetonitrile (ACN) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer and microcentrifuge

  • 96-well collection plates

Procedure:

  • Thaw Samples: Thaw frozen plasma samples on wet ice.

  • Spike Internal Standard: In a microcentrifuge tube, add 25 µL of plasma. To this, add a small volume (e.g., 5 µL) of the internal standard working solution (containing both L-Arginine-¹³C₆ and L-Ornithine-¹³C₅) to correct for matrix effects and extraction variability.[12]

  • Protein Precipitation: Add 100 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample. The 4:1 ratio of ACN to plasma ensures efficient protein precipitation.[13]

  • Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer the supernatant to a 96-well plate, ready for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Method for Quantification

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for separation, coupled with tandem mass spectrometry for sensitive and specific detection.[12]

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start at high organic content (e.g., 95% B) and gradually increase the aqueous phase to elute the polar analytes.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The following precursor-to-product ion transitions are monitored.[11][13]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Arginine175.270.1
L-Ornithine133.170.1
L-Arginine-¹³C₆ (IS)181.274.1
L-Ornithine-¹³C₅ (IS)138.174.1
Table 1: Example MRM transitions for arginine, ornithine, and their internal standards.

Data Presentation and Expected Results

Data should be quantified using a calibration curve prepared in a surrogate matrix. The results from a study can be summarized to show the pharmacodynamic effect of this compound over time and at different dose levels.

Hypothetical Pharmacodynamic Data

The table below presents hypothetical data illustrating the expected changes in plasma arginine and ornithine concentrations following a single oral dose of this compound.

Dose LevelTime Point (hours)Mean Arginine (µM) ± SDMean Ornithine (µM) ± SDArginine/Ornithine Ratio
Vehicle 0 (Pre-dose)102.5 ± 15.185.3 ± 12.51.20
4105.1 ± 13.883.9 ± 11.91.25
100 mg 0 (Pre-dose)99.8 ± 14.588.1 ± 13.21.13
4 (Tmax)245.6 ± 35.245.2 ± 9.85.43
8198.3 ± 28.958.7 ± 10.53.38
24120.4 ± 18.179.5 ± 11.41.51
200 mg 0 (Pre-dose)103.2 ± 16.086.5 ± 12.81.19
4 (Tmax)410.7 ± 55.628.3 ± 7.514.51
8325.1 ± 48.342.1 ± 8.97.72
24145.9 ± 22.475.4 ± 10.91.94
Table 2: Example data showing dose-dependent changes in plasma arginine and ornithine after this compound administration.

Interpretation of Results

Following administration of this compound, a dose-dependent increase in plasma arginine concentration is expected, with a corresponding decrease in plasma ornithine levels.[6][8] This results in a significant elevation of the Arg/Orn ratio, which typically peaks around the Tmax of the drug.[6] These results provide clear evidence of target engagement and successful inhibition of the arginase enzyme. Measuring these biomarkers is essential for dose selection and for correlating target engagement with clinical efficacy and immune response.

References

Application Notes and Protocols: Mimicking Numidargistat Effects via CRISPR-Cas9 Knockout of Arginase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginase, a critical enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3] In the tumor microenvironment, myeloid cells such as myeloid-derived suppressor cells (MDSCs) and neutrophils express high levels of arginase 1 (ARG1).[4][5] This enzymatic activity depletes L-arginine, an amino acid essential for T-cell proliferation and function, thereby contributing to tumor immune evasion.[4][5][6][7] Numidargistat (also known as CB-1158 or INCB01158) is a potent, orally bioavailable small molecule inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[8][9] By blocking arginase activity, this compound aims to restore L-arginine levels in the tumor microenvironment, thereby enhancing anti-tumor T-cell responses.[6][10]

These application notes provide a comprehensive guide for researchers to mimic the pharmacological effects of this compound by utilizing CRISPR-Cas9 technology to knock out the arginase genes (ARG1 and/or ARG2). This genetic approach offers a powerful tool to validate the on-target effects of arginase inhibition, dissect the underlying biological mechanisms, and explore potential therapeutic synergies in various cancer and immunological models.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's inhibitory activity and the cellular consequences of arginase inhibition or knockout.

Table 1: In Vitro Inhibitory Activity of this compound (CB-1158)

TargetIC50 (nM)Source
Recombinant Human Arginase 186[8][9]
Recombinant Human Arginase 2296[8][9]
Native Arginase 1 (Human Granulocyte Lysate)178[8][9]
Native Arginase 1 (Human Erythrocyte Lysate)116[8][9]
Native Arginase 1 (Human Hepatocyte Lysate)158[8][9]
Native Arginase 1 (Cancer Patient Plasma)122[8]

Table 2: Effects of Arginase Knockout and Inhibition on T-Cell Proliferation and Tumor Growth

Experimental ModelInterventionKey FindingReference
Lewis Lung Carcinoma Mouse ModelSystemic or myeloid-specific Arg1 deletionImproved antigen-induced proliferation of adoptively transferred T-cells and inhibition of tumor growth.[6][7]
CT26 Tumor-Bearing MiceThis compound (100 mg/kg, p.o., twice daily)Increased number of tumor-infiltrating cytotoxic cells and decreased myeloid cells.[8][9]
In Vitro T-Cell Co-culturePharmacological inhibition of PMN-derived arginase 1Not only prevented T-cell suppression but led to strong hyperactivation of T-cells.[4]
Advanced Solid Tumors (Human Phase 1)This compound + PembrolizumabOverall response rate of 19.2% in anti-PD-1/PD-L1-naive head/neck squamous cell carcinoma.[11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving arginase and the experimental workflow for CRISPR-Cas9 mediated knockout and subsequent analysis.

Arginine_Metabolism cluster_arginine L-Arginine Metabolism cluster_nos NOS Pathway cluster_arginase Arginase Pathway L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Substrate Arginase Arginase (ARG1/ARG2) L-Arginine->Arginase Substrate NO Nitric Oxide (NO) NOS->NO Citrulline_NOS L-Citrulline NOS->Citrulline_NOS T-Cell_Activation T-Cell Proliferation & Function NO->T-Cell_Activation Promotes Ornithine L-Ornithine Arginase->Ornithine Urea Urea Arginase->Urea T-Cell_Suppression T-Cell Suppression Arginase->T-Cell_Suppression Depletes Arginine Polyamines Polyamines Ornithine->Polyamines via ODC Proline Proline Ornithine->Proline via OAT This compound This compound This compound->Arginase CRISPR CRISPR KO CRISPR->Arginase

Caption: Arginine metabolism pathways and points of intervention.

CRISPR_Workflow cluster_design Phase 1: gRNA Design & Vector Construction cluster_transfection Phase 2: Cell Line Engineering cluster_validation Phase 3: Knockout Validation cluster_phenotypic Phase 4: Phenotypic Analysis (Comparison with this compound) gRNA_Design gRNA Design for ARG1/ARG2 Vector_Construction Cloning gRNA into Cas9 Expression Vector gRNA_Design->Vector_Construction Transfection Transfection/Electroporation of Target Cells Vector_Construction->Transfection Selection Antibiotic Selection & Single-Cell Cloning Transfection->Selection Genomic_Validation Genomic DNA Sequencing (Sanger/NGS) Selection->Genomic_Validation Protein_Validation Western Blot for Arginase Protein Genomic_Validation->Protein_Validation Functional_Validation Arginase Activity Assay Protein_Validation->Functional_Validation Metabolite_Analysis Measure Arginine/ Ornithine Levels Functional_Validation->Metabolite_Analysis TCell_Assay T-Cell Co-culture & Proliferation Assay Functional_Validation->TCell_Assay Tumor_Model In Vivo Tumor Growth Studies Functional_Validation->Tumor_Model

Caption: Experimental workflow for arginase knockout and analysis.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of ARG1 in a Human Cell Line (e.g., THP-1 monocytes)

This protocol describes the generation of a stable ARG1 knockout cell line using a lentiviral-based CRISPR-Cas9 system.

1.1. gRNA Design and Vector Construction

  • Design gRNAs: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the human ARG1 gene. Use online design tools (e.g., CHOPCHOP, Synthego) to minimize off-target effects.

    • Example Target Site (Human ARG1, Exon 1): 5'-AGCGAGCCCTTGGGGAATGAAGG-3'[12]

  • Vector Selection: Choose an all-in-one lentiviral vector expressing both Cas9 and the sgRNA, and containing a selection marker (e.g., puromycin resistance). An example is the lentiCRISPRv2 plasmid.

  • Cloning: Synthesize and clone the designed sgRNA sequences into the lentiCRISPRv2 vector according to the manufacturer's protocol (typically involving BsmBI digestion and ligation).

  • Verification: Verify the correct insertion of the sgRNA sequence into the plasmid by Sanger sequencing.

1.2. Lentivirus Production and Transduction

  • HEK293T Cell Culture: Plate HEK293T cells at 70-80% confluency in a 10 cm dish.

  • Transfection: Co-transfect the HEK293T cells with the lentiCRISPRv2-ARG1-sgRNA plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.

  • Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Transduction: Plate target cells (e.g., THP-1) and add the viral supernatant along with polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.

  • Selection: 48 hours post-transduction, begin selection by adding puromycin (determine the optimal concentration via a kill curve, typically 1-2 µg/mL for THP-1 cells) to the culture medium.

  • Expansion: Culture the cells in selection medium for 7-10 days until a stable, resistant population is established.

1.3. Knockout Validation

  • Genomic DNA Analysis:

    • Extract genomic DNA from the knockout cell population.

    • PCR amplify the region of the ARG1 gene targeted by the sgRNA.

    • Analyze the PCR product using a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or by Sanger sequencing to detect insertions/deletions (indels).

  • Western Blot Analysis:

    • Prepare protein lysates from both wild-type (WT) and knockout (KO) cells.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for human ARG1. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • A successful knockout will show the absence of the ARG1 protein band in the KO lysate.[13]

  • Single-Cell Cloning:

    • To obtain a clonal population with a confirmed homozygous knockout, perform single-cell sorting by FACS or limiting dilution into a 96-well plate.

    • Expand individual clones and validate the knockout in each clone using the methods described above.

Protocol 2: Arginase Activity Assay

This colorimetric assay measures the amount of urea produced by arginase activity in cell lysates.

2.1. Reagents

  • Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin, 0.4% Triton X-100.

  • 10X Arginase Activation Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MnCl2.

  • L-Arginine Substrate (0.5 M, pH 9.7).

  • Urea Standard (1 mM).

  • Reagent A: α-Isonitrosopropiophenone (dissolved in 100% ethanol).

  • Reagent B: Acid mixture (H2SO4:H3PO4:H2O in a 1:3:7 ratio).

2.2. Procedure

  • Lysate Preparation: Lyse 1x10^6 cells (WT, KO, or this compound-treated) in 100 µL of Lysis Buffer. Centrifuge to pellet debris and collect the supernatant.

  • Enzyme Activation: In a new tube, mix 25 µL of cell lysate with 25 µL of 10X Arginase Activation Buffer. Heat at 56°C for 10 minutes to activate the enzyme.

  • Arginine Hydrolysis: Add 50 µL of L-Arginine Substrate to each activated lysate sample. Incubate at 37°C for 60 minutes.

  • Reaction Stop: Stop the reaction by adding 400 µL of Reagent B.

  • Urea Detection: Add 25 µL of Reagent A to each sample. Heat at 100°C for 45 minutes.

  • Measurement: Cool the samples in the dark for 10 minutes. Measure the absorbance at 540 nm.

  • Quantification: Calculate urea concentration based on a standard curve generated using the Urea Standard. Arginase activity is expressed as units/mg of protein, where one unit of arginase is defined as the amount of enzyme that catalyzes the formation of 1 µmol of urea per minute.

Protocol 3: T-Cell Suppression/Proliferation Assay

This assay measures the ability of arginase-expressing cells (or their conditioned media) to suppress T-cell proliferation.

3.1. Materials

  • Human Pan T-cells (isolated from healthy donor PBMCs).

  • CFSE (Carboxyfluorescein succinimidyl ester) dye.

  • T-cell activation beads (e.g., anti-CD3/CD28).

  • ARG1 KO and WT target cells (or this compound-treated and vehicle-treated cells).

  • RPMI-1640 medium with 10% FBS.

3.2. Procedure

  • T-Cell Labeling: Resuspend isolated T-cells at 1x10^7 cells/mL in PBS. Add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of cold RPMI-1640 with 10% FBS. Wash the cells twice.

  • Co-culture Setup:

    • Plate the WT, KO, or drug-treated target cells in a 96-well plate.

    • Add 1x10^5 CFSE-labeled T-cells to each well.

    • Add T-cell activation beads at a 1:1 bead-to-T-cell ratio.

    • Control Wells: T-cells alone (unstimulated), T-cells + activation beads (stimulated).

  • Incubation: Co-culture the cells for 72-96 hours at 37°C, 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with a viability dye and antibodies for T-cell markers (e.g., CD3, CD8).

    • Acquire the samples on a flow cytometer.

    • Gate on live, single CD3+ T-cells.

    • Analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE intensity.

  • Data Interpretation: Proliferation will be high in the "T-cells + activation beads" control. Proliferation will be suppressed in the co-culture with WT cells. This suppression should be rescued in the co-culture with ARG1 KO cells or in WT cells treated with an effective dose of this compound.[4]

References

Troubleshooting & Optimization

Numidargistat Technical Support Center: In Vitro Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with Numidargistat (also known as CB-1158 or INCB01158) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] Water can also be used, but dissolution may be more challenging and require physical assistance like sonication.[4] It is critical to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the product.[4]

For consistent results, prepare a high-concentration stock solution in 100% DMSO, which can then be aliquoted and stored for later dilution into your aqueous assay buffer or cell culture medium.

Table 1: Solubility Data for this compound and its Dihydrochloride Salt

CompoundSolventMaximum SolubilityMolar ConcentrationNotes
This compound DMSO100 mg/mL[4]348.29 mM[4]May require sonication. Use of newly opened DMSO is recommended.[4]
H₂O100 mg/mL[4]348.29 mM[4]Requires sonication to dissolve.[4]
This compound dihydrochloride DMSO55 mg/mL[5]152.76 mM[5]May require sonication.[5]
Q2: My this compound precipitates when I add it to my cell culture medium. Why is this happening and what can I do?

A2: This is a common issue for compounds that are highly soluble in DMSO but have poor aqueous solubility.[6] When the concentrated DMSO stock is diluted into the aqueous environment of the culture medium, the DMSO concentration drops sharply, and the compound can no longer stay in solution, causing it to precipitate.[6]

Follow this troubleshooting workflow to address the precipitation:

G cluster_0 A Start: this compound precipitates in media B Is the final DMSO concentration >1%? A->B C Reduce DMSO concentration. Test cell tolerance to DMSO (e.g., <0.5%). Use a higher stock concentration. B->C Yes D Is the final DMSO concentration acceptable? B->D No C->D E Did precipitation resolve? D->E Yes F Try physical dissolution aids. Gently warm media (to 37°C). Briefly sonicate the diluted solution. D->F No E->F No J Problem Solved. Proceed with experiment. E->J Yes G Did precipitation resolve? F->G H Consider serial dilutions. Dilute stock in steps into media instead of a single large dilution. G->H No G->J Yes I Did precipitation resolve? H->I I->J Yes K Consider advanced formulation (See FAQ 4). Use co-solvents or excipients if compatible with the assay. I->K No L Contact Technical Support K->L G A Weigh Solid This compound B Add Anhydrous DMSO to desired concentration (e.g., 10 mM) A->B C Vortex / Sonicate until fully dissolved B->C D Create single-use aliquots of stock solution C->D E Store at -20°C or -80°C D->E F Thaw one aliquot for experiment E->F H Perform serial dilutions of stock into medium to final concentration F->H G Pre-warm cell culture medium G->H I Add working solution to cell culture H->I G cluster_0 Myeloid Cell (e.g., MDSC) cluster_1 T-Cell ARG1 Arginase 1 (ARG1) Ornithine Ornithine + Urea ARG1->Ornithine TCR T-Cell Receptor (TCR) (contains CD3ζ) Activation T-Cell Activation & Proliferation TCR->Activation Immune_Response Anti-Tumor Immune Response Activation->Immune_Response L_Arginine L-Arginine L_Arginine->ARG1 L_Arginine->TCR Required for CD3ζ expression NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO NO->Immune_Response This compound This compound This compound->ARG1 Inhibits

References

Technical Support Center: Overcoming Resistance to INCB01158 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the arginase inhibitor INCB01158 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of INCB01158?

A1: INCB01158, also known as numidargistat, is an orally bioavailable inhibitor of the enzyme arginase.[1] Arginase is produced by myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment and depletes L-arginine, an amino acid essential for the proliferation and activation of T-cells.[1] By inhibiting arginase, INCB01158 restores L-arginine levels, thereby promoting an anti-tumor immune response.[1]

Q2: My cancer cell line is showing reduced sensitivity to INCB01158 over time. What are the potential mechanisms of resistance?

A2: Acquired resistance to arginase inhibitors like INCB01158 in cancer cell lines is primarily attributed to two key mechanisms:

  • Upregulation of Argininosuccinate Synthetase 1 (ASS1): ASS1 is a key enzyme in the urea cycle that allows cells to synthesize their own L-arginine from citrulline.[2] Cancer cells that are initially sensitive to arginine deprivation often have low or absent ASS1 expression. Upon treatment with an arginase inhibitor, some cancer cells can adapt by upregulating ASS1 expression, thereby bypassing the need for external L-arginine and rendering the arginase inhibitor ineffective.[3][4]

  • Induction of Protective Autophagy: Autophagy is a cellular process of self-digestion that can be triggered by nutrient starvation, including arginine deprivation.[3] In the context of INCB01158 treatment, cancer cells can activate autophagy to recycle intracellular components and generate nutrients to survive the metabolic stress induced by arginine depletion.[3] This serves as a protective mechanism that contributes to drug resistance.

Q3: How can I confirm if my resistant cell line has upregulated ASS1 or induced autophagy?

A3: You can investigate these resistance mechanisms using the following experimental approaches:

  • Western Blotting: This is the most direct method to assess protein levels. You can perform a Western blot to compare the expression of ASS1 and key autophagy markers (e.g., LC3-II/LC3-I ratio, p62/SQSTM1) in your parental (sensitive) and INCB01158-resistant cell lines.

  • qRT-PCR: To determine if the upregulation of ASS1 is occurring at the transcriptional level, you can perform quantitative real-time PCR (qRT-PCR) to measure ASS1 mRNA levels in both sensitive and resistant cells.

Troubleshooting Guides

Problem 1: Decreased efficacy of INCB01158 in my long-term cell culture.

Possible Cause: Development of acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of INCB01158 in your current cell line and compare it to the IC50 of the original, sensitive parental cell line. A significant increase in the IC50 value confirms resistance.

  • Investigate Resistance Mechanisms:

    • ASS1 Upregulation: Analyze ASS1 protein expression by Western blot and mRNA levels by qRT-PCR in both sensitive and resistant cells.

    • Autophagy Induction: Assess the levels of the autophagy marker LC3-II by Western blot. An increased LC3-II/LC3-I ratio in the resistant cells suggests the induction of autophagy.

  • Strategies to Overcome Resistance:

    • Combination Therapy:

      • If ASS1 is upregulated, consider combining INCB01158 with a glutaminase inhibitor. Cancer cells with upregulated ASS1 may become more dependent on glutamine metabolism.

      • If autophagy is induced, co-treatment with an autophagy inhibitor, such as chloroquine or hydroxychloroquine, can restore sensitivity to INCB01158.

Problem 2: High variability in experimental results with INCB01158.

Possible Cause: Inconsistent experimental conditions or cell line instability.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistent media formulation, serum concentration, cell passage number, and seeding density for all experiments.

  • Verify Drug Potency: Prepare fresh stock solutions of INCB01158 regularly and store them appropriately to avoid degradation.

  • Monitor Cell Line Integrity: Periodically perform cell line authentication to ensure the absence of cross-contamination. Genetic drift can occur in long-term cultures, so it is advisable to use early passage cells for critical experiments.

Data Presentation

Table 1: Illustrative Example of IC50 Shift in INCB01158-Resistant Cancer Cell Line

Cell LineTreatmentIC50 (µM)Fold Resistance
MDA-MB-231 (Parental)INCB011581.5-
MDA-MB-231 (Resistant)INCB0115818.212.1

This table presents hypothetical data for illustrative purposes.

Table 2: Illustrative Example of Protein Expression Changes in INCB01158-Resistant Cells

Cell LineProteinRelative Expression (Fold Change vs. Parental)
MDA-MB-231 (Resistant)ASS18.5
MDA-MB-231 (Resistant)LC3-II/LC3-I Ratio4.2

This table presents hypothetical data for illustrative purposes.

Table 3: Illustrative Example of Synergy with Combination Therapies

Cell LineTreatmentIC50 (µM)Combination Index (CI)*
MDA-MB-231 (Resistant)INCB0115818.2-
MDA-MB-231 (Resistant)Chloroquine25.0-
MDA-MB-231 (Resistant)INCB01158 + Chloroquine4.1 (INCB01158)0.45
MDA-MB-231 (Resistant)Glutaminase Inhibitor5.0-
MDA-MB-231 (Resistant)INCB01158 + Glutaminase Inhibitor3.5 (INCB01158)0.52

*Combination Index (CI): <0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and >1.1 indicates antagonism. This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Generation of INCB01158-Resistant Cancer Cell Lines
  • Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of INCB01158 using a standard cell viability assay.

  • Initial Drug Exposure: Treat the parental cells with INCB01158 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for 72 hours.

  • Recovery: Remove the drug-containing medium and culture the cells in fresh, drug-free medium until they reach 80-90% confluency.

  • Incremental Dose Escalation: Gradually increase the concentration of INCB01158 in subsequent treatments (e.g., by 1.5 to 2-fold). Allow the cells to recover between each dose escalation.

  • Establish a Resistant Population: Continue this process until the cells are able to proliferate in a concentration of INCB01158 that is at least 10-fold higher than the initial IC50.

  • Characterize the Resistant Line: Confirm the shift in IC50 and analyze the expression of resistance markers (ASS1, LC3-II).

Protocol 2: Western Blot for ASS1 and LC3-II
  • Cell Lysis: Lyse the parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ASS1, LC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control. Calculate the LC3-II/LC3-I ratio.

Visualizations

a cluster_0 Tumor Microenvironment cluster_1 T-Cell MDSCs MDSCs Arginase Arginase MDSCs->Arginase produces L-Arginine_ext L-Arginine (extracellular) Arginase->L-Arginine_ext depletes L-Arginine_int L-Arginine (intracellular) L-Arginine_ext->L-Arginine_int uptake T-Cell_Proliferation T-Cell Proliferation & Activation L-Arginine_int->T-Cell_Proliferation INCB01158 INCB01158 INCB01158->Arginase inhibits

Caption: Mechanism of action of INCB01158.

b cluster_0 INCB01158 Action cluster_1 Resistance Mechanisms cluster_2 Overcoming Resistance INCB01158 INCB01158 Arginine_Depletion L-Arginine Depletion INCB01158->Arginine_Depletion causes ASS1_Upregulation ASS1 Upregulation Arginine_Depletion->ASS1_Upregulation Autophagy_Induction Protective Autophagy Induction Arginine_Depletion->Autophagy_Induction Resistance Resistance ASS1_Upregulation->Resistance leads to Autophagy_Induction->Resistance leads to Glutaminase_Inhibitor Glutaminase Inhibitor Glutaminase_Inhibitor->ASS1_Upregulation targets Autophagy_Inhibitor Autophagy Inhibitor (e.g., Chloroquine) Autophagy_Inhibitor->Autophagy_Induction inhibits

Caption: Mechanisms of resistance to INCB01158 and strategies to overcome it.

c start Start with Parental Cancer Cell Line det_ic50 Determine IC50 of INCB01158 start->det_ic50 treat_ic20 Treat cells with IC20 of INCB01158 det_ic50->treat_ic20 recover Culture in drug-free medium until confluent treat_ic20->recover increase_dose Increase INCB01158 concentration recover->increase_dose repeat Repeat treatment and recovery cycles increase_dose->repeat check_resistance Check for >10-fold increase in IC50 repeat->check_resistance check_resistance->repeat No resistant_line Established Resistant Cell Line check_resistance->resistant_line Yes

Caption: Workflow for generating INCB01158-resistant cell lines.

References

Technical Support Center: Optimizing CB-1158 Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the arginase inhibitor, CB-1158. The information provided aims to help optimize experimental dosage while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CB-1158?

A1: CB-1158 is a potent and selective inhibitor of arginase, particularly Arginase 1 (ARG1).[1] Arginase is an enzyme that depletes the amino acid L-arginine in the tumor microenvironment. By inhibiting arginase, CB-1158 restores L-arginine levels, which is crucial for the activation and proliferation of anti-tumor immune cells such as T-cells and Natural Killer (NK) cells.[2][3] This ultimately leads to an enhanced immune-mediated anti-tumor response.[4]

Q2: What are the known on-target effects of CB-1158?

A2: The primary on-target pharmacodynamic effect of CB-1158 is the dose-dependent increase of L-arginine in plasma and tumor tissues.[4][5] This leads to a pro-inflammatory tumor microenvironment characterized by increased infiltration of CD8+ T-cells and NK cells, as well as elevated levels of inflammatory cytokines and chemokines.[3][4]

Q3: What are the potential off-target effects of CB-1158?

A3: The main potential off-target effect of arginase inhibitors like CB-1158 is the disruption of the urea cycle, which can lead to an accumulation of ammonia in the blood (hyperammonemia).[6] Arginase is a key enzyme in the urea cycle, responsible for converting arginine to ornithine and urea.[6] Clinical trials with CB-1158 (also known as INCB001158) have reported adverse events such as fatigue, nausea, diarrhea, and in some cases, more severe events like pneumonitis.[6][7]

Q4: How can I monitor for potential off-target effects?

A4: Regular monitoring of plasma ammonia levels is crucial, especially during dose-escalation studies.[8] Additionally, monitoring liver function tests (e.g., ALT, AST) can provide an indication of potential hepatotoxicity.[9] In clinical settings, the detection of high levels of orotic acid in the urine can be a sensitive indicator of urea cycle disruption.[6]

Q5: What is a recommended starting dosage for preclinical in vivo studies?

A5: In murine syngeneic tumor models, CB-1158 has been shown to be well-tolerated and effective at a dose of 100 mg/kg administered orally twice daily.[4][10] However, optimal dosage may vary depending on the specific animal model and tumor type. It is recommended to perform a dose-response study to determine the optimal therapeutic window for your specific experimental setup.

Troubleshooting Guides

Issue 1: Suboptimal anti-tumor efficacy at standard dosage.
Possible Cause Troubleshooting Step
Insufficient target engagementVerify on-target activity by measuring plasma and tumor L-arginine levels. A significant increase should be observed post-treatment.
Immune-compromised animal modelCB-1158's efficacy is immune-mediated. Ensure the use of immunocompetent animal models for efficacy studies.[3][4]
Tumor type resistanceSome tumor types may be less sensitive to arginase inhibition. Consider combination therapies with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) or chemotherapy.[4]
Dosing frequencyCB-1158 has a reported half-life of approximately 6 hours in humans.[11] Ensure a twice-daily dosing schedule is maintained to sustain therapeutic concentrations.[5]
Issue 2: Signs of toxicity or adverse effects in animal models (e.g., weight loss, lethargy).
Possible Cause Troubleshooting Step
Dose is too highReduce the dosage of CB-1158 and perform a dose-titration study to find the maximum tolerated dose (MTD) in your specific model.
Off-target effects (e.g., hyperammonemia)Monitor plasma ammonia levels. If elevated, consider reducing the dose or frequency of administration.
Formulation or vehicle issuesEnsure the vehicle used for administration is well-tolerated by the animals.

Data Presentation

Table 1: In Vitro Potency of CB-1158

Enzyme/Cell Type IC50 (nM)
Recombinant Human Arginase 186[1]
Recombinant Human Arginase 2296[1]
Native Arginase 1 (Human Granulocyte Lysate)178[1]
Native Arginase 1 (Human Erythrocyte Lysate)116[1]
Native Arginase 1 (Human Hepatocyte Lysate)158[1]

Table 2: Clinical Trial Adverse Events (NCT02903914) - Monotherapy

Adverse Event Frequency (Grade ≥3)
Fatigue9.3% (of 107 patients)[6][7]
Nausea9.3% (of 107 patients)[6][7]
Total Grade ≥3 Treatment-Emergent AEs 45.8% (of 107 patients) [6][7]

Experimental Protocols

Quantification of L-arginine in Plasma by LC-MS/MS

This protocol is adapted from established methods for amino acid analysis in plasma.

a. Sample Preparation:

  • Collect whole blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • To 50 µL of plasma, add 5 µL of 30% sulfosalicylic acid to precipitate proteins.[6]

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 27.5 µL of the supernatant to a new tube.

  • Add 2 µL of an internal standard working solution (e.g., 13C6-Arginine).[3][6]

  • Add 225 µL of mobile phase B (e.g., acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate) and vortex.[6]

b. LC-MS/MS Analysis:

  • Column: Use a column suitable for polar analytes, such as a Raptor Polar X column.

  • Mobile Phase A: Ammonium acetate and formic acid in water.[3]

  • Mobile Phase B: Acetonitrile/water with formic acid and ammonium formate.[6]

  • Gradient: Run an isocratic or gradient elution suitable for separating arginine from other amino acids.

  • Mass Spectrometry: Operate in positive ion mode with multiple-reaction monitoring (MRM).

    • Arginine Transition: m/z 175 -> m/z 70[3]

    • Internal Standard Transition (13C6-Arginine): m/z 181 -> m/z 74[3]

c. Data Analysis:

  • Generate a standard curve using known concentrations of L-arginine.

  • Quantify L-arginine in plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Colorimetric Assay for Plasma Arginase Activity

This protocol is based on the principle of measuring the amount of urea produced from the arginase-catalyzed hydrolysis of arginine.

a. Reagents and Materials:

  • Arginine Buffer (pH 9.5)

  • MnCl2 Solution

  • Urea Standard

  • Colorimetric Reagents for urea detection (e.g., QuantiChrom Urea Assay Kit)[4]

  • 96-well microplate

  • Microplate reader

b. Sample Preparation:

  • If samples contain high levels of urea, it is recommended to remove it using a 10 kDa molecular weight cut-off spin column.[5]

  • Dilute plasma samples with distilled water to ensure the arginase activity falls within the linear range of the assay.

c. Assay Procedure:

  • Prepare a 5X Substrate Buffer by mixing Arginine Buffer and MnCl2 solution.

  • Add 40 µL of diluted plasma sample to two wells of a 96-well plate (one for the sample and one for the sample blank).

  • Add 10 µL of the 5X Substrate Buffer to the sample well.

  • Incubate the plate at 37°C for a defined period (e.g., 2 hours).

  • Prepare a Urea Reagent by mixing the colorimetric reagents.

  • Stop the reaction by adding 200 µL of the Urea Reagent to all wells.

  • Incubate at room temperature for 60 minutes.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

d. Calculation:

  • Subtract the absorbance of the sample blank from the absorbance of the sample.

  • Determine the urea concentration from a urea standard curve.

  • Calculate arginase activity based on the amount of urea produced per unit of time.

Monitoring for Hyperammonemia

a. In Vivo (Animal Models):

  • Blood Collection: Collect blood samples at baseline and at various time points after CB-1158 administration. Use pre-chilled tubes containing an anticoagulant (e.g., EDTA).

  • Sample Handling: Immediately place the blood sample on ice and process it within 15-30 minutes to prevent artificial increases in ammonia levels.[8]

  • Ammonia Measurement: Use a commercially available ammonia assay kit or a clinical chemistry analyzer to determine plasma ammonia concentrations.

b. Clinical Monitoring:

  • Plasma Ammonia: Follow the same stringent blood collection and handling procedures as for animal studies.[8]

  • Urine Orotic Acid: Collect urine samples and analyze for orotic acid levels. Elevated levels can be an early and sensitive indicator of urea cycle dysfunction.[6]

  • Liver Function Tests: Regularly monitor serum ALT and AST levels.

Visualizations

Signaling_Pathway cluster_TME Tumor Microenvironment cluster_CB1158 CB-1158 Intervention Myeloid_Cells Myeloid-Derived Suppressor Cells (MDSCs) & Tumor-Associated Macrophages (TAMs) Arginase Arginase (ARG1) Myeloid_Cells->Arginase secretes L_Arginine_depleted L-Arginine (Depleted) Arginase->L_Arginine_depleted depletes L_Arginine_restored L-Arginine (Restored) T_Cell_Suppression Suppression of Proliferation & Function L_Arginine_depleted->T_Cell_Suppression T_Cell T-Cell / NK Cell T_Cell_Suppression->T_Cell CB1158 CB-1158 CB1158->Arginase inhibits T_Cell_Activation Activation & Proliferation L_Arginine_restored->T_Cell_Activation Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity Off_Target_Pathway cluster_Urea_Cycle Hepatic Urea Cycle cluster_CB1158_Off_Target CB-1158 Off-Target Effect L_Arginine L-Arginine Arginase_Liver Arginase (Liver) L_Arginine->Arginase_Liver Ornithine_Urea Ornithine + Urea Arginase_Liver->Ornithine_Urea Urea_Cycle_Disruption Urea Cycle Disruption Urea_Excretion Urea Excretion Ornithine_Urea->Urea_Excretion CB1158_high High-Dose CB-1158 CB1158_high->Arginase_Liver inhibits Ammonia_Accumulation Ammonia Accumulation (Hyperammonemia) Urea_Cycle_Disruption->Ammonia_Accumulation Experimental_Workflow cluster_Experiment Experimental Workflow for Dosage Optimization Start Start: In Vivo Model Dose_Escalation CB-1158 Dose Escalation Start->Dose_Escalation Collect_Samples Collect Blood & Tumor Samples Dose_Escalation->Collect_Samples On_Target_Analysis On-Target Analysis: - Plasma/Tumor L-Arginine (LC-MS) - Plasma Arginase Activity Collect_Samples->On_Target_Analysis Off_Target_Analysis Off-Target Analysis: - Plasma Ammonia - Liver Function Tests Collect_Samples->Off_Target_Analysis Data_Analysis Analyze Data: Efficacy vs. Toxicity On_Target_Analysis->Data_Analysis Off_Target_Analysis->Data_Analysis Optimal_Dose Determine Optimal Dose Data_Analysis->Optimal_Dose

References

Technical Support Center: Oral Administration of Numidargistat in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the oral bioavailability of Numidargistat (also known as CB-1158 or INCB01158) in mouse models.

Troubleshooting Guide

This guide addresses common issues encountered during the oral administration of this compound in mice.

Issue Potential Cause Recommended Solution
Low or Variable Plasma Concentrations Poor Solubility: this compound may have limited solubility in the gastrointestinal (GI) tract.- Optimize Formulation: Utilize solubility-enhancing excipients. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common starting point for poorly soluble compounds in preclinical studies. For the dihydrochloride salt of this compound, a formulation of 10% DMSO in a 20% Captisol® (SBE-β-CD) solution in saline has been used. - Particle Size Reduction: Consider micronization or nanosuspension to increase the surface area for dissolution.
Precipitation in the GI Tract: The compound may precipitate out of solution upon entry into the aqueous environment of the stomach.- Use of Surfactants: Incorporate surfactants like Tween-80 or Cremophor EL in the formulation to maintain the drug in a solubilized state. - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
High First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.- Co-administration with Inhibitors: While not a standard practice without specific knowledge of the metabolic pathways, co-administration with known inhibitors of relevant cytochrome P450 enzymes could be explored in investigative studies.
Inconsistent Dosing Volume Viscous Formulation: Highly concentrated or polymer-based formulations can be difficult to draw and dispense accurately.- Optimize Viscosity: Adjust the concentration of viscosity-modifying agents like PEG300. Gentle warming of the formulation may reduce viscosity. - Use Positive Displacement Pipettes: These are more accurate for viscous liquids.
Crystallization in Dosing Syringe: The compound may crystallize out of a supersaturated solution.- Prepare Fresh Formulations: Prepare the dosing solution immediately before administration. - Maintain Temperature: If warming was used to dissolve the compound, maintain a slightly elevated temperature until dosing.
Animal Distress During or After Dosing Improper Gavage Technique: Incorrect needle placement can cause injury to the esophagus or trachea.- Proper Training: Ensure personnel are thoroughly trained in oral gavage techniques for mice. - Use of Flexible Gavage Needles: Flexible plastic or elastomer-tipped needles can reduce the risk of tissue damage compared to rigid metal needles.
Formulation Irritation: Some excipients or high concentrations of the drug may irritate the GI mucosa.- Evaluate Excipient Tolerability: Conduct a small pilot study to assess the tolerability of the chosen formulation. - Dilute the Formulation: If possible, decrease the concentration and increase the dosing volume (within acceptable limits for mice, typically 5-10 mL/kg).

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in mice?

A1: While a precise percentage for the oral bioavailability of this compound in mice is not consistently reported in publicly available literature, it has been described as having "much higher oral bioavailability" compared to other arginase inhibitors like OATD-02.[1] It is generally considered to be orally active and has shown efficacy in mouse models when administered orally.[2]

Q2: What is a standard vehicle for oral gavage of this compound in mice?

A2: A common vehicle for preclinical oral administration of poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For the dihydrochloride salt of this compound, a formulation consisting of a suspension in 20% SBE-β-CD (Captisol®) in saline with a small amount of DMSO to aid initial dissolution has been documented.[3]

Q3: How can I improve the solubility of this compound for oral dosing?

A3: Improving solubility is key to enhancing oral bioavailability. Strategies include:

  • Co-solvents: Using a mixture of solvents like DMSO and PEG300 can increase solubility.

  • Surfactants: Including surfactants such as Tween-80 helps to keep the drug in solution and can form micelles to aid absorption.

  • Complexing Agents: Cyclodextrins, like SBE-β-CD, can form inclusion complexes with the drug, increasing its aqueous solubility.

  • pH Adjustment: For salt forms of the drug, ensuring the pH of the vehicle is optimal for solubility can be beneficial.

Q4: What are the key pharmacokinetic parameters of this compound in mice to consider?

Quantitative Data Summary

ParameterVehicle / FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (F%)Animal Model
This compound (CB-1158) Water (for control)100p.o. (twice daily)Not ReportedNot ReportedNot ReportedNot ReportedMice
This compound dihydrochloride 10% DMSO in 20% SBE-β-CD in Saline100p.o. (twice daily)Not ReportedNot ReportedNot ReportedNot ReportedMice

Note: Specific quantitative pharmacokinetic data for this compound in mice is limited in the public domain. The information provided is based on typical dosing regimens found in efficacy studies.

Experimental Protocols

Protocol 1: Formulation of this compound using a Co-solvent/Surfactant System

Objective: To prepare a solution/suspension of this compound for oral gavage in mice using a common preclinical vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 10% of the total volume. Vortex thoroughly until the powder is fully dissolved. Gentle warming or brief sonication may be used if necessary.

  • Add PEG300 to a final concentration of 40% of the total volume. Vortex to mix.

  • Add Tween-80 to a final concentration of 5% of the total volume. Vortex until the solution is homogenous.

  • Add sterile saline to bring the formulation to the final volume (45%). Vortex thoroughly.

  • Visually inspect the formulation for any precipitation. If it is a suspension, ensure it is homogenous before each administration.

  • Administer to mice via oral gavage at the desired dose.

Protocol 2: Oral Bioavailability Study of this compound in Mice

Objective: To determine the oral bioavailability of a this compound formulation in mice.

Materials:

  • This compound formulation for oral administration

  • This compound formulation for intravenous (IV) administration (e.g., dissolved in saline with a solubilizing agent)

  • Male or female mice (e.g., C57BL/6), age and weight matched

  • Oral gavage needles (flexible tip recommended)

  • Syringes

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Equipment for IV administration (e.g., tail vein catheter)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation and Fasting: Acclimate mice to the facility for at least one week. Fast mice overnight (approximately 12 hours) before dosing but provide free access to water.

  • Dosing:

    • Oral Group (p.o.): Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg). Record the exact time of dosing.

    • Intravenous Group (IV): Administer the this compound formulation via tail vein injection at a lower dose (e.g., 1-2 mg/kg) to avoid toxicity. Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus, saphenous vein, or tail nick) at predetermined time points. Suggested time points for an oral study: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For an IV study: pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and keep on ice. Centrifuge the blood at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both oral and IV groups.

    • Calculate the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolate to infinity (AUC0-inf) for both routes of administration using non-compartmental analysis software.

    • Calculate the oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Visualizations

Signaling Pathway of Arginase Inhibition by this compound

G cluster_TME Tumor Microenvironment (TME) cluster_T_Cell T-Cell MDSC Myeloid-Derived Suppressor Cell (MDSC) Arginase Arginase-1 MDSC->Arginase releases L_Ornithine L-Ornithine + Urea Arginase->L_Ornithine hydrolyzes L_Arginine_Depletion L-Arginine Depletion Arginase->L_Arginine_Depletion L_Arginine L-Arginine L_Arginine->Arginase TCR T-Cell Receptor (TCR) T_Cell_Activation T-Cell Activation & Proliferation TCR->T_Cell_Activation Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity L_Arginine_T_Cell L-Arginine L_Arginine_T_Cell->TCR required for CD3ζ expression This compound This compound This compound->Arginase inhibits L_Arginine_Restoration L-Arginine Restoration This compound->L_Arginine_Restoration L_Arginine_Depletion->TCR suppresses L_Arginine_Restoration->TCR promotes

Caption: this compound inhibits arginase, restoring L-arginine levels and promoting T-cell-mediated anti-tumor immunity.

Experimental Workflow for Oral Bioavailability Study

G cluster_dosing Dosing start Start acclimation Animal Acclimation & Fasting start->acclimation oral_dosing Oral Administration (p.o.) acclimation->oral_dosing iv_dosing Intravenous Administration (IV) acclimation->iv_dosing blood_sampling Serial Blood Sampling oral_dosing->blood_sampling iv_dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep analysis LC-MS/MS Analysis plasma_prep->analysis pk_analysis Pharmacokinetic Analysis (AUC) analysis->pk_analysis bioavailability_calc Calculate Oral Bioavailability (F%) pk_analysis->bioavailability_calc end End bioavailability_calc->end

Caption: Workflow for determining the oral bioavailability of this compound in mice.

Logical Relationship for Improving Oral Bioavailability

G cluster_solubility Increase Solubility cluster_absorption Enhance Absorption cluster_metabolism Reduce First-Pass Metabolism goal Improve Oral Bioavailability of This compound formulation Optimize Formulation goal->formulation particle_size Reduce Particle Size goal->particle_size permeability Increase Permeability (e.g., with enhancers) goal->permeability sedds Use Lipid-Based Systems (SEDDS) goal->sedds inhibitors Co-administer with Metabolic Inhibitors goal->inhibitors formulation->goal particle_size->goal permeability->goal sedds->goal inhibitors->goal

References

Mitigating potential toxicity of INCB01158 in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the arginase inhibitor INCB01158 in primary cell cultures. Our aim is to help you mitigate potential issues and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of INCB01158?

A1: INCB01158 is a potent and orally active inhibitor of the enzyme arginase, with inhibitory activity against both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Arginase is responsible for the hydrolysis of L-arginine to ornithine and urea. By inhibiting arginase, INCB01158 increases the extracellular concentration of L-arginine, which is essential for T-cell proliferation and activation. This ultimately enhances the anti-tumor immune response.

Q2: Is INCB01158 expected to be directly cytotoxic to my primary cells?

A2: Based on available data, INCB01158 is not expected to be directly cytotoxic to primary cells at concentrations effective for its immunomodulatory activity.[3] Its primary function is to modulate the immune response by restoring L-arginine levels, thereby promoting T-cell function. In co-culture experiments with Peripheral Blood Mononuclear Cells (PBMCs), INCB01158 was shown to increase T-cell proliferation in a dose-dependent manner, indicating a pro-survival and proliferative effect on these primary immune cells.[3]

Q3: What are the recommended working concentrations for INCB01158 in primary cell cultures?

A3: The optimal concentration of INCB01158 will depend on the specific primary cell type and experimental goals. A concentration of 100 µM has been used effectively in primary human T-cell cultures to inhibit arginase activity in polymorphonuclear neutrophil (PMN) pre-conditioned medium.[4] However, it is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay.

Q4: I am observing unexpected cell death in my primary cell cultures treated with INCB01158. What could be the cause?

A4: While INCB01158 is not considered directly cytotoxic, unexpected cell death in sensitive primary cell cultures could be due to several factors:

  • Sub-optimal Culture Conditions: Primary cells are highly sensitive to their environment. Factors such as media composition, pH, CO2 levels, and cell density can significantly impact their viability.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve INCB01158 is at a non-toxic level for your primary cells. A solvent control is crucial.

  • Indirect Effects of Arginine Modulation: While beneficial for T-cells, rapid and significant changes in L-arginine concentration could potentially stress other primary cell types.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can lead to rapid cell death.

Q5: How can I assess the viability of my primary cells after treatment with INCB01158?

A5: Standard cell viability assays such as the MTT, MTS, or XTT assay can be used to quantify the metabolic activity of your primary cells, which is an indicator of cell viability.[4][5][6][7] These colorimetric assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected Cell Death or Low Viability 1. Sub-optimal cell culture conditions. 2. High concentration of INCB01158 or solvent. 3. Contamination (bacterial, fungal, mycoplasma).1. Optimize cell seeding density, media, and supplements. Ensure incubator temperature and CO2 levels are stable. 2. Perform a dose-response curve to determine the optimal non-toxic concentration. Include a solvent-only control. 3. Regularly test for mycoplasma and visually inspect cultures for signs of contamination.
Inconsistent or Non-reproducible Results 1. Variability in primary cell isolation and culture. 2. Inconsistent timing of treatment or assays. 3. Instability of INCB01158 in culture medium.1. Standardize primary cell isolation protocols. Use cells from the same passage number for experiments. 2. Adhere to a strict timeline for all experimental steps. 3. Prepare fresh dilutions of INCB01158 for each experiment.
No Effect of INCB01158 on T-cell Proliferation 1. Insufficient arginase activity in the culture system. 2. Sub-optimal concentration of INCB01158. 3. Poor health of primary T-cells.1. Ensure the presence of arginase-producing cells (e.g., myeloid-derived suppressor cells, neutrophils) in your co-culture system. 2. Perform a dose-response experiment to find the effective concentration. 3. Assess the viability and activation status of your T-cells before starting the experiment.

Quantitative Data Summary

INCB01158 is primarily characterized by its potent enzymatic inhibition of arginase, rather than direct cytotoxicity. The following table summarizes its known biological activities.

ParameterValueCell Type/SystemReference
IC50 (Arginase 1) <100 nMRecombinant Human Arginase Assay[3]
Effective Concentration 100 µMPrimary Human T-cells (in PMN-conditioned media)[4]
Direct Anti-proliferative Effect Not observedVarious cell types[3]

Experimental Protocols

Protocol 1: General Primary Cell Culture for INCB01158 Treatment
  • Cell Seeding: Plate primary cells at their optimal seeding density in a suitable culture vessel. Allow cells to adhere and stabilize for 24 hours before treatment.

  • INCB01158 Preparation: Prepare a stock solution of INCB01158 in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations.

  • Treatment: Carefully remove the culture medium from the cells and replace it with the medium containing the different concentrations of INCB01158. Include a vehicle-only control (medium with the same concentration of solvent as the highest INCB01158 concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).

  • Assessment: Following incubation, proceed with the desired downstream analysis, such as a cell viability assay or functional assay.

Protocol 2: MTT Assay for Primary Cell Viability

This protocol is adapted from standard MTT assay procedures.[4][5][6][7]

  • Cell Treatment: Follow the "General Primary Cell Culture for INCB01158 Treatment" protocol in a 96-well plate.

  • MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Absorbance Measurement: Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (media only) from all readings. Cell viability can be expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

Arginase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_tcell T-Cell L-Arginine_ext L-Arginine L-Arginine_int L-Arginine L-Arginine_ext->L-Arginine_int Uptake Arginase Arginase L-Arginine_ext->Arginase Hydrolyzes INCB01158 INCB01158 INCB01158->Arginase Inhibits TCR_Signaling TCR Signaling L-Arginine_int->TCR_Signaling Maintains CD3_zeta CD3ζ Chain Expression TCR_Signaling->CD3_zeta Upregulates Proliferation Proliferation & Survival CD3_zeta->Proliferation Promotes Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea Experimental_Workflow Start Start: Primary Cell Culture Treatment Treat with INCB01158 (and controls) Start->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Viability_Assay Perform Viability Assay (e.g., MTT) Incubation->Viability_Assay Functional_Assay Perform Functional Assay (e.g., Proliferation, Cytokine Release) Incubation->Functional_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Functional_Assay->Data_Analysis End End: Interpret Results Data_Analysis->End

References

Technical Support Center: Numidargistat Treatment Timing for Optimal Immune Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Numidargistat treatment timing to achieve maximal immune activation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase, particularly Arginase-1 (ARG1).[1][2][3] Arginase is highly expressed by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the tumor microenvironment (TME).[4] By hydrolyzing the amino acid L-arginine into ornithine and urea, arginase depletes L-arginine levels in the TME.[4] L-arginine is essential for T-cell proliferation and function; its depletion leads to T-cell anergy and immune suppression.[5] this compound blocks this L-arginine depletion, thereby restoring T-cell function and enhancing anti-tumor immunity.[5]

Q2: What is the recommended dosing schedule for this compound in preclinical mouse models?

A2: A frequently cited dosing regimen for this compound in syngeneic mouse models is 100 mg/kg administered orally (p.o.) twice daily.[2][3] This schedule has been shown to effectively inhibit arginase activity, increase plasma L-arginine levels, and reduce tumor growth, both as a monotherapy and in combination with other immunotherapies.[3][6]

Q3: Why is a twice-daily dosing schedule for this compound often recommended?

A3: The twice-daily dosing schedule for this compound is likely based on its pharmacokinetic and pharmacodynamic profile. In humans, this compound has a reported half-life of approximately 6 hours.[7] A twice-daily administration helps to maintain a sustained trough concentration of the drug in the plasma, ensuring continuous inhibition of arginase activity. This sustained inhibition is crucial for preventing the rapid re-depletion of L-arginine in the tumor microenvironment by arginase-producing myeloid cells, thus providing a consistent window for T-cell activation and effector function.

Q4: How should this compound treatment be timed in combination with immune checkpoint inhibitors (ICIs)?

A4: For optimal synergy, it is rational to initiate this compound treatment prior to or concurrently with the first dose of an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1). The rationale is to "condition" the tumor microenvironment by restoring L-arginine levels, which is critical for the activation and proliferation of T-cells that are unleashed by the checkpoint blockade. Some studies have initiated this compound treatment one day after tumor implantation and continued throughout the experiment, with the checkpoint inhibitor administered on a separate schedule (e.g., intraperitoneally on specific days).[2] Continuous daily dosing of this compound helps to maintain a permissive environment for the ongoing anti-tumor immune response mediated by the checkpoint inhibitor. Recent research also suggests that the time of day for ICI administration can impact efficacy, with earlier infusions potentially leading to better outcomes, a factor that could be considered in experimental design.[8][9][10][11][12]

Q5: What are the expected pharmacodynamic effects of this compound, and when can they be observed?

A5: The primary pharmacodynamic effect of this compound is the inhibition of arginase activity, leading to a measurable increase in plasma and intratumoral L-arginine levels.[6] In preclinical models, a significant increase in plasma L-arginine can be observed as early as 2 hours after a single dose.[6] With twice-daily dosing, steady-state plasma trough levels sufficient to achieve over 90% arginase inhibition have been reported in clinical studies.[7] This leads to a sustained elevation of L-arginine, which in turn is expected to enhance T-cell proliferation and function.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No significant increase in plasma L-arginine levels after this compound administration. - Improper drug formulation or administration: this compound may not be fully dissolved or may have been administered incorrectly (e.g., esophageal instead of gastric delivery during oral gavage).- Incorrect dosing: The dose may be too low for the specific animal model or strain.- Rapid metabolism/clearance: The drug may be cleared more quickly than anticipated in the experimental model.- Verify formulation: Ensure this compound is properly dissolved. For in vivo studies, it can be prepared in sterile saline or water.[13] Sonication may aid dissolution.[2]- Confirm administration technique: Ensure proper oral gavage technique to deliver the full dose to the stomach.- Dose escalation: Consider a pilot study with a higher dose to determine the optimal dose for achieving the desired pharmacodynamic effect.- Check timing of blood collection: Measure L-arginine levels at the expected Tmax (time of maximum concentration), which is around 4 hours in humans, to capture the peak effect.[7]
Lack of anti-tumor efficacy despite confirmed arginase inhibition. - Tumor model insensitivity: The tumor model may not be dependent on arginase-mediated immune suppression.- Insufficient T-cell infiltration: The tumor may be "cold" with a low number of tumor-infiltrating lymphocytes (TILs).- Presence of other immunosuppressive mechanisms: Other pathways (e.g., PD-L1, TGF-β) may be dominant in suppressing the anti-tumor immune response.- Characterize the tumor microenvironment: Assess the baseline levels of arginase-expressing myeloid cells and T-cell infiltration in the tumor model.- Combination therapy: Combine this compound with therapies that can enhance T-cell infiltration or block other immunosuppressive pathways, such as immune checkpoint inhibitors or radiation therapy.- Evaluate at different time points: Assess tumor growth and immune infiltration at various time points, as the effects of arginase inhibition on the immune landscape may take time to develop.
High variability in experimental results. - Inconsistent drug administration: Variability in the volume or concentration of the administered drug.- Biological variability: Differences in individual animal responses to the treatment.- Stress induced by handling and administration: Oral gavage can be a stressor for mice, potentially impacting immune responses.[14]- Standardize procedures: Ensure all personnel are trained and use a consistent protocol for drug formulation and administration.- Increase sample size: Use a sufficient number of animals per group to account for biological variability.- Consider alternative administration methods: If feasible, explore less stressful methods like voluntary oral administration in a palatable formulation.[15]
Precipitation or cloudiness in arginase activity assay. - High protein concentration in samples: Serum or cell lysate samples with high protein content can lead to precipitation during the assay.- pH of L-arginine solution: A high pH of the L-arginine substrate solution can cause manganese to precipitate.- Incorrect reagent preparation: Improper dissolution of assay components.- Deproteinize samples: For serum samples, consider using a 10 kDa molecular weight cut-off filter to remove urea and high molecular weight proteins.[16]- Adjust sample dilution: Dilute samples to reduce protein concentration.- Check pH: Ensure the pH of all buffers and solutions is within the recommended range for the assay.- Follow kit instructions carefully: Prepare all reagents as specified in the protocol of the commercial kit being used.

Experimental Protocols

Protocol 1: In Vivo Murine Tumor Model with this compound and Anti-PD-L1 Combination Therapy

Objective: To evaluate the anti-tumor efficacy and immune-modulatory effects of this compound in combination with an anti-PD-L1 antibody in a syngeneic mouse tumor model.

Materials:

  • This compound (CB-1158)

  • Anti-mouse PD-L1 antibody (clone 10F.9G2 or equivalent)

  • Syngeneic tumor cells (e.g., CT26 colon carcinoma, LLC Lewis lung carcinoma)

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Sterile saline or water for vehicle

  • Oral gavage needles (22-24 gauge, 1.5 inches with a rounded tip)[17]

  • Standard cell culture reagents

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or HBSS at a concentration of 1 x 10^6 cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Treatment Groups (example):

    • Group 1: Vehicle (water or saline, p.o., BID) + Isotype control antibody (i.p.)

    • Group 2: this compound (100 mg/kg, p.o., BID) + Isotype control antibody (i.p.)

    • Group 3: Vehicle (p.o., BID) + Anti-PD-L1 antibody (e.g., 5 mg/kg, i.p.)

    • Group 4: this compound (100 mg/kg, p.o., BID) + Anti-PD-L1 antibody (e.g., 5 mg/kg, i.p.)

  • Treatment Administration:

    • This compound/Vehicle: Begin administration one day after tumor implantation (Day 1) and continue twice daily throughout the experiment. Prepare this compound fresh daily in water or saline.

    • Anti-PD-L1/Isotype: Administer intraperitoneally on a schedule such as Days 5, 7, 9, 11, 13, and 15 post-tumor implantation.[2]

  • Monitoring:

    • Measure tumor volume with calipers three times per week using the formula: Volume = (Length x Width^2) / 2.

    • Monitor body weight three times per week as an indicator of toxicity.

    • Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm^3) or if signs of excessive toxicity are observed.

  • Pharmacodynamic and Immune Analysis (at specified time points or end of study):

    • Collect blood via cardiac puncture for plasma L-arginine analysis by LC-MS.

    • Harvest tumors and spleens for immune cell profiling by flow cytometry (e.g., CD8+ T cells, regulatory T cells, MDSCs).

    • Prepare tumor lysates for arginase activity measurement.

Protocol 2: Arginase Activity Assay in Tumor Lysates

Objective: To measure arginase activity in tumor tissue lysates.

Materials:

  • Tumor tissue

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100)[16]

  • Arginase activation buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MnCl2)

  • L-arginine substrate solution (e.g., 0.5 M, pH 9.7)

  • Acidic stop solution (e.g., H2SO4:H3PO4:H2O at 1:3:7 v/v/v)

  • α-isonitrosopropiophenone (ISPF) solution (e.g., 9% in 100% ethanol)

  • Urea standards

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Lysate Preparation:

    • Homogenize tumor tissue in ice-cold lysis buffer.

    • Centrifuge at ~13,000 x g for 10 minutes at 4°C to pellet insoluble material.

    • Collect the supernatant (lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Arginase Reaction:

    • In a 96-well plate, add a specific amount of protein lysate (e.g., 25 µg) to each well.

    • Add an equal volume of arginase activation buffer.

    • Incubate at 55-60°C for 10 minutes to activate the arginase.

    • Add L-arginine substrate solution to initiate the reaction.

    • Incubate at 37°C for 1-2 hours.

  • Urea Detection:

    • Stop the reaction by adding the acidic stop solution.

    • Add the ISPF solution.

    • Heat the plate at 95-100°C for 30-45 minutes.

    • Cool the plate in the dark for 10 minutes.

    • Read the absorbance at 540 nm.

  • Quantification:

    • Prepare a standard curve using urea standards.

    • Calculate the amount of urea produced in each sample and express arginase activity as units per milligram of protein (1 unit = 1 µmole of urea produced per minute).

Visualizations

Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Activation Immune Activation MDSC MDSC / TAM Arginase Arginase-1 MDSC->Arginase expresses L_Arginine_low Low L-Arginine Arginase->L_Arginine_low depletes L-Arginine L_Arginine_high High L-Arginine Arginase->L_Arginine_high restores L-Arginine T_Cell_anergy T-Cell Anergy L_Arginine_low->T_Cell_anergy leads to This compound This compound This compound->Arginase inhibits T_Cell_activation T-Cell Activation & Proliferation L_Arginine_high->T_Cell_activation promotes Tumor_Cell_Lysis Tumor Cell Lysis T_Cell_activation->Tumor_Cell_Lysis results in Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment Phase cluster_Monitoring Monitoring & Analysis Tumor_Implant Day 0: Tumor Cell Implantation Numidargistat_Dosing Day 1 onwards: This compound (p.o., BID) Tumor_Implant->Numidargistat_Dosing ICI_Dosing Days 5, 7, 9, 11, 13, 15: Anti-PD-L1 (i.p.) Tumor_Implant->ICI_Dosing Tumor_Measurement Tumor & Body Weight Measurement (3x/week) Numidargistat_Dosing->Tumor_Measurement ICI_Dosing->Tumor_Measurement Endpoint Endpoint: Tumor/Spleen Harvest Blood Collection Tumor_Measurement->Endpoint Analysis Flow Cytometry Arginase Assay LC-MS (L-Arginine) Endpoint->Analysis Troubleshooting_Logic Start Issue: No Anti-Tumor Efficacy Check_PD Check Pharmacodynamics: Increased Plasma L-Arginine? Start->Check_PD Yes_PD Yes Check_PD->Yes_PD No_PD No Check_PD->No_PD Check_TME Analyze Tumor Microenvironment: 'Hot' or 'Cold' Tumor? Yes_PD->Check_TME Solution_Formulation Troubleshoot: - Formulation - Administration - Dosing No_PD->Solution_Formulation Hot_TME Hot Check_TME->Hot_TME Cold_TME Cold Check_TME->Cold_TME Solution_Model Re-evaluate Model: - Arginase dependence? - Other suppression? Hot_TME->Solution_Model Solution_Combo Consider Combination Therapy: - Add ICI - Add Radiation Cold_TME->Solution_Combo

References

Technical Support Center: Troubleshooting Numidargistat Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering a lack of efficacy with Numidargistat in specific cancer cell lines. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an orally available, small molecule inhibitor of arginase, with a higher potency for Arginase 1 (ARG1) than Arginase 2 (ARG2).[1][2] Arginase is an enzyme that hydrolyzes the amino acid L-arginine into ornithine and urea.[3] In the tumor microenvironment, high arginase activity depletes L-arginine, an amino acid essential for T-cell proliferation and function. By inhibiting arginase, this compound aims to restore L-arginine levels, thereby enhancing the anti-tumor immune response.[2][4] It is important to note that this compound's primary mechanism is considered to be immune-mediated rather than direct cytotoxicity to cancer cells.[5]

Q2: My cancer cell line is not responding to this compound. What are the potential reasons?

Several factors could contribute to the lack of response in your specific cancer cell line. These can be broadly categorized as:

  • Target-Related Issues:

    • Low or absent expression of the primary targets, Arginase 1 (ARG1) and/or Arginase 2 (ARG2).

    • Mutations in the ARG1 or ARG2 genes that prevent this compound from binding effectively.

  • Drug-Related Issues:

    • Poor cellular uptake of this compound.

    • Experimental conditions affecting drug stability or activity.

  • Cellular Resistance Mechanisms:

    • Upregulation of compensatory pathways for arginine synthesis, most notably the expression of Argininosuccinate Synthetase 1 (ASS1).[4][6][7]

    • Metabolic reprogramming of the cancer cells to utilize alternative nutrients.[8]

    • Dependence on intracellular arginase activity, as this compound has been shown to have lower intracellular potency.[9][10][11][12]

Troubleshooting Guides

This section provides detailed troubleshooting steps and experimental protocols to investigate the potential reasons for this compound resistance in your cancer cell line.

Guide 1: Verifying Target Expression and Activity

A primary reason for the lack of drug efficacy is the absence or low level of the drug's target. This guide will help you assess the expression and activity of Arginase 1 and 2 in your cell line.

Q1.1: How can I check if my cancer cell line expresses Arginase 1 and 2?

You can assess the protein expression levels of ARG1 and ARG2 using Western Blotting.

Experimental Protocol: Western Blotting for ARG1 and ARG2

  • Cell Lysate Preparation:

    • Culture your cancer cell line to 70-80% confluency.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

    • Separate the proteins on a 10-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ARG1 and ARG2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Data Interpretation:

Observation Possible Interpretation Next Steps
No detectable ARG1/ARG2 proteinYour cell line does not express the targets.Select a different cell line known to express ARG1/ARG2.
Low ARG1/ARG2 protein levelsTarget expression may be insufficient for a response.Quantify band intensity relative to a positive control cell line.

Q1.2: How can I measure the enzymatic activity of arginase in my cell line?

A colorimetric assay can be used to measure the amount of urea produced, which is a direct product of arginase activity.

Experimental Protocol: Arginase Activity Assay

This protocol is adapted from commercially available kits.[13][14][15]

  • Sample Preparation:

    • Prepare cell lysates as described in the Western Blot protocol.

  • Assay Procedure:

    • Add 10-40 µL of cell lysate to a 96-well plate.

    • Add 10 µL of 5x Substrate Buffer (containing L-arginine) to each sample well.

    • Incubate at 37°C for 30 minutes to 2 hours.

    • Stop the reaction and develop the color by adding 200 µL of the Urea Reagent.

    • Measure the absorbance at 430-570 nm (depending on the kit).

    • Calculate the arginase activity based on a urea standard curve.

Data Interpretation:

Observation Possible Interpretation Next Steps
Low to no arginase activityConfirms low or non-functional target protein.Consider Guide 2 to investigate drug uptake.
High arginase activityThe target is present and active.Resistance is likely due to other mechanisms. Proceed to Guides 2 and 3.

Troubleshooting Workflow for Target Verification

Start Start: Cell line not responding to this compound WB Perform Western Blot for ARG1 & ARG2 Start->WB WB_Result ARG1/ARG2 Expressed? WB->WB_Result No_Expression Conclusion: Lack of target expression is the likely cause of resistance. WB_Result->No_Expression No Arginase_Assay Perform Arginase Activity Assay WB_Result->Arginase_Assay Yes Assay_Result Arginase Activity Detected? Arginase_Assay->Assay_Result No_Activity Conclusion: Target protein is non-functional. Assay_Result->No_Activity No Proceed Proceed to further troubleshooting (Guides 2 & 3) Assay_Result->Proceed Yes

Figure 1: Troubleshooting workflow for verifying target expression and activity.

Guide 2: Investigating Drug Uptake and Cellular Potency

This compound has been reported to have significantly lower potency in cellular assays compared to its activity against the recombinant enzyme, suggesting that poor cell permeability could be a factor in resistance.[9][10][11][12]

Q2.1: How can I determine the cellular potency (IC50) of this compound in my cell line?

A cell viability assay, such as the MTT or CellTiter-Glo assay, can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Experimental Protocol: Cell Viability Assay

  • Cell Seeding:

    • Seed your cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Drug Treatment:

    • Prepare a serial dilution of this compound.

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for 48-72 hours.

  • Viability Measurement:

    • Add the viability reagent (e.g., MTT, CellTiter-Glo) and measure the signal according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Data Interpretation:

IC50 Value Possible Interpretation
High µM range or no effectSuggests poor cellular uptake or intrinsic resistance.
Low µM rangeSuggests the drug is entering the cells but other resistance mechanisms are at play.

Comparative IC50 Values of this compound

Target IC50 (nM) Cell Line IC50 (µM)
Recombinant human ARG186[1]HepG232[1]
Recombinant human ARG2296[1]K562139[1]

Q2.2: How can I assess the uptake of arginine in my cancer cell line?

Measuring the uptake of radiolabeled L-arginine can provide insights into the cell's ability to import this crucial amino acid.

Experimental Protocol: L-Arginine Uptake Assay

  • Cell Culture:

    • Plate cells in a 24-well plate and grow to near confluency.

  • Uptake Assay:

    • Wash cells with a sodium-free buffer.

    • Incubate cells with a buffer containing radiolabeled L-[3H]-arginine for a short period (e.g., 1-5 minutes).

    • Stop the uptake by washing with ice-cold buffer.

  • Measurement:

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Normalize the counts to the protein concentration of the cell lysate.

Data Interpretation:

Observation Possible Interpretation
High L-arginine uptakeThe cell line is dependent on external arginine.
Low L-arginine uptakeThe cell line may have alternative sources of arginine or reduced dependency.

Investigating Drug Uptake and Potency

Start Start: High Arginase Activity but No Response Viability_Assay Perform Cell Viability Assay (IC50) Start->Viability_Assay IC50_Result IC50 Value? Viability_Assay->IC50_Result High_IC50 Conclusion: Poor drug uptake or intrinsic resistance. IC50_Result->High_IC50 High Low_IC50 Conclusion: Drug is active intracellularly. Proceed to Guide 3. IC50_Result->Low_IC50 Low Arginine_Uptake Perform L-Arginine Uptake Assay High_IC50->Arginine_Uptake Uptake_Result Arginine Uptake Level? Arginine_Uptake->Uptake_Result High_Uptake Cell line is dependent on extracellular arginine. Uptake_Result->High_Uptake High Low_Uptake Cell line may have compensatory arginine synthesis. Uptake_Result->Low_Uptake Low

Figure 2: Workflow for investigating drug uptake and cellular potency.

Guide 3: Exploring Cellular Resistance Mechanisms

If your cell line expresses active arginase and this compound shows some level of cellular potency, the lack of a significant effect may be due to intrinsic resistance mechanisms.

Q3.1: How can I determine if my cell line is compensating for arginine depletion?

The expression of Argininosuccinate Synthetase 1 (ASS1) is a key mechanism of resistance to arginine-depleting therapies.[4][6][7] ASS1 allows cells to synthesize their own arginine from citrulline.

Experimental Protocol: Western Blot for ASS1

Follow the same Western Blotting protocol as described in Guide 1, but use a primary antibody specific for ASS1.

Data Interpretation:

ASS1 Expression Possible Interpretation Next Steps
HighThe cell line can synthesize its own arginine, making it resistant to arginase inhibition.Consider using cell lines with low or no ASS1 expression.
Low or absentThe cell line is likely dependent on external arginine and should be sensitive to this compound.Investigate other resistance mechanisms.

Q3.2: Could metabolic reprogramming be the cause of resistance?

Cancer cells can adapt to nutrient deprivation by altering their metabolic pathways. Resistance to arginine deprivation has been associated with increased reliance on glycolysis and glutamine metabolism.[8]

Experimental Approach: Metabolic Profiling

Untargeted metabolomics can provide a comprehensive view of the metabolic changes in your cell line in response to this compound treatment.

  • Sample Collection:

    • Treat your cancer cell line with this compound for a defined period.

    • Collect both cell pellets and the culture medium.

  • Metabolite Extraction:

    • Perform a metabolite extraction from the collected samples.

  • Mass Spectrometry Analysis:

    • Analyze the extracted metabolites using LC-MS/MS or GC-MS.

  • Data Analysis:

    • Identify and quantify the metabolites that are significantly altered upon this compound treatment.

Data Interpretation:

  • Upregulation of specific pathways: An increase in metabolites associated with glycolysis, the pentose phosphate pathway, or glutaminolysis could indicate metabolic reprogramming as a resistance mechanism.

  • Changes in amino acid levels: Alterations in other amino acids may suggest that the cells are utilizing alternative nutrient sources.

Signaling Pathway of Arginine Metabolism and this compound Resistance

cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Arginine_ext L-Arginine CAT CAT Transporter Arginine_ext->CAT Uptake Arginine_int L-Arginine Arginase Arginase (ARG1/2) Arginine_int->Arginase Ornithine Ornithine + Urea Arginase->Ornithine Proliferation Cell Proliferation Ornithine->Proliferation ASS1 ASS1 ASS1->Arginine_int Compensatory Synthesis Resistance Resistance Pathway ASS1->Resistance Citrulline Citrulline Citrulline->ASS1 This compound This compound This compound->Arginase CAT->Arginine_int

Figure 3: Simplified signaling pathway of arginine metabolism and a key resistance mechanism to this compound.

References

Improving the signal-to-noise ratio in arginase inhibition assays with CB-1158

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for arginase inhibition assays using CB-1158. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is CB-1158 and what is its mechanism of action?

CB-1158, also known as INCB001158 or Numidargistat, is a potent and orally bioavailable small molecule inhibitor of the arginase enzyme.[1][2] Arginase is responsible for the hydrolysis of L-arginine to L-ornithine and urea.[2][3] By inhibiting arginase, CB-1158 increases the bioavailability of L-arginine, which is crucial for T-cell activation and proliferation.[4] This mechanism is of particular interest in immuno-oncology, as some tumor-infiltrating myeloid cells express high levels of arginase, leading to a depletion of L-arginine in the tumor microenvironment and subsequent suppression of the anti-tumor immune response.[2][4]

Q2: What are the typical IC50 values for CB-1158?

The half-maximal inhibitory concentration (IC50) of CB-1158 can vary depending on the specific arginase isoform and the assay conditions. It is important to determine the IC50 under your specific experimental conditions. However, published data can provide a useful reference range.

Arginase SourceIC50 (nM)Reference
Recombinant Human Arginase 1 (ARG1)86[3]
Recombinant Human Arginase 2 (ARG2)296[3]
Native Arginase in Human Granulocyte Lysate160-178[5][6]
Native Arginase in Human Erythrocyte Lysate116[6]
Native Arginase in Human Hepatocyte Lysate158[6]
Native Arginase in Cancer Patient Plasma122[6]
Intracellular Arginase (HepG2 cells)>10,000[3]
Intracellular Arginase (K-562 cells)>10,000[3]

Q3: How does a typical colorimetric arginase assay work?

Most commercially available colorimetric arginase assays follow a two-step process. First, the arginase enzyme in the sample is allowed to catalyze the conversion of L-arginine to urea and L-ornithine. The reaction is then stopped, and a detection reagent is added that reacts specifically with the newly formed urea to produce a colored product. The absorbance of this product is then measured, typically between 430 nm and 570 nm, and is directly proportional to the arginase activity in the sample.[7][8][9]

Arginase Signaling Pathway

The following diagram illustrates the central role of arginase in L-arginine metabolism and its competition with nitric oxide synthase (NOS), a key pathway in immune cell function.

Arginase_Pathway cluster_extracellular Extracellular Space cluster_cell Myeloid Cell cluster_tcell T-Cell L-Arginine_ext L-Arginine L-Arginine_int L-Arginine L-Arginine_ext->L-Arginine_int Transport Arginase Arginase (ARG1/ARG2) L-Arginine_int->Arginase NOS Nitric Oxide Synthase (NOS) L-Arginine_int->NOS T_Cell_Activation T-Cell Activation & Proliferation L-Arginine_int->T_Cell_Activation Required for Urea Urea Arginase->Urea Ornithine L-Ornithine Arginase->Ornithine NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline NO->T_Cell_Activation Promotes CB1158 CB-1158 CB1158->Arginase Arginase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare Sample (e.g., Cell Lysate) add_enzyme Add Enzyme Source to 96-well Plate prep_sample->add_enzyme prep_inhibitor Prepare CB-1158 Serial Dilutions add_inhibitor Add CB-1158 or Vehicle prep_inhibitor->add_inhibitor prep_reagents Prepare Assay Reagents prep_reagents->add_enzyme add_enzyme->add_inhibitor preincubate Pre-incubate (e.g., 37°C, 30 min) add_inhibitor->preincubate add_substrate Add L-Arginine to Initiate Reaction preincubate->add_substrate incubate Incubate (e.g., 37°C, 1-2 hours) add_substrate->incubate stop_reaction Stop Reaction & Add Urea Detection Reagent incubate->stop_reaction read_plate Read Absorbance (e.g., 430-570 nm) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

References

How to control for confounding factors in Numidargistat in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding factors during in vivo studies with Numidargistat (also known as CB-1158 or INCB001158).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally bioavailable small molecule inhibitor of the enzymes arginase 1 (ARG1) and arginase 2 (ARG2).[1] Arginase is responsible for the hydrolysis of L-arginine to L-ornithine and urea. In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and other immunosuppressive cells express high levels of arginase, leading to the depletion of L-arginine. This amino acid is crucial for the proliferation and activation of T-cells. By inhibiting arginase, this compound aims to restore L-arginine levels in the tumor microenvironment, thereby enhancing the anti-tumor immune response.[2]

Q2: What are the most critical confounding factors to consider in this compound in vivo studies?

A2: The most critical confounding factors include:

  • Dietary Arginine Levels: The amount of L-arginine in the animal's diet can directly impact the baseline levels of this amino acid, potentially masking or exaggerating the effect of this compound.

  • Gut Microbiome Composition: The gut microbiota can metabolize L-arginine and influence systemic immune responses, thereby affecting the efficacy of immunotherapies.

  • Host Immune Status: The baseline immune status of the animal model (e.g., specific pathogen-free status, age, and sex) can significantly influence the response to an immunomodulatory agent like this compound.

  • Tumor Model Characteristics: The intrinsic arginase expression and metabolic phenotype of the chosen tumor model can influence its sensitivity to this compound.

Q3: How can I choose an appropriate animal model for my this compound study?

A3: The choice of animal model is critical. Consider the following:

  • Syngeneic Models: These are essential for studying the immune-modulating effects of this compound as they have a competent immune system.

  • Tumor Arginase Expression: Select tumor models with well-characterized arginase expression levels (both ARG1 and ARG2) and arginine metabolism.

  • Immune Cell Infiltrate: The composition of the tumor immune infiltrate (e.g., presence of MDSCs) will influence the local arginine depletion and the potential impact of this compound.

  • Gnotobiotic Models: For studies investigating the role of the gut microbiome, gnotobiotic mice (germ-free or colonized with specific microbiota) are invaluable.[3][4][5][6]

Troubleshooting Guide

IssuePotential CauseRecommended Action
High variability in tumor growth between animals in the same treatment group. Uncontrolled dietary arginine intake.Implement a standardized, controlled L-arginine diet for all animals throughout the study. (See Experimental Protocol 1)
Differences in gut microbiome composition.Co-house animals from different treatment groups (if experimentally appropriate) or normalize the gut microbiota via fecal microbiota transplantation (FMT) prior to study initiation. (See Experimental Protocol 2)
Inconsistent tumor cell implantation.Ensure consistent cell numbers, injection volume, and location for tumor implantation.
Lack of this compound efficacy in a previously responsive tumor model. Changes in the animal facility's environment or diet affecting baseline immunity.Review and standardize animal husbandry protocols, including diet, water, and bedding. Monitor the health and immune status of the animals.
Altered gut microbiome due to environmental factors.Perform 16S rRNA sequencing to assess for significant shifts in the gut microbiota and consider re-deriving the colony if necessary.
Unexpected toxicity or adverse events. Off-target effects of this compound.Include a dose-response arm in your study to identify the optimal therapeutic window. Monitor animals closely for clinical signs of toxicity.
Interaction with other experimental variables.Carefully review all experimental procedures and reagents for potential interactions.

Experimental Protocols

Protocol 1: Controlling for Dietary Arginine

This protocol outlines the steps for implementing a controlled L-arginine diet in a murine tumor model.

  • Diet Selection and Preparation:

    • Choose a purified, amino acid-defined diet formulation.

    • Prepare three diet variations:

      • Arginine-Depleted Diet: 0% L-arginine.

      • Control Diet: Standard L-arginine level for the specific mouse strain (e.g., 0.6-1.0% L-arginine).

      • Arginine-Supplemented Diet: Higher L-arginine concentration (e.g., 2-5%).[7][8][9]

    • Ensure all diets are isocaloric and balanced for all other nutrients.

  • Acclimatization Period:

    • Upon arrival, acclimate mice to the facility for at least one week on a standard chow diet.

    • Switch all mice to the control L-arginine diet for one week prior to tumor implantation to allow for physiological adaptation.

  • Experimental Phase:

    • Randomize mice into their respective dietary and treatment groups.

    • Initiate the specialized diets (depleted, control, supplemented) at a predetermined time point relative to tumor implantation (e.g., 1 week prior).

    • Administer this compound or vehicle control as per the study design.[1][2][10]

    • Monitor food and water intake daily to ensure equal consumption between groups.

    • Collect blood samples at baseline and throughout the study to measure plasma L-arginine levels.

  • Data Analysis:

    • Analyze tumor growth, body weight, and plasma arginine levels.

    • Compare the effects of this compound across the different dietary groups to assess the influence of dietary arginine.

Protocol 2: Assessing the Impact of the Gut Microbiome

This protocol describes how to investigate the role of the gut microbiome as a confounding factor.

  • Fecal Sample Collection:

    • Collect fresh fecal pellets from each mouse at baseline, during, and at the end of the study.

    • Immediately freeze samples at -80°C.

  • Gut Microbiome Normalization (Optional):

    • Co-housing: House animals from different experimental groups together for a period before the study to normalize their microbiota.

    • Fecal Microbiota Transplantation (FMT):

      • Collect fecal pellets from a homogenous donor population.

      • Prepare a fecal slurry and administer it to recipient mice via oral gavage.

      • Allow for a period of gut colonization (e.g., 1-2 weeks) before starting the experiment.

  • 16S rRNA Gene Sequencing:

    • Extract microbial DNA from the collected fecal samples.

    • Amplify the V4 hypervariable region of the 16S rRNA gene using PCR.[11][12][13]

    • Perform high-throughput sequencing of the amplicons.

  • Bioinformatic Analysis:

    • Process the raw sequencing data to identify and classify bacterial taxa.[14]

    • Analyze the alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) of the gut microbiota.

    • Correlate changes in specific bacterial taxa with treatment response and tumor growth.

Data Presentation

Table 1: Effect of Dietary Arginine on Tumor Growth in a Syngeneic Mouse Model Treated with this compound.

Dietary GroupTreatmentMean Tumor Volume (mm³) at Day 14 ± SEM% Tumor Growth Inhibition vs. Vehicle
Arginine-DepletedVehicle450 ± 55-
This compound250 ± 4044.4%
Control ArginineVehicle800 ± 90-
This compound350 ± 5056.3%
Arginine-SupplementedVehicle1200 ± 150-
This compound700 ± 11041.7%

Table 2: Relative Abundance of Key Bacterial Genera in Response to this compound Treatment.

Bacterial GenusVehicle Control (Relative Abundance %)This compound (Relative Abundance %)p-value
Bacteroides35.2 ± 4.128.5 ± 3.50.045
Akkermansia5.1 ± 1.212.8 ± 2.10.002
Lactobacillus10.3 ± 2.515.6 ± 3.00.031
Clostridium18.9 ± 3.312.1 ± 2.80.028

Visualizations

Experimental_Workflow_Diet cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Acclimatization Animal Acclimatization (1 week, standard chow) Diet_Adaptation Control Arginine Diet (1 week) Acclimatization->Diet_Adaptation Tumor_Implantation Tumor Cell Implantation Diet_Adaptation->Tumor_Implantation Randomization Randomization into Dietary & Treatment Groups Tumor_Implantation->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, Food Intake Treatment->Monitoring Sampling Blood & Tissue Collection Monitoring->Sampling

Caption: Experimental workflow for controlling dietary confounding factors.

Experimental_Workflow_Microbiome cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Baseline_Sampling Baseline Fecal Sample Collection Normalization Microbiome Normalization (Co-housing or FMT) Baseline_Sampling->Normalization Tumor_Implantation Tumor Cell Implantation Normalization->Tumor_Implantation Treatment This compound or Vehicle Administration Tumor_Implantation->Treatment Monitoring Monitor Tumor Growth Treatment->Monitoring Endpoint_Sampling Endpoint Fecal Sample Collection Monitoring->Endpoint_Sampling DNA_Extraction 16S rRNA Gene Sequencing Endpoint_Sampling->DNA_Extraction Bioinformatics Bioinformatic Analysis DNA_Extraction->Bioinformatics

Caption: Workflow for assessing the gut microbiome as a confounding factor.

Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_confounders Confounding Factors MDSC MDSC Arginase Arginase MDSC->Arginase secretes L_Arginine L-Arginine Arginase->L_Arginine depletes T_Cell T-Cell L_Arginine->T_Cell required by Ornithine_Urea L-Ornithine + Urea L_Arginine->Ornithine_Urea converted to T_Cell_Activation T-Cell Activation & Proliferation T_Cell->T_Cell_Activation Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity Diet Dietary Arginine Diet->L_Arginine Microbiome Gut Microbiome Microbiome->L_Arginine Microbiome->T_Cell This compound This compound This compound->Arginase inhibits

References

Optimizing Flow Cytometry for Numidargistat-Treated Immune Cells: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing flow cytometry gating strategies when analyzing immune cells treated with Numidargistat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect immune cells?

This compound is an orally available inhibitor of the enzyme arginase, particularly targeting arginase-1 (ARG1) and to a lesser extent arginase-2 (ARG2).[1] Myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), are abundant in the tumor microenvironment and express high levels of arginase.[2][3] Arginase depletes the amino acid L-arginine, which is essential for T-cell proliferation and activation.[2] By inhibiting arginase, this compound increases the bioavailability of L-arginine, thereby promoting the proliferation and effector functions of T lymphocytes and natural killer (NK) cells, shifting the tumor microenvironment towards a more pro-inflammatory state.[1][2]

Q2: What are the expected changes in immune cell populations after this compound treatment?

Based on its mechanism of action, treatment with this compound is expected to lead to:

  • Increased T-cell Infiltration and Activation: An increase in the frequency and absolute counts of tumor-infiltrating CD3+, CD4+, and CD8+ T cells.[4] These T cells are also expected to display a more activated phenotype, with increased expression of markers like CD25 and CD69.[5][6]

  • Enhanced T-cell Proliferation: An increase in the percentage of Ki-67+ T cells, indicating a higher proliferative capacity.

  • Increased Effector Function: Upregulation of effector molecules such as IFN-γ in CD8+ T cells.[4]

  • Modulation of Myeloid Cells: While the overall numbers of myeloid cells may not significantly change, their immunosuppressive function is expected to be reduced.[4]

Q3: Which flow cytometry panels are recommended for monitoring immune responses to this compound?

A comprehensive immune monitoring panel should be designed to capture the expected changes. Below are suggested markers for different immune cell subsets.

Cell Subset Lineage Markers Activation/Function Markers Proliferation Marker
Helper T Cells CD3, CD4CD25, CD69, HLA-DR, ICOS, OX40Ki-67
Cytotoxic T Cells CD3, CD8CD25, CD69, HLA-DR, Granzyme B, IFN-γKi-67
Regulatory T Cells CD3, CD4, CD25, FoxP3CD127 (low)Ki-67
NK Cells CD3-, CD56+NKp46, Granzyme BKi-67
M-MDSCs CD11b+, CD14+, HLA-DR-/low, CD33+, CD15-Arginase-1
PMN-MDSCs CD11b+, CD14-, CD15+, CD66b+, HLA-DR-/low, CD33+Arginase-1

Q4: How should I adjust my gating strategy for T-cell activation markers post-Numidargistat treatment?

Given that this compound is expected to increase T-cell activation, you may observe a significant increase in the expression of markers like CD25 and CD69.[5][6] This may necessitate adjustments to your gating strategy.

  • Use Fluorescence Minus One (FMO) controls: FMO controls are critical for setting accurate gates for activation markers, especially when their expression is induced or upregulated.

  • Expect a rightward shift: The entire positive population for markers like CD25 may shift to a higher fluorescence intensity. Your gate may need to be adjusted to encompass this brighter population.

  • Consider population expansion: Not only may the cells become brighter, but the percentage of positive cells is also likely to increase.

Troubleshooting Guides

Issue 1: Weak or No Signal for T-cell Activation Markers
Possible Cause Recommended Solution
Suboptimal in vitro stimulation If analyzing peripheral blood mononuclear cells (PBMCs), ensure adequate in vitro stimulation (e.g., with anti-CD3/CD28 antibodies) to induce detectable expression of activation markers.[4]
Insufficient drug effect Verify the dose and duration of this compound treatment. Consider performing a dose-response or time-course experiment.
Improper antibody titration Re-titrate antibodies to determine the optimal concentration for staining.
Inappropriate fluorochrome choice For markers with potentially low expression, use bright fluorochromes (e.g., PE, APC).
Cell viability issues Ensure high cell viability throughout the staining protocol. Dead cells can non-specifically bind antibodies, leading to high background and masking of true signals. Use a viability dye to exclude dead cells from the analysis.
Issue 2: Difficulty in Gating MDSC Populations
Possible Cause Recommended Solution
Heterogeneity of MDSC markers MDSC populations are notoriously heterogeneous. Use a comprehensive panel including markers like CD11b, CD14, CD15, CD33, CD66b, and HLA-DR to accurately identify M-MDSCs and PMN-MDSCs.[2]
Low frequency of MDSCs MDSC frequency can be low, especially in peripheral blood. Acquire a sufficient number of events (at least 500,000 to 1 million) to ensure robust detection.
Inappropriate sample handling Process fresh whole blood or PBMCs promptly as MDSC populations can be sensitive to storage and cryopreservation.
Incorrect gating hierarchy Follow a sequential gating strategy. First, gate on singlets, then live cells, followed by CD45+ leukocytes. From there, exclude lymphocytes and gate on myeloid cells (e.g., CD11b+) before identifying MDSC subsets based on CD14, CD15, and HLA-DR expression.
Issue 3: High Background Staining
Possible Cause Recommended Solution
Fc receptor-mediated binding Pre-incubate cells with an Fc receptor blocking solution, especially for myeloid cells which have high Fc receptor expression.
Antibody concentration too high Perform antibody titration to determine the optimal staining concentration.
Inadequate washing Increase the number and volume of wash steps to remove unbound antibodies.
Dead cells As mentioned previously, use a viability dye to exclude dead cells from the analysis.

Experimental Protocols & Visualizations

Protocol: Immunophenotyping of Human PBMCs
  • Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Counting and Viability: Count cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue.

  • Fc Receptor Blockade: Resuspend up to 1x10^6 cells in 100 µL of FACS buffer (PBS + 2% FBS) and add Fc block. Incubate for 10 minutes at 4°C.

  • Surface Staining: Add the cocktail of fluorescently conjugated surface antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Wash: Wash cells twice with 2 mL of FACS buffer.

  • Viability Staining: Resuspend cells in FACS buffer and add a viability dye (e.g., 7-AAD or a fixable viability dye). Incubate according to the manufacturer's instructions.

  • Fixation and Permeabilization (for intracellular targets): If staining for intracellular markers like FoxP3, Ki-67, or cytokines, fix and permeabilize the cells using a commercial kit.

  • Intracellular Staining: Add the intracellular antibody cocktail and incubate for 30-45 minutes at room temperature in the dark.

  • Final Wash: Wash cells with permeabilization buffer and then resuspend in FACS buffer.

  • Acquisition: Acquire samples on a flow cytometer.

Diagrams

Numidargistat_Mechanism This compound This compound Arginase Arginase (ARG1/2) in Myeloid Cells This compound->Arginase inhibits L_Arginine_increase Increased L-Arginine This compound->L_Arginine_increase results in L_Arginine_depletion L-Arginine Depletion Arginase->L_Arginine_depletion causes T_Cell_Suppression T-Cell Suppression L_Arginine_depletion->T_Cell_Suppression leads to T_Cell_Activation T-Cell Activation & Proliferation L_Arginine_increase->T_Cell_Activation promotes

Caption: this compound's mechanism of action.

Gating_Strategy cluster_0 Initial Gating cluster_1 Lymphocyte Gating cluster_2 Myeloid Gating Singlets Singlets Live_Cells Live_Cells Singlets->Live_Cells FSC-A vs FSC-H CD45_Positive CD45_Positive Live_Cells->CD45_Positive Viability Dye T_Cells T_Cells CD45_Positive->T_Cells CD3 Myeloid_Cells Myeloid_Cells CD45_Positive->Myeloid_Cells CD11b CD4_T_Cells CD4_T_Cells T_Cells->CD4_T_Cells CD4 CD8_T_Cells CD8_T_Cells T_Cells->CD8_T_Cells CD8 Activated_CD4 Activated_CD4 CD4_T_Cells->Activated_CD4 CD25/CD69 Activated_CD8 Activated_CD8 CD8_T_Cells->Activated_CD8 CD25/CD69 M_MDSC M_MDSC Myeloid_Cells->M_MDSC CD14+ HLA-DR- PMN_MDSC PMN_MDSC Myeloid_Cells->PMN_MDSC CD15+ HLA-DR-

Caption: A simplified flow cytometry gating strategy.

Troubleshooting_Logic Start Weak/No Signal? Check_Controls Check FMO and Isotype Controls Start->Check_Controls Yes Successful_Staining Successful Staining Start->Successful_Staining No Titrate_Ab Titrate Antibody Check_Controls->Titrate_Ab Controls OK Bright_Fluor Use Brighter Fluorochrome Titrate_Ab->Bright_Fluor Titration OK Check_Viability Check Cell Viability Bright_Fluor->Check_Viability Fluor OK Check_Viability->Successful_Staining Viability High

Caption: Troubleshooting logic for weak flow cytometry signals.

References

Technical Support Center: Navigating the Translation of Numidargistat Preclinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the arginase inhibitor, Numidargistat (also known as CB-1158 or INCB001158). The content addresses specific challenges encountered when translating preclinical findings into clinical trial settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally available, potent inhibitor of arginase-1 (ARG1).[1][2] Arginase is an enzyme that hydrolyzes L-arginine to ornithine and urea.[1] In the tumor microenvironment (TME), high arginase activity from myeloid-derived suppressor cells (MDSCs) and other immune cells depletes L-arginine, an amino acid essential for T-cell proliferation and function.[3] By inhibiting ARG1, this compound aims to restore L-arginine levels, thereby enhancing T-cell-mediated anti-tumor immunity.[1]

Q2: What are the key differences in this compound's activity against ARG1 versus ARG2?

A2: this compound exhibits preferential inhibition of ARG1 over ARG2. This isoform selectivity is a critical factor in its pharmacological profile. While both isoforms are implicated in cancer, their distinct locations and roles (ARG1 is cytosolic, ARG2 is mitochondrial) may influence therapeutic outcomes.[4][5]

Q3: What were the main findings from preclinical in vivo studies of this compound?

A3: Preclinical studies in syngeneic mouse models demonstrated that this compound could inhibit tumor growth, both as a monotherapy and in combination with other immunotherapies like anti-PD-1/PD-L1 checkpoint inhibitors.[3][6] The anti-tumor activity was associated with increased L-arginine levels in the plasma and TME, leading to enhanced T-cell infiltration and activation.

Q4: What have been the major challenges in translating these preclinical successes to clinical trials?

A4: A significant challenge lies in the complexity of the human tumor microenvironment, which may not be fully recapitulated in preclinical models.[6] Additionally, issues related to pharmacokinetics (PK) and pharmacodynamics (PD), such as achieving sustained and optimal target engagement in patients, can impact efficacy. Early clinical data for this compound have shown a tolerable safety profile but moderate single-agent activity, highlighting the gap between preclinical promise and clinical outcomes.[7]

Q5: Are there alternative arginase inhibitors with different profiles?

A5: Yes, other arginase inhibitors are in development. For instance, OATD-02 is a dual inhibitor of both ARG1 and ARG2 with a different pharmacokinetic and pharmacodynamic profile compared to this compound, which predominantly targets extracellular ARG1.[8] The rationale for a dual inhibitor is to more comprehensively block arginine depletion by targeting both cytosolic and mitochondrial arginase activity.[7][8]

Troubleshooting Guides

Issue 1: Discrepancy between in vitro potency and in vivo efficacy.

Possible Cause: Poor pharmacokinetic properties, such as low oral bioavailability or rapid clearance, may prevent the drug from reaching and sustaining effective concentrations in the tumor microenvironment.

Troubleshooting Steps:

  • Comprehensive PK/PD Modeling: Conduct thorough pharmacokinetic studies in relevant animal models to understand absorption, distribution, metabolism, and excretion (ADME) properties. Correlate plasma drug concentrations with intratumoral drug levels and target engagement (i.e., arginase inhibition).

  • Formulation Optimization: Investigate alternative formulations to improve oral bioavailability and stability.

  • Dosing Regimen Adjustment: Experiment with different dosing schedules (e.g., more frequent administration) to maintain target inhibition above the required threshold.

Issue 2: Lack of robust anti-tumor response in monotherapy clinical trials despite promising preclinical combination data.

Possible Cause: The preclinical models may not fully capture the complexity and heterogeneity of human tumors and their immune microenvironments. The level of immune suppression in patient tumors may be too profound for single-agent arginase inhibition to overcome.

Troubleshooting Steps:

  • Patient Selection and Biomarker Strategy: Develop and validate biomarkers to identify patient populations most likely to respond to this compound. This could include baseline levels of arginase expression in the TME, the density of myeloid-derived suppressor cells, or the baseline immune infiltration status.

  • Rational Combination Therapies: Based on a deep understanding of the TME, design clinical trials that combine this compound with other agents that can synergistically modulate the immune response. Preclinical data strongly supports combinations with checkpoint inhibitors.[6]

  • Investigate Resistance Mechanisms: In preclinical models and patient samples, explore potential mechanisms of resistance to arginase inhibition. This could involve upregulation of alternative immunosuppressive pathways.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell Line/Source
Recombinant Human Arginase 186Recombinant Protein
Recombinant Human Arginase 2296Recombinant Protein
Native Arginase 1 (Human Granulocyte Lysate)178Human Granulocytes
Native Arginase 1 (Human Erythrocyte Lysate)116Human Erythrocytes
Native Arginase 1 (Human Hepatocyte Lysate)158Human Hepatocytes
Arginase in Cancer Patient Plasma122Human Plasma

Data compiled from MedchemExpress product information.[2]

Table 2: Overview of this compound Clinical Trial NCT02903914

PhaseStatusInterventionsConditions
Phase 1/2Active, not recruitingThis compound (INCB001158) monotherapy, this compound in combination with PembrolizumabAdvanced/Metastatic Solid Tumors

Information sourced from ClinicalTrials.gov.[9]

Experimental Protocols

Key Experiment: In Vivo Syngeneic Mouse Model for Efficacy Evaluation

Objective: To assess the anti-tumor efficacy of this compound alone and in combination with an anti-PD-L1 antibody.

Methodology:

  • Cell Line: CT26 colon carcinoma cells are cultured under standard conditions.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Tumor Implantation: 1x10^6 CT26 cells are injected subcutaneously into the flank of each mouse.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:

    • Vehicle control (p.o., twice daily)

    • This compound (e.g., 100 mg/kg, p.o., twice daily)[2]

    • Anti-PD-L1 antibody (e.g., 10 mg/kg, i.p., twice weekly)

    • This compound + Anti-PD-L1 antibody

  • Efficacy Readouts:

    • Tumor volume is measured 2-3 times per week using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens are harvested for analysis of immune cell infiltration (e.g., CD8+ T cells, regulatory T cells, MDSCs) by flow cytometry or immunohistochemistry. Plasma can be collected to measure L-arginine levels.

Visualizations

Signaling Pathway: this compound Mechanism of Action

Numidargistat_Mechanism cluster_TME Tumor Microenvironment (TME) MDSC MDSC Arginase1 Arginase1 MDSC->Arginase1 secretes L-Arginine L-Arginine Arginase1->L-Arginine depletes T-Cell_Suppression T-Cell Suppression Arginase1->T-Cell_Suppression Ornithine_Urea Ornithine_Urea L-Arginine->Ornithine_Urea converted to T-Cell T-Cell L-Arginine->T-Cell required for proliferation & function This compound This compound This compound->Arginase1 inhibits

Caption: Mechanism of action of this compound in the tumor microenvironment.

Experimental Workflow: Preclinical to Clinical Translation

Preclinical_to_Clinical_Workflow cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Challenges Translational Challenges Target_ID Target Identification (Arginase-1) Lead_Opt Lead Optimization (this compound) Target_ID->Lead_Opt In_Vitro In Vitro Assays (IC50, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Syngeneic Mice) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase 1 (Safety, PK/PD) In_Vivo->Phase1 Tox->Phase1 IND Submission Phase2 Phase 2 (Efficacy, Dose-Finding) Phase1->Phase2 Phase3 Phase 3 (Pivotal Trials) Phase2->Phase3 PK_PD PK/PD Mismatch Model_Limitations Model Limitations Biomarkers Lack of Predictive Biomarkers

Caption: Simplified workflow from preclinical development to clinical trials for an oncology drug.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Numidargistat and Other Arginase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginase, an enzyme that depletes the amino acid L-arginine, has emerged as a critical regulator of the tumor microenvironment (TME). By depriving immune cells, particularly T lymphocytes, of this essential nutrient, arginase-expressing myeloid cells suppress anti-tumor immunity and promote tumor progression. The development of arginase inhibitors, therefore, represents a promising therapeutic strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies. This guide provides a comparative analysis of Numidargistat (CB-1158), a clinical-stage arginase inhibitor, with other notable arginase inhibitors, supported by experimental data to inform research and drug development decisions.

Mechanism of Action: The Arginine Depletion Axis

Arginase-1 (ARG1) and Arginase-2 (ARG2) are the two isoforms of the enzyme that catalyze the hydrolysis of L-arginine to ornithine and urea. In the TME, myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and neutrophils are major sources of ARG1. This enzymatic activity leads to a localized depletion of L-arginine, an amino acid crucial for T-cell proliferation, differentiation, and effector functions. The lack of L-arginine impairs T-cell receptor (TCR) signaling and reduces the expression of the CD3ζ chain, a key component of the TCR complex, ultimately leading to T-cell anergy and apoptosis. Arginase inhibitors aim to block this enzymatic activity, thereby restoring L-arginine levels in the TME and reactivating anti-tumor T-cell responses.

cluster_TME Tumor Microenvironment (TME) cluster_Inhibitor Therapeutic Intervention MDSC MDSC / TAM Arginase Arginase (ARG1/ARG2) MDSC->Arginase expresses L_Arginine L-Arginine Arginase->L_Arginine depletes Ornithine_Urea Ornithine + Urea L_Arginine->Ornithine_Urea hydrolyzes to T_Cell T-Cell L_Arginine->T_Cell required for Immune_Suppression Immune Suppression L_Arginine->Immune_Suppression depletion leads to T_Cell_Proliferation T-Cell Proliferation & Effector Function T_Cell->T_Cell_Proliferation Tumor_Cell Tumor Cell T_Cell_Proliferation->Tumor_Cell attacks Arginase_Inhibitor Arginase Inhibitor (e.g., this compound) Arginase_Inhibitor->Arginase inhibits

Caption: Simplified signaling pathway of arginase-mediated immune suppression and its inhibition.

Comparative Efficacy of Arginase Inhibitors

The landscape of arginase inhibitors encompasses a range of molecules with distinct potencies and specificities for the two isoforms, ARG1 and ARG2. This section compares this compound with other key inhibitors, presenting available quantitative data in a structured format.

Table 1: In Vitro Potency of Arginase Inhibitors (IC50 Values)
InhibitorTarget(s)Human ARG1 IC50 (nM)Human ARG2 IC50 (nM)Key Characteristics
This compound (CB-1158) ARG1/ARG286[1]296[1]Orally bioavailable, predominantly targets extracellular ARG1.
OATD-02 / OAT-1746 ARG1/ARG217-32[2]34-50[2]Dual inhibitor with intracellular activity.
Arginase inhibitor 1 ARG1/ARG2223[3]509[3]Potent inhibitor of both isoforms.
ABH ARG1/ARG2Ki = 110[4]Ki = 250[4]Boronic acid-based inhibitor.
nor-NOHA ARG1/ARG2Ki = 500,000Ki = 50,000Reversible, competitive inhibitor.
ARG1-IN-1 ARG129-Selective for ARG1.
NED-3238 ARG1/ARG21.38.1Highly potent dual inhibitor.

Note: IC50 and Ki values can vary depending on the assay conditions.

Preclinical and Clinical Efficacy

This compound (CB-1158)

This compound has been the most clinically advanced arginase inhibitor. Preclinical studies have demonstrated its ability to reduce tumor growth in various syngeneic mouse models, particularly when combined with other anti-cancer agents.[1][5] In these models, this compound treatment led to an increase in tumor-infiltrating CD8+ T cells and NK cells, along with inflammatory cytokines.[1][5]

However, clinical data has shown limited anti-tumor activity for this compound as a monotherapy.[6] In a phase I/II study, despite demonstrating pharmacodynamic activity through increased plasma arginine levels, it did not significantly enhance immune activation within the tumor microenvironment.[6] Combination therapy with pembrolizumab showed more promise, with a confirmed partial response and stable disease in 37% of patients with microsatellite stable (MSS) colorectal cancer, and an overall response rate (ORR) that increased from 3% in monotherapy to 7% in the combination arm.[7][8]

OATD-02 / OAT-1746

OATD-02, a potent dual inhibitor of ARG1 and ARG2, has shown superior antitumor activity in in vivo studies when compared to CB-1158.[9] This enhanced efficacy is attributed to its ability to inhibit both extracellular and intracellular arginase, thereby addressing ARG2-driven immunosuppressive mechanisms.[9] Preclinical studies have shown that OAT-1746 monotherapy resulted in significant tumor growth inhibition (TGI) of 34-53% in B16 melanoma, LLC lung carcinoma, CT26 colorectal carcinoma, and C6 glioma models.[2] Furthermore, combination with an anti-PD-L1 antibody in the CT26 model resulted in controlled tumor growth, with 55% of tumors remaining under 500 mm³ at day 24, compared to 36% for PD-L1 monotherapy.[2]

Other Arginase Inhibitors

  • ABH (2(S)-amino-6-boronohexanoic acid): An early boronic acid-based inhibitor that has shown efficacy in preclinical models of non-cancer diseases, such as improving erectile function in aged rats by inhibiting arginase activity.[10] Its development in oncology has been less prominent.

  • nor-NOHA (Nω-hydroxy-nor-L-arginine): A reversible and competitive inhibitor of arginase.[11] It has been shown to induce apoptosis in leukemic cells under hypoxic conditions and has been studied for its effects on endothelial dysfunction.[1][12]

  • L-Norvaline: This arginase inhibitor has been shown to inhibit tumor growth in vivo in a manner dependent on a complete immune system. Combination therapy with ADI-PEG 20 (an arginine-depleting agent) induced a more robust anti-tumor response in a B16F10 melanoma model.[13][14]

Table 2: Summary of Preclinical and Clinical Findings
InhibitorKey Preclinical FindingsKey Clinical Findings (if applicable)
This compound (CB-1158) Reduced tumor growth in syngeneic models, especially in combination therapies. Increased tumor-infiltrating CD8+ T cells and NK cells.[1][5]Limited monotherapy activity. Combination with pembrolizumab showed improved response rates in MSS colorectal cancer.[6][7][8]
OATD-02 / OAT-1746 Superior antitumor activity compared to CB-1158 in vivo. Significant monotherapy TGI in multiple tumor models. Synergistic effects with checkpoint inhibitors.[2][9]Entering clinical trials.[15]
ABH Improved endothelial function in aged rats through arginase inhibition.[10]Limited clinical data in oncology.
nor-NOHA Induces apoptosis in leukemic cells under hypoxia.[1] Restores endothelial function in a rat arthritis model.[12]Limited clinical data in oncology.
L-Norvaline In vivo tumor growth inhibition dependent on the immune system. Synergistic anti-tumor response with ADI-PEG 20.[13][14]Limited clinical data in oncology.

Experimental Protocols

Arginase Activity Assay

A common method to determine the inhibitory activity of compounds on arginase is a colorimetric assay that measures the amount of urea produced.

cluster_workflow Arginase Activity Assay Workflow Start Sample Preparation (Lysate/Recombinant Enzyme) Incubate_Inhibitor Incubate with Arginase Inhibitor Start->Incubate_Inhibitor Add_Substrate Add L-Arginine (Substrate) Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with acid mixture) Incubate_Reaction->Stop_Reaction Add_Reagent Add Urea Detection Reagent Stop_Reaction->Add_Reagent Measure_Absorbance Measure Absorbance (e.g., at 430-570 nm) Add_Reagent->Measure_Absorbance End Calculate IC50 Measure_Absorbance->End

Caption: General workflow for a colorimetric arginase activity assay.

Detailed Protocol:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).[3] Alternatively, use recombinant human ARG1 or ARG2.

  • Inhibitor Incubation: Add serial dilutions of the arginase inhibitor to the wells of a 96-well plate containing the sample.

  • Enzyme Activation: For some protocols, pre-heat the lysate at 55-60°C in the presence of MnCl2 to activate the arginase.

  • Substrate Addition: Add L-arginine solution to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding an acid mixture (e.g., H2SO4:H3PO4:H2O).

  • Urea Detection: Add a colorimetric reagent that reacts with the urea produced.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically between 430 nm and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Model: CT26 Syngeneic Model

The CT26 colon carcinoma model in immunocompetent BALB/c mice is a widely used syngeneic model to evaluate the efficacy of immunotherapies.[6][16]

Detailed Protocol:

  • Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.[16][17]

  • Cell Preparation: Harvest the cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in PBS or a mixture with Matrigel at a concentration of 1 x 10^5 to 5 x 10^5 cells per 100 µL.[6][16][17]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female BALB/c mice.[6][16]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[6]

  • Inhibitor Administration: Administer the arginase inhibitor (e.g., this compound) and/or other therapies according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor growth throughout the study. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration.

Conclusion

The inhibition of arginase is a valid and promising strategy in cancer immunotherapy. This compound, while showing modest single-agent activity in clinical trials, has demonstrated the potential to enhance the efficacy of checkpoint inhibitors. Newer generation inhibitors, such as OATD-02, with dual ARG1/ARG2 and intracellular activity, have shown superior preclinical efficacy and may offer a more potent therapeutic option. The choice of an arginase inhibitor for further research and development should consider its potency, isoform selectivity, and ability to penetrate cells to target intracellular arginase. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of these important therapeutic agents.

References

INCB01158 and CB-1158: An In-Depth Analysis Confirms They Are the Same Compound

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals can confidently use INCB01158, CB-1158, and the generic name Numidargistat interchangeably. A thorough review of chemical databases, commercial supplier information, and scientific literature confirms that these designations all refer to the identical potent and selective arginase inhibitor.

This guide provides a comprehensive overview of the compound, including its chemical properties, mechanism of action, and supporting experimental data, to clarify any ambiguity and facilitate research and development efforts. The compound is identified by the Chemical Abstracts Service (CAS) number 2095732-06-0, with the molecular formula C₁₁H₂₂BN₃O₅ and a molecular weight of 287.12 Da.[1][2] While some initial confusion may have arisen from an alternative CAS number (1345810-21-0) associated with a different structure, the consensus in major databases and recent publications points to CAS 2095732-06-0 as the definitive identifier for this compound (INCB01158/CB-1158).[1][3][4]

Mechanism of Action: Targeting Arginase-Mediated Immune Suppression

This compound is an orally bioavailable inhibitor of arginase, an enzyme that plays a critical role in the tumor microenvironment.[5][6][7] Myeloid-derived suppressor cells (MDSCs) in tumors express high levels of arginase, which depletes L-arginine, an essential amino acid for T-cell proliferation and function. By inhibiting arginase, this compound restores L-arginine levels, thereby reversing myeloid cell-mediated immune suppression and enhancing the anti-tumor activity of T cells and Natural Killer (NK) cells.[1][5]

Arginase_Inhibition_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Response MDSC Myeloid-Derived Suppressor Cell (MDSC) Arginase Arginase MDSC->Arginase expresses L_Arginine L-Arginine Arginase->L_Arginine depletes T_Cell_Proliferation Proliferation & Function Ornithine_Urea Ornithine + Urea L_Arginine->Ornithine_Urea converts to T_Cell T-Cell T_Cell->T_Cell_Proliferation Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Proliferation->Anti_Tumor_Immunity L_Arginine_available L-Arginine (available) L_Arginine_available->T_Cell required for This compound This compound (INCB01158 / CB-1158) This compound->Arginase inhibits

Diagram 1: Mechanism of Action of this compound.

Potency and Selectivity: In Vitro Inhibition Data

This compound has demonstrated potent inhibition of both human arginase 1 (ARG1) and arginase 2 (ARG2). The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values from various in vitro assays.

Target Enzyme/Cell TypeIC₅₀ (nM)
Recombinant Human Arginase 186 - 98
Recombinant Human Arginase 2296
Human Granulocyte Arginase 1178
Human Erythrocyte Arginase 1116
Human Hepatocyte Lysate Arginase 1158
Cancer Patient Plasma Arginase 1122
Data compiled from multiple sources.[2][6][7][8]

Importantly, this compound is highly selective for arginase and does not inhibit nitric oxide synthases (nNOS, eNOS, iNOS), with IC₅₀ values greater than 50 µM for these enzymes.[3]

Preclinical Efficacy: In Vitro and In Vivo Studies

Preclinical studies have consistently shown that this compound effectively blocks myeloid cell-mediated T-cell suppression and exhibits anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents.

In Vitro T-Cell Proliferation Assay

In co-culture systems of human granulocytes and T-cells, this compound potently reversed the inhibition of T-cell proliferation induced by granulocyte-derived arginase, with an IC₅₀ of 204 nM.[2][3] This demonstrates its ability to restore immune function in an environment mimicking the tumor microenvironment.

In Vivo Tumor Models

In murine cancer models, oral administration of this compound has been shown to reduce tumor growth.[3][6] For example, in a CT26 colon cancer model, a dose of 100 mg/kg twice daily resulted in significant tumor growth inhibition.[3] Furthermore, combination therapy with checkpoint inhibitors (e.g., anti-PD-L1) or chemotherapy agents like gemcitabine has demonstrated synergistic anti-tumor effects.[6][8] These effects are associated with an increase in tumor-infiltrating CD8+ T cells and NK cells, as well as elevated levels of inflammatory cytokines and interferon-inducible genes within the tumor.[1][5]

Experimental Protocols

To aid in the design and replication of studies, detailed methodologies for key experiments are provided below.

Arginase Inhibition Assay (Recombinant Human Arginase)

A typical workflow for determining the IC₅₀ of this compound against recombinant human arginase is as follows:

Arginase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A1 Prepare serial dilutions of this compound B1 Incubate arginase with This compound dilutions A1->B1 A2 Prepare reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) A3 Add MnCl₂ to activate recombinant arginase A3->B1 B2 Add L-arginine to start the reaction B1->B2 B3 Incubate at 37°C B2->B3 B4 Stop reaction with acidic solution B3->B4 C1 Add α-isonitrosopropiophenone (ISPF) B4->C1 C2 Heat at 100°C C1->C2 C3 Measure urea production (absorbance at 540 nm) C2->C3 D1 Plot urea concentration vs. This compound concentration C3->D1 D2 Calculate IC₅₀ value using non-linear regression D1->D2

Diagram 2: Workflow for Arginase Inhibition Assay.
  • Enzyme Activation: Recombinant human arginase 1 is pre-incubated with a cofactor, typically MnCl₂, in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Compound Incubation: A serial dilution of this compound (or control) is added to the activated enzyme and incubated for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of L-arginine.

  • Reaction Termination: After a set time (e.g., 20 minutes), the reaction is stopped by adding a strong acid solution.

  • Urea Detection: The amount of urea produced is quantified by adding a colorimetric reagent such as α-isonitrosopropiophenone (ISPF), followed by heating. The absorbance is then read on a plate reader at approximately 540 nm.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Arginase Activity Assay

This protocol is adapted from studies assessing the effect of this compound on intracellular arginase activity in cell lines like HepG2 and K-562.[8][9]

  • Cell Seeding: Cells (e.g., HepG2 or K-562) are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells are treated with a dose-titration of this compound in a suitable culture medium.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for compound uptake and target engagement.

  • Medium Collection: The culture medium is harvested.

  • Urea Quantification: The concentration of urea in the collected medium is determined using a colorimetric assay, as described in the recombinant enzyme assay protocol.

  • Data Analysis: IC₅₀ values are determined by normalizing the data to untreated controls and performing a non-linear regression analysis.

Conclusion

The evidence is unequivocal: INCB01158, CB-1158, and this compound are different names for the same chemical entity. This potent and selective arginase inhibitor effectively reverses a key mechanism of immune suppression in the tumor microenvironment. The robust preclinical data, both in vitro and in vivo, underscore its potential as a promising immuno-oncology agent. This guide provides the necessary data and experimental context for researchers to confidently incorporate this compound into their studies, fostering further investigation into its therapeutic applications.

References

Validating the On-Target Effects of CB-1158: A Comparative Guide to Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective arginase inhibitor, CB-1158 (Numidargistat), has emerged as a promising immunotherapeutic agent. By blocking arginase, CB-1158 aims to restore L-arginine levels in the tumor microenvironment, thereby enhancing the anti-tumor activity of T cells and natural killer (NK) cells. Validating that the observed therapeutic effects of CB-1158 are indeed a direct result of its intended on-target activity is crucial for its clinical development. This guide provides a comprehensive comparison of pharmacological inhibition with CB-1158 against genetic knockout approaches for validating the on-target effects of arginase inhibition.

Quantitative Comparison of CB-1158 and Genetic Knockouts

The following table summarizes key quantitative data from preclinical studies, comparing the anti-tumor efficacy and immune-modulatory effects of CB-1158 with those observed in mice with a genetic knockout of Arginase-1 (Arg1) in myeloid cells.

ParameterCB-1158 TreatmentMyeloid-Specific Arg1 Knockout (Arg1ΔM)Wild-Type ControlReference
Tumor Growth Inhibition
LLC Tumor Volume (mm³) at Day 21~250~300~1250[1]
4T1 Tumor Volume (mm³) at Day 23~400Not Reported~600[1]
CT26 Tumor Volume (mm³) at Day 18~200Not Reported~700[1]
B16-F10 Tumor Volume (mm³) at Day 16~300Not Reported~600[1]
Immune Cell Infiltration
Tumor-Infiltrating CD8+ T cells (% of CD45+ cells) in LLC tumorsIncreasedIncreasedBaseline[2]
Tumor-Infiltrating NK cells (% of CD45+ cells) in 4T1 tumorsIncreasedNot ReportedBaseline
Pharmacodynamic Markers
Plasma L-arginine levels2.4 to 4-fold increaseElevatedBaseline[3]
Tumor L-arginine levels3 to 4-fold increaseElevatedBaseline[4]

Experimental Workflows and Signaling Pathways

To visually represent the methodologies and biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Knockout CB-1158 CB-1158 Tumor-bearing mice Tumor-bearing mice CB-1158->Tumor-bearing mice Oral Administration Tumor Growth Measurement Tumor Growth Measurement Tumor-bearing mice->Tumor Growth Measurement Immune Profiling Immune Profiling Tumor-bearing mice->Immune Profiling Arginine Measurement Arginine Measurement Tumor-bearing mice->Arginine Measurement Comparison Comparison Tumor Growth Measurement->Comparison Immune Profiling->Comparison Arginine Measurement->Comparison Arg1 floxed mice Arg1 floxed mice Breeding Breeding Arg1 floxed mice->Breeding Cre-driver mice (e.g., Tie2-Cre) Cre-driver mice (e.g., Tie2-Cre) Cre-driver mice (e.g., Tie2-Cre)->Breeding Myeloid-specific Arg1 KO mice Myeloid-specific Arg1 KO mice Breeding->Myeloid-specific Arg1 KO mice Generation Tumor Implantation Tumor Implantation Myeloid-specific Arg1 KO mice->Tumor Implantation Tumor Implantation->Tumor Growth Measurement Tumor Implantation->Immune Profiling Tumor Implantation->Arginine Measurement

Caption: Experimental workflow for validating CB-1158 on-target effects.

arginase_pathway cluster_arginase Arginase-Mediated Immune Suppression cluster_tcell T-cell Function Myeloid Cells (MDSCs, M2 Macrophages) Myeloid Cells (MDSCs, M2 Macrophages) Arginase-1 (Arg1) Arginase-1 (Arg1) Myeloid Cells (MDSCs, M2 Macrophages)->Arginase-1 (Arg1) Expresses L-Arginine L-Arginine Arginase-1 (Arg1)->L-Arginine Depletes Urea + L-Ornithine Urea + L-Ornithine Arginase-1 (Arg1)->Urea + L-Ornithine Catalyzes L-Arginine->Arginase-1 (Arg1) Substrate T-cell T-cell L-Arginine->T-cell Required for T-cell Proliferation & Effector Function T-cell Proliferation & Effector Function L-Arginine->T-cell Proliferation & Effector Function Restores T-cell->T-cell Proliferation & Effector Function CB-1158 CB-1158 CB-1158->Arginase-1 (Arg1) Inhibits Genetic Knockout Genetic Knockout Genetic Knockout->Arginase-1 (Arg1) Deletes

Caption: Arginase signaling pathway and points of intervention.

Experimental Protocols

Myeloid-Specific Arginase-1 Knockout Mouse Model

Objective: To generate mice with a specific deletion of the Arg1 gene in myeloid cells to mimic the targeted effect of CB-1158.

Methodology: This protocol is based on the Cre-LoxP system.

  • Mouse Strains:

    • Arg1flox/flox mice: These mice possess loxP sites flanking exons 7 and 8 of the Arg1 gene[5]. These exons are critical for the enzymatic activity of Arginase-1. These mice are viable and fertile.

    • Tie2-Cre mice: These mice express Cre recombinase under the control of the Tek (Tie2) promoter, which is active in hematopoietic and endothelial cells, including myeloid progenitor cells.

  • Breeding Strategy:

    • Cross Arg1flox/flox mice with Tie2-Cre mice to generate Arg1flox/+; Tie2-Cre+ offspring.

    • Intercross Arg1flox/+; Tie2-Cre+ mice with Arg1flox/flox mice.

    • Genotype the offspring to identify Arg1flox/flox; Tie2-Cre+ (myeloid-specific knockout) and Arg1flox/flox; Tie2-Cre- (wild-type littermate controls).

  • Genotyping:

    • Genomic DNA is extracted from tail biopsies.

    • PCR is performed using primers specific for the floxed Arg1 allele and the Cre transgene.

  • In Vivo Tumor Studies:

    • Tumor cells (e.g., Lewis Lung Carcinoma - LLC) are implanted subcutaneously into both Arg1ΔM and wild-type littermate control mice.

    • Tumor growth is monitored and measured at regular intervals.

    • At the end of the study, tumors and spleens are harvested for immune cell profiling by flow cytometry, and plasma is collected for L-arginine measurement.

Arginase Activity Assay

Objective: To measure the enzymatic activity of arginase in biological samples and assess the inhibitory potency of CB-1158.

Methodology: This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

  • Sample Preparation:

    • Cell Lysates: Cells (e.g., tumor cells, myeloid cells) are lysed in a buffer containing Tris-HCl, and protease inhibitors.

    • Plasma/Serum: Samples are used directly or after dilution.

  • Assay Procedure:

    • A reaction mixture is prepared containing L-arginine and a manganese chloride solution (a required cofactor for arginase).

    • The sample (cell lysate or plasma) is added to the reaction mixture and incubated at 37°C.

    • For inhibitor studies, CB-1158 is pre-incubated with the sample before the addition of L-arginine.

    • The reaction is stopped by the addition of an acidic solution.

    • A colorimetric reagent (e.g., α-isonitrosopropiophenone) is added, which reacts with the urea produced to generate a colored product.

    • The absorbance is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).

  • Data Analysis:

    • A standard curve is generated using known concentrations of urea.

    • The arginase activity in the samples is calculated based on the standard curve and expressed as units per milligram of protein or per milliliter of plasma.

    • For inhibition studies, IC50 values are determined by plotting the percentage of inhibition against the log concentration of CB-1158.

siRNA-Mediated Knockdown of Arginase-1 (Representative Protocol)

Objective: To transiently reduce the expression of Arg1 in myeloid cells to validate the on-target effects of arginase inhibition.

Methodology: This protocol describes the use of small interfering RNA (siRNA) to target and degrade Arg1 mRNA.

  • Cell Culture:

    • Primary myeloid cells or myeloid cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • siRNA Transfection:

    • Cells are seeded in 6-well plates to achieve 50-70% confluency on the day of transfection.

    • Arg1-specific siRNA and a non-targeting control siRNA are diluted in serum-free media.

    • A transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in serum-free media and then mixed with the diluted siRNA.

    • The siRNA-lipid complex is incubated at room temperature and then added to the cells.

    • Cells are incubated for 24-72 hours.

  • Validation of Knockdown:

    • Quantitative RT-PCR (qRT-PCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and qRT-PCR is performed using primers specific for Arg1 and a housekeeping gene to quantify the reduction in mRNA levels.

    • Western Blot: Protein lysates are prepared, and western blotting is performed using an antibody specific for Arginase-1 to confirm the reduction in protein levels.

  • Functional Assays:

    • Following confirmation of knockdown, functional assays, such as co-culture with T-cells to assess immunosuppressive activity, can be performed.

Conclusion

References

Numidargistat: A Comparative Analysis of Metalloenzyme Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Numidargistat (also known as CB-1158 or INCB01158) is a potent, orally bioavailable small-molecule inhibitor of the manganese-dependent enzyme arginase, with demonstrated selectivity for Arginase 1 (ARG1) and Arginase 2 (ARG2).[1][2] This guide provides a comparative analysis of this compound's cross-reactivity with other metalloenzymes, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Overview of this compound's Primary Targets

This compound is a competitive inhibitor of ARG1 and ARG2, enzymes that catalyze the hydrolysis of L-arginine to L-ornithine and urea.[3] This activity is crucial in the tumor microenvironment, where myeloid-derived suppressor cells (MDSCs) express high levels of arginase, leading to L-arginine depletion and subsequent T-cell dysfunction. By inhibiting arginase, this compound aims to restore L-arginine levels, thereby enhancing anti-tumor immune responses.[2][3]

Comparative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been well-characterized. The following table summarizes the half-maximal inhibitory concentrations (IC50) from various studies.

Target EnzymeThis compound (CB-1158) IC50Reference
Recombinant Human Arginase 186 nM[1]
Recombinant Human Arginase 198 nM[4]
Recombinant Human Arginase 2296 nM[1]
Native Arginase 1 (Human Granulocyte Lysate)178 nM[1]
Native Arginase 1 (Human Erythrocyte Lysate)116 nM[1]
Native Arginase 1 (Human Hepatocyte Lysate)158 nM[1]
Native Arginase 1 (Cancer Patient Plasma)122 nM[1]

Cross-reactivity with Other Metalloenzymes

A critical aspect of drug development is understanding the selectivity of a compound and its potential for off-target effects. This compound has been evaluated for cross-reactivity against other key metalloenzymes, most notably the Nitric Oxide Synthase (NOS) family, which also utilize L-arginine as a substrate.

Nitric Oxide Synthases (NOS)

Experimental data demonstrates that this compound is highly selective for arginase over the three NOS isoforms. In a study by Steggerda et al. (2017), this compound was tested at a concentration of 50 μM against inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS) and showed no inhibitory activity .[5] This high degree of selectivity is crucial, as unintended inhibition of NOS could lead to significant off-target effects.

Off-Target EnzymeThis compound (CB-1158) Concentration% InhibitionReference
Inducible NOS (iNOS)50 µMNo inhibition observed[5]
Endothelial NOS (eNOS)50 µMNo inhibition observed[5]
Neuronal NOS (nNOS)50 µMNo inhibition observed[5]

Other Metalloenzymes

Currently, there is a lack of publicly available, comprehensive screening data for this compound against a broader panel of metalloenzymes, such as matrix metalloproteinases (MMPs) or A Disintegrin and Metalloproteinases (ADAMs). Such studies are essential to fully delineate the selectivity profile of the compound.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound primarily involves the modulation of L-arginine metabolism within the tumor microenvironment. The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing arginase inhibitor activity.

Arginine Metabolism Pathway cluster_0 Myeloid-Derived Suppressor Cell (MDSC) cluster_1 T-Cell L-Arginine_MDSC L-Arginine Arginase Arginase (ARG1/ARG2) L-Arginine_MDSC->Arginase L-Ornithine_Urea L-Ornithine + Urea Arginase->L-Ornithine_Urea L-Arginine_Extracellular Extracellular L-Arginine Arginase->L-Arginine_Extracellular Depletion This compound This compound (CB-1158) This compound->Arginase L-Arginine_TCell L-Arginine TCR_Signaling TCR Signaling L-Arginine_TCell->TCR_Signaling Proliferation_Activation Proliferation & Activation TCR_Signaling->Proliferation_Activation L-Arginine_Extracellular->L-Arginine_MDSC Uptake L-Arginine_Extracellular->L-Arginine_TCell Uptake

Caption: this compound inhibits arginase in MDSCs, preventing L-arginine depletion.

Arginase Inhibition Assay Workflow Start Start: Prepare Reagents Enzyme_Prep Prepare Arginase Enzyme (Recombinant or Lysate) Start->Enzyme_Prep Inhibitor_Prep Prepare Serial Dilutions of this compound Start->Inhibitor_Prep Reaction_Setup Set up Reaction: Enzyme + Inhibitor + L-Arginine Enzyme_Prep->Reaction_Setup Inhibitor_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Urea_Detection Stop Reaction & Detect Urea Production Incubation->Urea_Detection Data_Analysis Calculate % Inhibition and Determine IC50 Urea_Detection->Data_Analysis End End Data_Analysis->End

References

Restoring T-Cell Function: A Comparative Analysis of Numidargistat and Arginine Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of immuno-oncology and T-cell therapeutics, the modulation of L-arginine metabolism has emerged as a critical axis for enhancing anti-tumor immunity. T-cell function is exquisitely sensitive to the availability of L-arginine, an amino acid essential for their proliferation, survival, and effector functions. In tumor microenvironments, increased arginase activity often leads to L-arginine depletion, thereby suppressing T-cell-mediated anti-tumor responses. This guide provides a comprehensive comparison of two prominent strategies to counteract this immunosuppressive mechanism: the pharmacological inhibition of arginase with Numidargistat and the direct supplementation of L-arginine.

Mechanism of Action: Restoring Arginine Availability

The antitumor efficacy of both this compound and arginine supplementation hinges on their ability to increase the bioavailability of L-arginine for T-cells, albeit through distinct mechanisms.

This compound , an arginase inhibitor, works by blocking the enzymatic activity of arginase 1 (ARG1) and arginase 2 (ARG2).[1] These enzymes are often overexpressed by myeloid-derived suppressor cells (MDSCs) and some tumor cells, leading to the rapid depletion of L-arginine in the tumor microenvironment.[2][3] By inhibiting arginase, this compound effectively preserves the extracellular L-arginine pool, making it available for uptake by T-cells.

Arginine supplementation , on the other hand, aims to directly increase the systemic and local concentrations of L-arginine, thereby overcoming the depleting effects of arginase. This approach seeks to saturate the metabolic demand of T-cells, ensuring a sufficient supply for their activation and effector functions.

cluster_0 This compound (Arginase Inhibition) cluster_1 Arginine Supplementation MDSCs MDSCs / Tumor Cells Arginase Arginase MDSCs->Arginase expresses Arginine_TME L-Arginine (in TME) Arginase->Arginine_TME depletes This compound This compound This compound->Arginase inhibits T_Cell_Uptake_N T-Cell Uptake Arginine_TME->T_Cell_Uptake_N available for T_Cell_Function T-Cell Function (Proliferation, Cytotoxicity, Cytokine Production) T_Cell_Uptake_N->T_Cell_Function restores Arginine_Supp Arginine Supplementation Systemic_Arginine Systemic L-Arginine Arginine_Supp->Systemic_Arginine increases Arginine_TME_S L-Arginine (in TME) Systemic_Arginine->Arginine_TME_S increases T_Cell_Uptake_S T-Cell Uptake Arginine_TME_S->T_Cell_Uptake_S available for T_Cell_Uptake_S->T_Cell_Function enhances start Isolate T-Cells stain Label with CFSE (e.g., 5 µM) start->stain culture Culture with anti-CD3/CD28 stimulation stain->culture treat Add this compound or Arginine culture->treat incubate Incubate for 3-5 days treat->incubate analyze Analyze CFSE dilution by Flow Cytometry incubate->analyze end Quantify Proliferation analyze->end

References

Numidargistat's Differential Impact on Myeloid Cell Populations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanism and effect of the arginase inhibitor, Numidargistat, on the tumor microenvironment's myeloid landscape, with a comparative look at emerging alternatives.

This compound (also known as CB-1158 or INCB001158) is a potent, orally available small-molecule inhibitor of arginase-1 (ARG1) and, to a lesser extent, arginase-2 (ARG2).[1][2] It represents a therapeutic strategy aimed at reversing myeloid cell-mediated immune suppression within the tumor microenvironment (TME).[3] Myeloid cells, such as Myeloid-Derived Suppressor Cells (MDSCs), Tumor-Associated Macrophages (TAMs), and neutrophils, are key components of the TME that can suppress anti-tumor immunity by expressing high levels of arginase.[3][4][5][6] This enzyme depletes the local concentration of L-arginine, an amino acid crucial for the proliferation and function of T cells and Natural Killer (NK) cells.[3][7] By inhibiting arginase, this compound aims to restore L-arginine levels, thereby unleashing the cytotoxic potential of these immune effector cells against the tumor.[3][5]

Comparative Efficacy of Arginase Inhibitors

The landscape of arginase inhibitors is evolving, with newer compounds showing different specificities and potencies. A direct comparison between this compound and OATD-02, a potent dual ARG1/ARG2 inhibitor, highlights these differences.

InhibitorTargetIC50 (ARG1)IC50 (ARG2)Key Characteristics
This compound (CB-1158) Predominantly ARG186 nM[1][2] (recombinant human) / 69 nM ± 2 nM[8]296 nM[1][2] (recombinant human) / 335 nM ± 32 nM[8]Primarily targets extracellular ARG1 with limited intracellular penetration.[9][10]
OATD-02 Dual ARG1/ARG217 nM ± 2 nM[8]34 nM ± 5 nM[8]Potent inhibitor of both extracellular and intracellular arginase isoforms.[8][9]

Impact of this compound on Myeloid and Lymphoid Cell Populations

Experimental data from preclinical models demonstrates that this compound treatment can significantly alter the composition of immune cells within the TME, shifting it from an immunosuppressive to an immunopermissive state.

Cell PopulationEffect of this compound TreatmentSupporting Evidence
Myeloid Cells (General) Decrease in overall tumor-infiltrating myeloid cells.[1][2][3]Observed in various murine cancer models.[1][2][3]
CD68+ Macrophages (TAMs) Decrease in tumor-infiltrating macrophages.[3]Demonstrated in the LLC (Lewis Lung Carcinoma) mouse model.[3]
Myeloid-Derived Suppressor Cells (MDSCs) Reduction in MDSC populations.[9]MDSCs are a primary source of arginase in the TME.[4][5]
CD8+ T Cells Increase in tumor-infiltrating CD8+ T cells.[3][7]Consistent finding across multiple preclinical studies.[3][7]
Natural Killer (NK) Cells Increase in tumor-infiltrating NK cells.[3][7]The anti-tumor effect of this compound in the LLC model was dependent on NK cells.[3]
CD3+ T Cells Increase in total tumor-infiltrating T cells.[3]Observed in the 4T1 breast cancer model.[3]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is essential to visualize the underlying biological pathways and the experimental procedures used to study its effects.

G cluster_TME Tumor Microenvironment (TME) cluster_TCell T Cell MDSC Myeloid-Derived Suppressor Cell (MDSC) Arginase Arginase-1 (ARG1) MDSC->Arginase expresses L_Arginine L-Arginine Arginase->L_Arginine depletes Ornithine L-Ornithine + Urea L_Arginine->Ornithine hydrolyzes to TCR TCR Signaling (CD3ζ expression) L_Arginine->TCR required for Proliferation T Cell Proliferation & Function TCR->Proliferation leads to This compound This compound (CB-1158) This compound->Arginase inhibits

Myeloid cell-mediated immune suppression and this compound's mechanism of action.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis TCell_Culture T Cell Culture CoCulture T Cell + MDSC Co-culture TCell_Culture->CoCulture MDSC_Isolation MDSC Isolation MDSC_Isolation->CoCulture Numidargistat_Treat Add this compound CoCulture->Numidargistat_Treat Prolif_Assay T Cell Proliferation Assay (e.g., CFSE) Numidargistat_Treat->Prolif_Assay Tumor_Implant Syngeneic Tumor Implantation (e.g., CT26) Treatment Oral Dosing: This compound vs. Vehicle Tumor_Implant->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Tumor_Harvest Tumor Harvest & Analysis Tumor_Growth->Tumor_Harvest Flow_Cytometry Flow Cytometry for Immune Cell Profiling Tumor_Harvest->Flow_Cytometry

References

Validating the Specificity of INCB01158 for Arginase-1 over Arginase-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of cancer immunotherapy, the enzyme arginase has emerged as a critical regulator of the tumor microenvironment. Arginase depletes the amino acid L-arginine, which is essential for the proliferation and function of T cells and Natural Killer (NK) cells.[1] Myeloid-derived suppressor cells (MDSCs) and other immunosuppressive myeloid cells often express high levels of arginase 1 (Arg1), contributing to immune evasion by tumors.[1] Pharmacological inhibition of arginase is therefore a compelling strategy to restore anti-tumor immunity.[1]

There are two main isoforms of arginase in mammals: Arginase-1 (Arg1), a cytosolic enzyme highly expressed in the liver as part of the urea cycle, and Arginase-2 (Arg2), a mitochondrial enzyme with broader tissue distribution.[2][3] While both catalyze the hydrolysis of L-arginine to ornithine and urea, their distinct localizations and tissue expression patterns suggest different physiological roles.[1][3] For therapeutic development, particularly in immuno-oncology, understanding the specificity of an inhibitor for Arg1 over Arg2 is crucial. This guide provides a detailed comparison of the activity of INCB01158 (also known as Numidargistat or CB-1158) against these two isoforms, supported by experimental data and protocols.

Data Presentation: Inhibitory Activity of INCB01158

The specificity of an inhibitor is quantitatively assessed by comparing its half-maximal inhibitory concentration (IC50) against different targets. A lower IC50 value indicates higher potency. Experimental data demonstrates that INCB01158 is a potent inhibitor of both human arginase isoforms but shows a clear preference for Arginase-1.

Target EnzymeInhibitorIC50 Value (nM)Fold Selectivity (Arg2/Arg1)
Recombinant Human Arginase-1INCB0115886~3.4x
Recombinant Human Arginase-2INCB01158296N/A

Data sourced from multiple biochemical assays.[1][4]

The data clearly indicates that INCB01158 is approximately 3.4 times more potent at inhibiting Arginase-1 than Arginase-2, establishing its specificity.

Experimental Protocols

The determination of IC50 values for arginase inhibitors involves a biochemical assay that measures the enzymatic conversion of L-arginine to urea. The following is a detailed methodology representative of the protocols used to validate the specificity of INCB01158.

Objective: To determine the IC50 of INCB01158 for recombinant human Arginase-1 and Arginase-2.
Materials:
  • Recombinant human Arginase-1 and Arginase-2 enzymes

  • INCB01158 (this compound)

  • L-arginine solution (Substrate)

  • Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)[5][6]

  • Manganese (MnCl2) solution[5][6]

  • Urea detection reagent (e.g., containing a chromogen that reacts with urea)[5][6]

  • Urea standards

  • 96-well microplates

  • Spectrophotometric plate reader

Methodology:
  • Enzyme Activation:

    • Activate the recombinant arginase enzymes by pre-incubating them with MnCl2 solution in the assay buffer at 37°C. Manganese is a required cofactor for arginase activity.[2]

  • Inhibitor Preparation:

    • Prepare a stock solution of INCB01158 in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the INCB01158 stock solution to create a range of concentrations to be tested.

  • Assay Reaction:

    • In a 96-well plate, add the activated arginase enzyme (either Arg1 or Arg2) to each well.

    • Add the various dilutions of INCB01158 to the respective wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

    • Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the L-arginine substrate to all wells.

    • Incubate the reaction plate at 37°C for a defined time (e.g., 2 hours).[5][6]

  • Urea Detection:

    • Stop the reaction.

    • Add the urea detection reagent to all wells.[5][6] This reagent typically reacts with the urea produced by the arginase reaction to generate a colored product.

    • Incubate the plate as required by the detection reagent protocol to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm or 430 nm, depending on the assay kit) using a microplate reader.[2][7]

    • Prepare a standard curve using the urea standards to quantify the amount of urea produced in each well.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of arginase activity for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Visualization of Experimental Workflow

The logical flow for determining the specificity of an arginase inhibitor can be visualized as follows.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis P1 Prepare Recombinant Arginase-1 & Arginase-2 A1 Dispense Enzymes into Separate Microplate Wells P1->A1 P2 Prepare Serial Dilutions of INCB01158 A2 Add INCB01158 Dilutions to Respective Wells P2->A2 P3 Prepare L-Arginine (Substrate) A4 Initiate Reaction with L-Arginine P3->A4 A1->A2 A3 Pre-incubate (Enzyme-Inhibitor Binding) A2->A3 A3->A4 A5 Incubate at 37°C A4->A5 A6 Stop Reaction & Add Urea Detection Reagent A5->A6 D1 Measure Absorbance (Colorimetric Reading) A6->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 for Arg-1 and Arg-2 D3->D4 Result Compare IC50 Values (Validate Specificity) D4->Result

Caption: Workflow for validating INCB01158 specificity.

This diagram illustrates the sequential steps from reagent preparation through the biochemical assay to the final data analysis, culminating in the comparison of IC50 values to determine the inhibitor's specificity for Arginase-1 over Arginase-2.

References

Numidargistat Safety Profile: A Comparative Analysis with Other Immunotherapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the safety and tolerability of the arginase inhibitor Numidargistat (INCB01158) in comparison to established immunotherapeutic agents. This guide synthesizes available clinical trial data to provide researchers, scientists, and drug development professionals with an objective analysis of its safety profile.

This compound, an investigational small molecule inhibitor of arginase, has been evaluated in early-phase clinical trials, demonstrating a generally well-tolerated safety profile both as a monotherapy and in combination with other immunotherapies. This guide provides a detailed comparison of this compound's safety with other classes of immunotherapies, including immune checkpoint inhibitors and CAR-T cell therapy, supported by quantitative data from clinical studies and detailed experimental protocols.

Comparative Safety Analysis

The safety profile of this compound has been primarily established in the first-in-human, phase 1 clinical trial NCT0290314.[1][2] In this study, this compound was administered as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced or metastatic solid tumors.[1][2]

This compound Adverse Events

In the monotherapy arm of the NCT0290314 trial, 107 patients received this compound at doses ranging from 50 to 150 mg twice daily.[1] The most frequently reported treatment-related adverse events were fatigue (9.3%) and nausea (9.3%).[1][3][4] Grade 3 or higher treatment-emergent adverse events occurred in 45.8% of patients receiving monotherapy.[1][3][4]

When combined with pembrolizumab (153 patients receiving 50-100 mg of this compound twice daily), the most common treatment-related adverse events were diarrhea (16.3%) and fatigue (15.0%).[1][3][4] Grade 3 or higher treatment-emergent adverse events were observed in 51.7% of patients in the combination therapy group.[1][3][4] Importantly, early reports from this trial noted that in the combination setting, there was no increase in the frequency or severity of adverse effects compared to pembrolizumab as a single agent.[5]

Table 1: Common Treatment-Related Adverse Events of this compound (INCB01158)

Adverse EventThis compound Monotherapy (n=107)[1][3][4]This compound + Pembrolizumab (n=147)[1][3][4]
Fatigue9.3%15.0%
Nausea9.3%-
Diarrhea-16.3%

Table 2: High-Grade (≥3) Treatment-Emergent Adverse Events

TherapyIncidence of Grade ≥3 AEs
This compound Monotherapy45.8%[1][3][4]
This compound + Pembrolizumab51.7%[1][3][4]
Comparison with Other Immunotherapies

The safety profiles of established immunotherapies, such as immune checkpoint inhibitors and CAR-T cell therapies, provide a benchmark for evaluating new agents like this compound.

Immune Checkpoint Inhibitors:

  • Pembrolizumab (Anti-PD-1): Common adverse reactions (≥20% of patients) include fatigue, musculoskeletal pain, rash, diarrhea, pyrexia, cough, decreased appetite, pruritus, dyspnea, constipation, abdominal pain, nausea, and hypothyroidism.[6][7] Severe and fatal immune-mediated adverse reactions can also occur.[7]

  • Nivolumab (Anti-PD-1): The most frequent adverse events include fatigue, rash, musculoskeletal pain, pruritus, diarrhea, nausea, asthenia, cough, dyspnea, constipation, decreased appetite, back pain, arthralgia, upper respiratory tract infection, and pyrexia.[8] A meta-analysis of clinical trials reported the rate of grade 3-4 treatment-related adverse events to be around 8%.[9]

  • Ipilimumab (Anti-CTLA-4): Common adverse effects (in ≥5% of patients) include fatigue, diarrhea, pruritus, rash, and colitis.[10] Severe and fatal immune-mediated adverse reactions are a known risk.[10] Treatment-related adverse events occur in approximately 70-88% of patients, with dermatologic toxicities being the most common.[11]

CAR-T Cell Therapy:

This class of therapy is associated with unique and potentially life-threatening toxicities, primarily Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).[12][13] CRS is a systemic inflammatory response that can lead to high fever, hypotension, and organ dysfunction.[13] ICANS can manifest as a range of neurological symptoms, from confusion and aphasia to seizures and cerebral edema.[12][14] The incidence of CRS can be as high as 100% in some trials, with neurotoxicity occurring in up to 67% of leukemia patients and 62% of lymphoma patients.[15]

Experimental Protocols

NCT0290314: A Phase 1 Study of this compound (INCB001158)

This was a first-in-human, open-label, non-randomized, three-part, phase 1 study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound as a monotherapy and in combination with pembrolizumab in patients with advanced/metastatic solid tumors.[1][2][16]

  • Part 1 (Dose Escalation): Patients received escalating doses of this compound as a monotherapy (Part 1a) or in combination with pembrolizumab (Part 1b/1c) to determine the recommended Phase 2 dose (RP2D).[4][17]

  • Part 2 (Dose Expansion - Monotherapy): Additional patients were enrolled to receive this compound monotherapy at the RP2D to further evaluate safety and preliminary efficacy in specific tumor types.[17]

  • Part 3 (Dose Expansion - Combination Therapy): Patients with specific types of advanced/metastatic solid tumors (including NSCLC, melanoma, urothelial cancer, CRC, gastric cancer, SCCHN, and mesothelioma) were enrolled in separate cohorts to receive this compound in combination with pembrolizumab at the RP2D.[18]

Inclusion Criteria: Key inclusion criteria included age ≥18 years, histologically or cytologically confirmed metastatic or locally advanced cancer not amenable to local therapy, an ECOG performance status of 0-1, and adequate organ function.[17][18]

Exclusion Criteria: Notable exclusion criteria included known deficiencies or suspected defects in the urea cycle, active or unstable brain metastases, and active, known, or suspected autoimmune disease.[17]

Assessments: The primary endpoint was safety, assessed through the monitoring of adverse events (AEs), laboratory values, vital signs, and physical examinations.[4] AEs were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[19]

Visualizing the Science

To better understand the context of this compound's mechanism and the clinical trial design, the following diagrams are provided.

Arginase_Inhibition_Pathway cluster_T_Cell T-Cell Myeloid-Derived\nSuppressor Cells (MDSCs) Myeloid-Derived Suppressor Cells (MDSCs) Arginase-1 Arginase-1 Myeloid-Derived\nSuppressor Cells (MDSCs)->Arginase-1 Secretes L-Arginine L-Arginine Arginase-1->L-Arginine Depletes L-Arginine_depletion_effect L-Arginine Depletion Ornithine + Urea Ornithine + Urea L-Arginine->Ornithine + Urea Metabolized by Arginase-1 T-Cell Receptor (TCR) T-Cell Receptor (TCR) Impaired T-Cell Function Impaired T-Cell Function T-Cell Proliferation\n& Activation T-Cell Proliferation & Activation TCR TCR TCR->T-Cell Proliferation\n& Activation Requires L-Arginine This compound This compound This compound->Arginase-1 Inhibits L-Arginine_depletion_effect->Impaired T-Cell Function Leads to

Caption: this compound's mechanism of action in the tumor microenvironment.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phases cluster_evaluation Evaluation & Follow-up Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments Part 1: Dose Escalation Part 1: Dose Escalation Baseline Assessments->Part 1: Dose Escalation Monotherapy Monotherapy Part 1: Dose Escalation->Monotherapy Combination Therapy Combination Therapy Part 1: Dose Escalation->Combination Therapy Part 2 & 3: Dose Expansion Part 2 & 3: Dose Expansion Monotherapy->Part 2 & 3: Dose Expansion Combination Therapy->Part 2 & 3: Dose Expansion Monotherapy Cohorts Monotherapy Cohorts Part 2 & 3: Dose Expansion->Monotherapy Cohorts Combination Cohorts Combination Cohorts Part 2 & 3: Dose Expansion->Combination Cohorts Safety Monitoring Safety Monitoring Monotherapy Cohorts->Safety Monitoring Combination Cohorts->Safety Monitoring Pharmacokinetics Pharmacokinetics Safety Monitoring->Pharmacokinetics Pharmacodynamics Pharmacodynamics Pharmacokinetics->Pharmacodynamics Tumor Response Tumor Response Pharmacodynamics->Tumor Response Long-term Follow-up Long-term Follow-up Tumor Response->Long-term Follow-up

Caption: Workflow of the NCT0290314 Phase 1 clinical trial for this compound.

References

Reproducibility of published in vivo results for Numidargistat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Numidargistat (also known as CB-1158 and INCB001158), an inhibitor of the enzyme arginase, with a focus on its reproducibility in published preclinical cancer models. This compound's primary mechanism of action is the inhibition of arginase 1 (ARG1), an enzyme exploited by certain tumor cells and myeloid-derived suppressor cells (MDSCs) to deplete the amino acid L-arginine in the tumor microenvironment. This L-arginine depletion suppresses the activity of anti-tumor immune cells, such as T cells and Natural Killer (NK) cells. By inhibiting arginase, this compound aims to restore L-arginine levels, thereby unleashing an anti-tumor immune response.

This guide also introduces OATD-02, another arginase inhibitor, as a comparator to provide a broader context for evaluating this compound's performance. OATD-02 is a dual inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2) and has shown activity against intracellular arginase.

Quantitative Performance Analysis

The following tables summarize the in vivo anti-tumor efficacy of this compound and OATD-02 in various syngeneic mouse cancer models as reported in published literature.

Table 1: In Vivo Efficacy of this compound (CB-1158)

Tumor ModelMouse StrainDosing RegimenReported OutcomeCitation
CT26 (Colon Carcinoma)BALB/c100 mg/kg, twice daily, p.o.Significantly inhibited tumor growth[1]
LLC (Lewis Lung Carcinoma)C57BL/6100 mg/kg, twice daily, p.o.Significantly inhibited tumor growth[1]
B16 (Melanoma)C57BL/6100 mg/kg, twice daily, p.o.Significantly inhibited tumor growth[1]
4T1 (Breast Cancer)BALB/c100 mg/kg, twice daily, p.o.Significantly inhibited tumor growth[1]

Note: While statistically significant tumor growth inhibition was consistently reported for this compound, specific tumor growth inhibition (TGI) percentages were not explicitly stated in the reviewed literature. The data is often presented graphically showing a reduction in tumor volume over time compared to a vehicle control.

Table 2: In Vivo Efficacy of OATD-02

Tumor ModelMouse StrainDosing RegimenTumor Growth Inhibition (TGI)Citation
B16F10 (Melanoma)C57BL/650 mg/kg, twice daily, p.o.46%[2]
K562 (Leukemia, Xenograft)Athymic Nude50 mg/kg, twice daily, p.o.49%[3]
CT26 (Colon Carcinoma)BALB/c100 mg/kg, twice daily, p.o.Statistically significant[3]
Renca (Renal Carcinoma)BALB/c75 mg/kg, twice daily, p.o.Statistically significant[3]

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the in vivo studies cited in this guide.

Syngeneic Mouse Models

Objective: To evaluate the anti-tumor efficacy of arginase inhibitors in immunocompetent mice, which allows for the assessment of immune-mediated therapeutic effects.

Animal Strains:

  • BALB/c: Used for CT26 and 4T1 tumor models.

  • C57BL/6: Used for B16 and LLC tumor models.

  • Athymic Nude (for xenograft models): Used for the K562 human leukemia model.

Tumor Cell Culture and Implantation:

  • Murine tumor cell lines (CT26, LLC, B16, 4T1) or human tumor cell lines (K562) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during their exponential growth phase.

  • A specific number of viable cells (typically 1 x 10^6 for subcutaneous models) are suspended in a sterile solution like phosphate-buffered saline (PBS), sometimes mixed with Matrigel.

  • The cell suspension (usually 100 µL) is injected subcutaneously into the flank of the mice.

Treatment Administration:

  • Treatment with the arginase inhibitor or vehicle control commences at a specified time post-tumor implantation, often when tumors reach a palpable size.

  • This compound and OATD-02 are typically administered orally (p.o.) via gavage.

  • The dosing regimen, including the dose level and frequency (e.g., 100 mg/kg, twice daily), is maintained for a defined period.

Efficacy Assessment:

  • Tumor volume is measured at regular intervals (e.g., twice or three times a week) using calipers. The volume is often calculated using the formula: (length × width²) / 2.

  • Body weight of the animals is monitored to assess toxicity.

  • At the end of the study, tumors may be excised and weighed.

  • Tumor Growth Inhibition (TGI) is calculated as a percentage to quantify the treatment effect compared to the control group.

Immune System Analysis (Optional):

  • To confirm the immune-mediated mechanism of action, studies may include depleting specific immune cell populations (e.g., CD8+ T cells, NK cells) using antibodies.[1]

  • Tumors and spleens can be harvested to analyze the infiltration and activation status of various immune cells by techniques such as flow cytometry.

Visualizing the Pathway and Process

Signaling Pathway of Arginase Inhibition

Arginase_Inhibition_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell MDSC MDSCs & Tumor Cells Arginase Arginase 1 MDSC->Arginase secretes Ornithine L-Ornithine + Urea Arginase->Ornithine converts to T_Cell T-Cell / NK Cell L_Arginine L-Arginine L_Arginine->Arginase substrate Suppression Suppression of Proliferation & Function L_Arginine->Suppression depletion leads to Activation Activation & Proliferation L_Arginine->Activation required for This compound This compound This compound->Arginase inhibits InVivo_Workflow cluster_Preparation Preparation cluster_InVivo In Vivo Phase cluster_Analysis Analysis Cell_Culture 1. Tumor Cell Culture Cell_Harvest 2. Cell Harvest & Viability Check Cell_Culture->Cell_Harvest Cell_Suspension 3. Prepare Cell Suspension Cell_Harvest->Cell_Suspension Implantation 4. Subcutaneous Tumor Implantation Cell_Suspension->Implantation Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Treatment 6. Administer this compound or Vehicle (p.o.) Tumor_Growth->Treatment Monitoring 7. Regular Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 8. Study Endpoint Monitoring->Endpoint Data_Analysis 9. Data Analysis (TGI Calculation) Endpoint->Data_Analysis Immune_Profiling 10. (Optional) Immune Cell Profiling Endpoint->Immune_Profiling

References

Unraveling the Immunomodulatory Landscape: A Comparative Analysis of Numidargistat, OATD-02, and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the immunomodulatory gene expression profiles induced by the arginase inhibitor Numidargistat (CB-1158) and other notable immunomodulatory agents, including the dual arginase inhibitor OATD-02 and the glucocorticoid Dexamethasone. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of these agents on the immune system.

Introduction

The modulation of immune responses is a cornerstone of therapy for a multitude of diseases, from cancer to autoimmune disorders. Arginase inhibitors have emerged as a promising class of immunomodulatory agents, primarily by counteracting the suppressive effects of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. This compound, a potent and orally active inhibitor of arginase 1 (ARG1), has been a key focus of this research.[1][2] This guide compares the gene expression changes induced by this compound with those of OATD-02, a dual inhibitor of both ARG1 and arginase 2 (ARG2), and Dexamethasone, a widely used corticosteroid with profound immunosuppressive effects.

Comparative Gene Expression Profiles

The following table summarizes the known effects of this compound, OATD-02, and Dexamethasone on the expression of key immunomodulatory genes. The data for this compound is derived from studies on the tumor microenvironment of Lewis Lung Carcinoma (LLC) in mice.[1][3] The information for OATD-02 is based on its described mechanism and preclinical studies.[4][5] The Dexamethasone data is compiled from studies on human peripheral blood mononuclear cells (PBMCs).[6][7][8][9][10]

Gene CategoryThis compound (CB-1158)OATD-02Dexamethasone
Cytokines & Chemokines Upregulation of inflammatory cytokines.[2][11]Expected to upregulate pro-inflammatory cytokines by relieving arginine depletion.Downregulation of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α).[8]
Interferon-Inducible Genes Upregulation of interferon-inducible genes.[2][11]Likely to upregulate interferon-inducible genes due to enhanced T-cell function.Variable effects, can suppress some interferon-stimulated genes.[7]
T-Cell Activation Markers Leads to increased proliferation and activation of T-cells.[1][2]Potentiation of T-cell activation and proliferation.[4]Downregulation of T-cell activation markers.
Myeloid Cell Markers Shifts myeloid cell phenotype towards a pro-inflammatory state.[1]Expected to modulate myeloid cells towards a less suppressive phenotype.Promotes differentiation towards anti-inflammatory M2 macrophages.
Immune Checkpoint Molecules May enhance the efficacy of checkpoint inhibitors like anti-PD-L1.[1]Enhances the efficacy of anti-PD-1 therapy.May have complex and context-dependent effects on checkpoint molecule expression.

Experimental Protocols

Gene Expression Analysis of this compound-Treated Tumors

The gene expression data for this compound was obtained from LLC tumors in mice treated with either vehicle or CB-1158 (100 mg/kg twice daily) for 13 days.[3]

  • Sample Collection: Tumors were collected, placed in neutral buffered formalin overnight, and then transferred to 70% ethanol.

  • RNA Extraction: Paraffin-embedded tumor sections were used for RNA extraction.

  • Gene Expression Quantification: Transcript levels were quantified using NanoString Technologies.[1][3]

Gene Expression Analysis of Dexamethasone-Treated PBMCs

The data for Dexamethasone's effects on gene expression were generated from studies involving human PBMCs.

  • Cell Culture and Treatment: PBMCs from healthy donors were treated with Dexamethasone (10^-7M) or vehicle.[7] In some studies, cells were also co-treated with interferon-alpha 2a.[7]

  • RNA Extraction: Total RNA was isolated from the PBMCs.[6]

  • Gene Expression Analysis: Gene expression was profiled using RNA sequencing (RNA-seq) or microarray platforms.[6][7]

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the key signaling pathways and the experimental workflow for gene expression analysis.

Arginase_Inhibitor_Pathway Signaling Pathway of Arginase Inhibitors cluster_TME Tumor Microenvironment cluster_Inhibitors Therapeutic Intervention MDSC MDSC Arginase Arginase MDSC->Arginase secretes L-Arginine L-Arginine Arginase->L-Arginine depletes T-Cell T-Cell L-Arginine->T-Cell required for proliferation & activation This compound This compound This compound->Arginase inhibits ARG1 OATD-02 OATD-02 OATD-02->Arginase inhibits ARG1 & ARG2

Mechanism of Arginase Inhibition

Gene_Expression_Workflow Experimental Workflow for Gene Expression Analysis Sample_Collection 1. Sample Collection (e.g., Tumors, PBMCs) Treatment 2. In vivo / In vitro Treatment (this compound, Dexamethasone, etc.) Sample_Collection->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Library_Preparation 4. Library Preparation (for RNA-seq) RNA_Extraction->Library_Preparation Gene_Expression_Quantification 5. Gene Expression Quantification (RNA-seq or NanoString) RNA_Extraction->Gene_Expression_Quantification Direct for NanoString Library_Preparation->Gene_Expression_Quantification Data_Analysis 6. Bioinformatic Analysis (Differential Gene Expression) Gene_Expression_Quantification->Data_Analysis

Gene Expression Analysis Workflow

Conclusion

This compound, as an ARG1 inhibitor, demonstrates a distinct immunomodulatory profile characterized by the upregulation of inflammatory cytokines and interferon-inducible genes within the tumor microenvironment, leading to enhanced anti-tumor immunity.[2][11] In contrast, Dexamethasone exerts broad immunosuppressive effects, primarily by downregulating pro-inflammatory gene expression in immune cells.[8] OATD-02, by targeting both ARG1 and ARG2, is anticipated to have a more profound impact on reversing arginine depletion and restoring immune function compared to a selective ARG1 inhibitor.[4][5] The choice of an immunomodulatory agent will critically depend on the desired therapeutic outcome, whether it is to potentiate an anti-tumor immune response or to suppress a detrimental inflammatory condition. Further head-to-head transcriptomic studies will be invaluable in elucidating the precise molecular signatures of these and other immunomodulatory drugs.

References

Does Numidargistat offer an advantage over IDO inhibitors in cancer therapy?

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two distinct immunotherapeutic strategies targeting amino acid metabolism in the tumor microenvironment.

The landscape of cancer immunotherapy is continually evolving, with a focus on identifying novel strategies to overcome tumor-induced immunosuppression. Two prominent approaches that have garnered significant attention involve the modulation of amino acid metabolism within the tumor microenvironment (TME): the inhibition of Indoleamine 2,3-dioxygenase (IDO) and the inhibition of Arginase. This guide provides a comprehensive comparison of Numidargistat, a first-in-class arginase inhibitor, and the class of IDO inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, preclinical and clinical data, and potential advantages in cancer therapy.

Executive Summary

This compound and IDO inhibitors represent two distinct strategies to alleviate immune suppression by targeting the catabolism of essential amino acids, arginine and tryptophan, respectively. While both aim to enhance anti-tumor T-cell responses, their underlying mechanisms, clinical development trajectories, and potential therapeutic niches differ significantly. The highly publicized failure of the pivotal Phase 3 ECHO-301 trial evaluating the IDO1 inhibitor epacadostat has led to a re-evaluation of the IDO inhibition strategy. In contrast, arginase inhibition with agents like this compound presents an alternative pathway to modulate the TME, which may hold promise in tumors resistant to other immunotherapies.

Mechanism of Action: Two Sides of the Amino Acid Depletion Coin

The tumor microenvironment is often characterized by a depletion of essential nutrients, including amino acids, which impairs the function of infiltrating immune cells. Both this compound and IDO inhibitors aim to counteract this immunosuppressive mechanism, albeit through different pathways.

This compound: Restoring Arginine for T-Cell Function

This compound is a potent, orally bioavailable small molecule that selectively inhibits the enzymes Arginase 1 (ARG1) and Arginase 2 (ARG2). These enzymes are often overexpressed by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the TME. Arginase catalyzes the hydrolysis of the amino acid L-arginine to ornithine and urea. The depletion of L-arginine in the TME impairs T-cell receptor (TCR) signaling, reduces T-cell proliferation and cytokine production, and ultimately leads to T-cell dysfunction.

By inhibiting arginase, this compound restores local L-arginine levels, thereby promoting the proliferation and activation of tumor-specific T-cells and enhancing anti-tumor immunity.[1]

IDO Inhibitors: Preventing Tryptophan Catabolism

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[2] In the TME, IDO1 is often upregulated in tumor cells and antigen-presenting cells in response to inflammatory signals like interferon-gamma (IFN-γ).[3] IDO1-mediated tryptophan catabolism leads to two primary immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid, inhibits the proliferation and function of effector T-cells.[2]

  • Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, actively promotes the differentiation and function of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells.[2]

IDO inhibitors block the enzymatic activity of IDO1, thereby preventing tryptophan depletion and the accumulation of immunosuppressive kynurenines. This is intended to restore the function of effector T-cells and create a more favorable environment for an anti-tumor immune response.[2]

Preclinical Data: A Comparative Overview

Both this compound and IDO inhibitors have demonstrated promising anti-tumor activity in preclinical models, both as monotherapies and in combination with other immunotherapies.

ParameterThis compound (CB-1158)IDO Inhibitors (e.g., Epacadostat)
Target(s) Arginase 1 (ARG1) and Arginase 2 (ARG2)Indoleamine 2,3-dioxygenase 1 (IDO1)
In Vitro Potency IC50: 86 nM (human ARG1), 296 nM (human ARG2)[4]IC50: ~10 nM (human IDO1)[5]
Mechanism of Action Restores L-arginine levels, enhances T-cell proliferation and function.[1]Prevents tryptophan depletion and kynurenine accumulation, reverses T-cell suppression.[2]
Monotherapy Efficacy Modest tumor growth inhibition in multiple syngeneic mouse models.[6]Tumor growth inhibition in various preclinical models.[7]
Combination Efficacy Potentiates anti-tumor effects of anti-PD-1/PD-L1 antibodies and STING agonists.[6]Synergistic anti-tumor activity with checkpoint inhibitors (anti-PD-1, anti-CTLA-4).[2]
Effects on TME Increases tumor-infiltrating cytotoxic T-cells, decreases myeloid-derived suppressor cells.[8]Promotes infiltration of active immune cells into the tumor microenvironment.[9]

Clinical Data: Divergent Trajectories

The clinical development of this compound and IDO inhibitors has followed different paths, with the latter facing a significant setback.

This compound (INCB001158): Early-Phase Evaluation

This compound has been evaluated in a Phase 1/2 clinical trial (NCT02903914) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[10][11]

  • Safety: The drug was generally well-tolerated, with the most common treatment-related adverse events being fatigue and nausea in the monotherapy arm, and diarrhea and fatigue in the combination arm.[12]

  • Pharmacodynamics: this compound demonstrated on-target activity, with a dose-dependent increase in plasma arginine levels.[12]

  • Efficacy: While the overall antitumor activity was limited, some responses were observed. The highest overall response rate (ORR) of 19.2% was seen in the anti-PD-1/PD-L1-naïve head and neck squamous cell carcinoma cohort receiving the combination therapy.[12][13] However, response rates did not significantly exceed what would be expected for the respective tumor types with checkpoint inhibitors alone.[13] Several trials with this compound have been discontinued.[9]

IDO Inhibitors: The ECHO-301 Setback

The development of IDO1 inhibitors was significantly impacted by the results of the Phase 3 ECHO-301/KEYNOTE-252 trial, which evaluated the IDO1 inhibitor epacadostat in combination with pembrolizumab in patients with unresectable or metastatic melanoma.[14]

  • Primary Endpoint: The study failed to meet its primary endpoint of improving progression-free survival (PFS) compared to pembrolizumab monotherapy.[14][15] The median PFS was 4.7 months for the combination versus 4.9 months for pembrolizumab alone.[15][16]

  • Overall Survival: The study also did not show an improvement in the secondary endpoint of overall survival (OS).[14][15]

  • Implications: This high-profile failure led to the discontinuation of many clinical trials investigating IDO1 inhibitors and a significant reassessment of this therapeutic strategy.[17]

ParameterThis compound (NCT02903914)Epacadostat (ECHO-301/KEYNOTE-252)
Phase Phase 1/2Phase 3
Indication Advanced/Metastatic Solid TumorsUnresectable or Metastatic Melanoma
Combination Agent PembrolizumabPembrolizumab
Primary Endpoint Safety, Tolerability, RP2DProgression-Free Survival (PFS)
Key Efficacy Outcome ORR of 19.2% in HNSCC (anti-PD-1 naïve)No improvement in PFS or OS vs. pembrolizumab alone.[15]
Development Status Several trials discontinued[9]Development largely halted after trial failure.[17]

Potential Advantages of this compound

Given the clinical trial landscape, this compound may offer several potential advantages over the IDO inhibitor class:

  • Distinct Mechanism of Action: Targeting the arginine depletion pathway provides an alternative strategy to overcome immune suppression in the TME. This may be particularly relevant in tumors where IDO1 expression is not the dominant mechanism of immune evasion.

  • Potential for Synergy with Other Agents: Preclinical data suggests that arginase inhibition can synergize with checkpoint inhibitors and other immunomodulatory agents.[6] This opens the door for novel combination therapies.

  • Targeting a Different Immune Cell Population: Arginase is highly expressed by MDSCs and TAMs, key drivers of immunosuppression. Directly targeting these cell populations may have a profound impact on the TME.

  • Overcoming IDO Inhibitor Resistance: The failure of ECHO-301 suggests that IDO1 inhibition alone may not be sufficient to overcome immune resistance in all patients. Arginase inhibition offers a non-redundant mechanism that could be effective in this context.

Experimental Protocols

Arginase Activity Assay (Colorimetric)

This protocol is based on the principle that arginase catalyzes the conversion of L-arginine to urea. The urea produced is then detected colorimetrically.

  • Sample Preparation: Homogenize tissue or lyse cells in Arginase Assay Buffer. Centrifuge to pellet debris and collect the supernatant.[18][19]

  • Reaction Setup: In a 96-well plate, add the sample to be tested. Prepare a sample blank control without the addition of the substrate.[20]

  • Substrate Addition: Add L-arginine substrate solution to the sample wells to initiate the enzymatic reaction.[20]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for the production of urea.[20]

  • Urea Detection: Add a urea reagent containing a chromogen that reacts specifically with urea to form a colored product.[20]

  • Measurement: Read the absorbance at a specific wavelength (e.g., 430 nm or 570 nm, depending on the kit) using a microplate reader.[20][21]

  • Calculation: The arginase activity is proportional to the amount of urea produced and can be calculated by comparing the sample absorbance to a urea standard curve.[19]

IDO1 Activity Assay (Fluorometric)

This protocol measures the activity of IDO1 by detecting the production of N-formylkynurenine (NFK), the direct product of tryptophan catabolism by IDO1.

  • Sample Preparation: Homogenize tissue or lyse cells in IDO1 Assay Buffer. Centrifuge and collect the supernatant.[5][22]

  • Reaction Setup: In a black 96-well plate, add the sample, a positive control (recombinant IDO1), and a background control.[22]

  • Substrate Addition: Add L-tryptophan substrate solution to all wells to start the reaction.[22]

  • Incubation: Incubate the plate at 37°C in the dark for a defined period (e.g., 45 minutes).[22]

  • Development: Add a fluorogenic developer solution that selectively reacts with NFK to produce a highly fluorescent product.[5][22]

  • Incubation: Incubate the plate at an elevated temperature (e.g., 45-55°C) in the dark for several hours to allow for signal development.[5][22]

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 402/488 nm).[5][22]

  • Calculation: The IDO1 activity is proportional to the fluorescence signal and can be quantified using an NFK standard curve.[5]

Visualizing the Pathways and Processes

Arginase_Inhibition_Pathway cluster_TME Tumor Microenvironment cluster_Intervention Therapeutic Intervention MDSC MDSC / TAM Arginase Arginase 1/2 MDSC->Arginase expresses Arginine_depleted L-Arginine Depletion Arginase->Arginine_depleted catalyzes T_Cell_dysfunction T-Cell Dysfunction: - Decreased Proliferation - Reduced Cytokine Production Arginine_depleted->T_Cell_dysfunction leads to This compound This compound This compound->Arginase inhibits Arginine_restored L-Arginine Restored This compound->Arginine_restored results in T_Cell_activation T-Cell Activation: - Increased Proliferation - Enhanced Effector Function Arginine_restored->T_Cell_activation promotes

Caption: Mechanism of Action of this compound.

IDO_Inhibition_Pathway cluster_TME Tumor Microenvironment cluster_Intervention Therapeutic Intervention Tumor_APC Tumor Cell / APC IDO1 IDO1 Tumor_APC->IDO1 expresses Tryptophan_depleted Tryptophan Depletion IDO1->Tryptophan_depleted causes Kynurenine_acc Kynurenine Accumulation IDO1->Kynurenine_acc causes T_Cell_suppression T-Cell Suppression: - Effector T-Cell Apoptosis - Treg Activation Tryptophan_depleted->T_Cell_suppression Kynurenine_acc->T_Cell_suppression IDO_Inhibitor IDO Inhibitor IDO_Inhibitor->IDO1 inhibits Immune_restoration Immune Restoration: - T-Cell Proliferation - Reduced Treg Function IDO_Inhibitor->Immune_restoration leads to

Caption: Mechanism of Action of IDO Inhibitors.

Experimental_Workflow cluster_Arginase Arginase Activity Assay cluster_IDO IDO1 Activity Assay A1 Sample Preparation (Tissue/Cell Lysate) A2 Incubate with L-Arginine A1->A2 A3 Add Urea Detection Reagent A2->A3 A4 Measure Absorbance A3->A4 I1 Sample Preparation (Tissue/Cell Lysate) I2 Incubate with L-Tryptophan I1->I2 I3 Add Fluorogenic Developer I2->I3 I4 Measure Fluorescence I3->I4

Caption: Experimental Workflows for Activity Assays.

Conclusion

This compound and IDO inhibitors both target crucial pathways of amino acid metabolism that are exploited by tumors to create an immunosuppressive microenvironment. While the initial promise of IDO inhibitors has been significantly dampened by the negative results of the ECHO-301 trial, the field continues to explore the complexities of tryptophan metabolism in cancer.

This compound, with its distinct mechanism of targeting arginase and restoring L-arginine levels, offers a promising alternative or complementary approach. The early clinical data, while not demonstrating overwhelming efficacy, has shown that the target can be safely and effectively modulated in patients. The key advantage of this compound lies in its potential to be effective in tumors where IDO1 is not the primary driver of immune evasion or in combination with other immunotherapies to create a more profound and durable anti-tumor response. Further research is warranted to identify the patient populations and tumor types that are most likely to benefit from this therapeutic strategy and to explore rational combination approaches that can unlock the full potential of arginase inhibition in cancer therapy.

References

Safety Operating Guide

Proper Disposal of Numidargistat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Numidargistat, a potent and orally active arginase inhibitor used in research.

This compound, also known as INCB01158 or CB-1158, is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, as with any chemical, it is imperative to follow established safety protocols and disposal regulations to minimize any potential impact on human health and the environment.

Summary of Key Disposal Principles

The primary directive for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations.[1] As a non-hazardous, "research use only" (RUO) substance, specific disposal routes may vary depending on the institution and location. Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is the most critical step before proceeding with any disposal method.

The following table summarizes the key characteristics of this compound relevant to its handling and disposal:

PropertyValueSource
GHS Classification Not a hazardous substance or mixture[1][2]
Synonyms CB-1158, INCB01158[1]
Intended Use For research use only. Not for human or veterinary use.[3]
Primary Disposal Guideline Dispose of in accordance with prevailing country, federal, state, and local regulations.[1]

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of non-hazardous laboratory chemicals. Always confirm these procedures with your local EHS office.

Unused or Expired this compound (Solid)

For pure, unadulterated this compound in its solid form:

  • Consult EHS: Before initiating disposal, contact your institution's EHS department to confirm the approved disposal method for non-hazardous chemical powders.

  • Original Container: Whenever possible, keep the material in its original, clearly labeled container.

  • Segregation: Ensure the container is segregated from hazardous waste to prevent cross-contamination.[4]

  • Waste Collection: In many cases, non-hazardous solid waste can be placed in the regular laboratory trash.[5] However, some institutions may require it to be collected by the EHS department. Laboratory personnel, not custodial staff, should be responsible for transferring chemical waste to designated disposal areas.[2][5]

This compound Solutions (Aqueous and Organic)

For solutions containing this compound:

  • Solvent Hazard: The primary hazard of a this compound solution is often the solvent itself. The disposal method will be dictated by the properties of the solvent.

  • Aqueous Solutions:

    • EHS Consultation: Check with your EHS department to see if drain disposal of small quantities of non-hazardous, water-soluble materials is permissible.[3][4]

    • Dilution: If approved, flush with a large volume of water (at least 20 parts water) to dilute the solution.[3]

    • Prohibited for Drain Disposal: Do not dispose of solutions down the drain if they contain other hazardous materials, have a strong odor, or are known to be harmful to aquatic life.[3]

  • Organic Solvent Solutions:

    • Hazardous Waste: Solutions of this compound in organic solvents must be treated as hazardous waste due to the flammability and/or toxicity of the solvent.

    • Waste Container: Collect the waste in a designated, properly labeled hazardous waste container.

    • EHS Pickup: Arrange for pickup by your institution's EHS department.

Contaminated Materials

For items such as personal protective equipment (PPE), empty containers, and spill cleanup materials:

  • Empty Containers:

    • Ensure the container is "RCRA empty," meaning all contents have been removed by normal means.[6]

    • Deface the label to prevent misuse.[2]

    • Dispose of in the regular trash unless the container held an acutely hazardous substance (which this compound is not).[2][6]

  • Spill Cleanup Materials:

    • In case of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[1]

    • Collect the contaminated absorbent material in a sealed container.

    • Decontaminate surfaces with alcohol.[1]

    • Dispose of the contaminated materials as advised by your EHS department, likely as chemical waste.

  • Contaminated PPE:

    • Used gloves, lab coats, and other PPE that are contaminated with this compound can typically be disposed of in the regular laboratory trash, provided the contamination is minimal and the material is not considered hazardous.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Numidargistat_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste consult_ehs Consult Institutional EHS for Specific Procedures start->consult_ehs waste_type Identify Waste Form consult_ehs->waste_type solid Solid this compound waste_type->solid Solid solution This compound Solution waste_type->solution Solution contaminated_material Contaminated Material (PPE, Glassware, etc.) waste_type->contaminated_material Contaminated ehs_solid_disposal Dispose per EHS Guidance (Likely non-hazardous solid waste) solid->ehs_solid_disposal solvent_type Aqueous or Organic Solvent? solution->solvent_type ppe_disposal Dispose in Regular Lab Trash (unless grossly contaminated) contaminated_material->ppe_disposal aqueous Aqueous Solution solvent_type->aqueous Aqueous organic Organic Solution solvent_type->organic Organic drain_disposal_check Drain Disposal Permitted by EHS? aqueous->drain_disposal_check hazardous_waste Collect as Hazardous Chemical Waste for EHS Pickup organic->hazardous_waste flush_drain Flush with Copious Amounts of Water drain_disposal_check->flush_drain Yes collect_aqueous Collect as Aqueous Waste for EHS Pickup drain_disposal_check->collect_aqueous No

Caption: Decision workflow for this compound disposal.

By following these guidelines and, most importantly, consulting with your local Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound waste, fostering a secure and environmentally conscious research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Numidargistat
Reactant of Route 2
Numidargistat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。